molecular formula C22H25NO4 B557456 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methyl-L-norleucine CAS No. 180414-94-2

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methyl-L-norleucine

Cat. No.: B557456
CAS No.: 180414-94-2
M. Wt: 367.4 g/mol
InChI Key: UJOQOPBFLFQOJJ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methyl-L-norleucine, also known as this compound, is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOQOPBFLFQOJJ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589225
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methyl-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180414-94-2
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methyl-L-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180414-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methyl-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Technical-Guide-to-Fmoc-5-methyl-L-norleucine-Structure-Synthesis-and-Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Non-Canonical Amino Acids in Advancing Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a "Goldilocks" modality, bridging the gap between small molecules and large biologics.[1] However, natural peptides often suffer from poor metabolic stability and limited oral bioavailability. The incorporation of non-canonical amino acids (ncAAs)—those not found among the 20 common proteinogenic amino acids—is a powerful strategy to overcome these limitations.[1][2][3] These unique building blocks introduce novel side chains and backbone conformations, enhancing enzymatic stability, modulating receptor affinity, and refining pharmacokinetic profiles.[2][4]

Among the diverse array of available ncAAs, 5-methyl-L-norleucine, a structural analog of leucine, offers a subtle yet impactful modification. Its side chain extends the classic isobutyl group of leucine by one methylene unit, providing a valuable tool for structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of the structure, synthesis, and application of N-α-Fmoc-5-methyl-L-norleucine, an essential reagent for incorporating this ncAA into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Molecular Structure and Physicochemical Properties

Fmoc-5-methyl-L-norleucine is a chiral amino acid derivative where the alpha-amino group of 5-methyl-L-norleucine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This base-labile protecting group is central to modern peptide synthesis, allowing for iterative, controlled assembly of peptide chains on a solid support.[5][6][7]

The structure consists of three key components:

  • The Fmoc Group: A bulky, aromatic system that prevents the amine from reacting out of turn. It is stable to acidic conditions but is readily cleaved by a mild base like piperidine.[5][6]

  • The Amino Acid Core: The chiral center with L-configuration, dictating the stereochemistry of the final peptide.

  • The Side Chain: A 4-methylpentyl group, which is non-polar and aliphatic.

Table 1: Physicochemical Properties of Fmoc-5-methyl-L-norleucine and its Precursor

PropertyFmoc-5-methyl-L-norleucine5-methyl-L-norleucine
Molecular Formula C22H25NO4C7H15NO2[][9]
Molecular Weight 367.44 g/mol [10]145.20 g/mol [][9]
IUPAC Name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoic acid(2S)-2-amino-5-methylhexanoic acid[][9]
Appearance White to off-white powder/solid[][10]White to off-white solid[]
Typical Purity (HPLC) ≥96.0%[10]≥95%[]
Storage Temperature 2-8°C[10]Room Temperature[]

Synthesis of Fmoc-5-methyl-L-norleucine: A Two-Stage Process

The synthesis of Fmoc-5-methyl-L-norleucine is not a single reaction but a sequence that first establishes the chiral amino acid core and then installs the necessary protecting group for peptide synthesis.

Synthesis_Workflow cluster_0 Stage 1: Asymmetric Synthesis of Precursor cluster_1 Stage 2: Fmoc Protection Glycine_Equivalent Chiral Glycine Equivalent L_Amino_Acid 5-methyl-L-norleucine Glycine_Equivalent->L_Amino_Acid Alkylation Alkyl_Halide 1-iodo-3-methylbutane Alkyl_Halide->L_Amino_Acid Alkylation Target_Molecule Fmoc-5-methyl-L-norleucine L_Amino_Acid->Target_Molecule N-protection Fmoc_Reagent Fmoc-Cl or Fmoc-OSu Fmoc_Reagent->Target_Molecule N-protection

Caption: Overall workflow for the synthesis of Fmoc-5-methyl-L-norleucine.

Stage 1: Asymmetric Synthesis of 5-methyl-L-norleucine

The critical challenge in synthesizing the precursor is controlling the stereochemistry to produce the desired L-enantiomer exclusively. Direct alkylation of simple glycine enolates is ineffective as it leads to a racemic mixture. Therefore, an asymmetric synthesis approach is required. A well-established and scalable method involves the alkylation of a chiral glycine equivalent, often using a chiral auxiliary.

One robust method utilizes a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral ligand.[11][12] This strategy offers high diastereoselectivity and yields enantiomerically pure amino acids after removal of the metal and auxiliary.

Experimental Protocol: Asymmetric Synthesis of 5-methyl-L-norleucine (Conceptual)

Causality: This protocol is based on the principle of using a temporary chiral scaffold to direct the approach of an electrophile to a glycine anion, ensuring a stereospecific outcome.[11][12]

  • Complex Formation: A chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) is reacted with glycine and Ni(NO₃)₂ in the presence of a base (e.g., KOH in methanol) to form the planar chiral Ni(II) complex. The nickel template holds the glycine Schiff base in a rigid conformation.

  • Alkylation: The complex is deprotonated with a strong, non-nucleophilic base (e.g., NaH or KHMDS) in an anhydrous aprotic solvent like DMF at low temperature. This generates a nucleophilic carbanion. 1-iodo-3-methylbutane is then added. The bulky chiral ligand sterically hinders one face of the glycine anion, forcing the alkyl iodide to attack from the opposite face, thus ensuring high diastereoselectivity.[11]

  • Complex Disassembly: After the reaction, the newly formed amino acid is liberated from the chiral auxiliary and the nickel ion by acid hydrolysis (e.g., with 3M HCl).

  • Purification: The liberated 5-methyl-L-norleucine is separated from the recovered chiral ligand by extraction and can be further purified by recrystallization or ion-exchange chromatography.

Stage 2: N-α-Fmoc Protection

With the enantiomerically pure amino acid in hand, the final step is the protection of the α-amino group. This is a standard procedure in peptide chemistry.[13]

Experimental Protocol: Fmoc Protection of 5-methyl-L-norleucine

Causality: The reaction relies on the nucleophilic amino group of the amino acid attacking the electrophilic carbonyl carbon of the Fmoc reagent. A mild base is required to neutralize the acid byproduct and to deprotonate the amino acid's carboxylic acid group, enhancing its solubility in the aqueous phase.

  • Dissolution: 5-methyl-L-norleucine (1.0 eq) is dissolved in a 10% aqueous solution of sodium carbonate or sodium bicarbonate. The mixture is cooled in an ice bath.

  • Reagent Addition: A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (approx. 1.05 eq) in a water-miscible organic solvent like 1,4-dioxane or acetone is added dropwise to the stirring amino acid solution.[6][7] Fmoc-OSu is often preferred as it is more stable and less prone to side reactions.[7]

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.[14] The pH should be maintained in the basic range (8-9).

  • Workup and Extraction: The reaction mixture is diluted with water and washed with a non-polar solvent like diethyl ether to remove any excess Fmoc reagent and byproducts.

  • Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with cold 1M HCl. The Fmoc-protected amino acid, being less water-soluble, will precipitate out as a white solid.

  • Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried under vacuum. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-5-methyl-L-norleucine is as a building block in Fmoc-based SPPS.[5][15] Its incorporation allows medicinal chemists to systematically probe the steric and hydrophobic requirements of a peptide's binding pocket or active site. By replacing a natural amino acid like leucine or norleucine with 5-methyl-L-norleucine, researchers can assess the impact of side-chain length and branching on biological activity and proteolytic stability.[1][16]

SPPS_Cycle Resin Resin-Peptide-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Cleave Fmoc Washing1 DMF Wash Deprotection->Washing1 2. Neutralize Coupling Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling 3. Add new AA Washing2 DMF Wash Coupling->Washing2 4. Form Peptide Bond New_Resin Resin-Peptide-(AA)-NH-Fmoc Washing2->New_Resin Cycle Complete New_Resin->Deprotection Repeat for next AA

Sources

A Technical Guide to the Spectroscopic Characterization of Fmoc-5-methyl-L-norleucine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Fmoc-5-methyl-L-norleucine, a non-proteinogenic amino acid of significant interest in peptide synthesis and drug discovery. Due to the limited availability of direct experimental spectroscopic data for this specific derivative, this guide employs a comparative and predictive approach. By analyzing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of closely related structural analogs, namely Fmoc-L-norleucine and its isomer Fmoc-L-leucine, we can confidently predict the spectral characteristics of Fmoc-5-methyl-L-norleucine. This guide offers detailed interpretations of the analog spectra and extrapolates these findings to provide a robust framework for the identification and characterization of the title compound. Furthermore, a detailed, field-proven protocol for the synthesis of Fmoc-protected amino acids is provided to support researchers in their practical applications.

Introduction: The Significance of Fmoc-5-methyl-L-norleucine

Fmoc-5-methyl-L-norleucine is a valuable building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable N-terminal protection that can be readily cleaved under mild basic conditions, a cornerstone of modern peptide chemistry. The unique 5-methyl-L-norleucine side chain, a structural isomer of leucine, offers opportunities to fine-tune the steric and hydrophobic properties of peptides, potentially influencing their conformation, stability, and biological activity. Non-proteinogenic amino acids like 5-methyl-L-norleucine are increasingly utilized to develop novel peptide therapeutics with enhanced properties.

The precise characterization of this building block is paramount to ensure the quality and purity of the resulting peptides. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of Fmoc-5-methyl-L-norleucine.

Predicted Spectroscopic Data of Fmoc-5-methyl-L-norleucine

While direct experimental spectra for Fmoc-5-methyl-L-norleucine are not widely available in public databases, we can predict its spectral properties with a high degree of confidence by examining its structural analogs.

Molecular Structure

dot digraph "Fmoc-5-methyl-L-norleucine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; aa [label=""]; ab [label=""]; ac [label=""]; ad [label=""]; ae [label=""]; af [label=""]; ag [label=""]; ah [label=""]; ai [label=""]; aj [label=""]; ak [label=""]; al [label=""]; am [label=""]; an [label=""]; ao [label=""]; ap [label=""]; aq [label=""]; ar [label=""]; as [label=""]; at [label=""]; au [label=""]; av [label=""]; aw [label=""]; ax [label=""]; ay [label=""]; az [label=""]; ba [label=""]; bb [label=""]; bc [label=""]; bd [label=""]; be [label=""]; bf [label=""]; bg [label=""]; bh [label=""]; bi [label=""]; bj [label=""]; bk [label=""]; bl [label=""]; bm [label=""]; bn [label=""]; bo [label=""]; bp [label=""]; bq [label=""]; br [label=""]; bs [label=""]; bt [label=""]; bu [label=""]; bv [label=""]; bw [label=""]; bx [label=""]; by [label=""]; bz [label=""]; ca [label=""]; cb [label=""]; cc [label=""]; cd [label=""]; ce [label=""]; cf [label=""]; cg [label=""]; ch [label=""]; ci [label=""]; cj [label=""]; ck [label=""]; cl [label=""]; cm [label=""]; cn [label=""]; co [label=""]; cp [label=""]; cq [label=""]; cr [label=""]; cs [label=""]; ct [label=""]; cu [label=""]; cv [label=""]; cw [label=""]; cx [label=""]; cy [label=""]; cz [label=""]; da [label=""]; db [label=""]; dc [label=""]; dd [label=""]; de [label=""]; df [label=""]; dg [label=""]; dh [label=""]; di [label=""]; dj [label=""]; dk [label=""]; dl [label=""]; dm [label=""]; dn [label=""]; do [label=""]; dp [label=""]; dq [label=""]; dr [label=""]; ds [label=""]; dt [label=""]; du [label=""]; dv [label=""]; dw [label=""]; dx [label=""]; dy [label=""]; dz [label=""]; ea [label=""]; eb [label=""]; ec [label=""]; ed [label=""]; ee [label=""]; ef [label=""]; eg [label=""]; eh [label=""]; ei [label=""]; ej [label=""]; ek [label=""]; el [label=""]; em [label=""]; en [label=""]; eo [label=""]; ep [label=""]; eq [label=""]; er [label=""]; es [label=""]; et [label=""]; eu [label=""]; ev [label=""]; ew [label=""]; ex [label=""]; ey [label=""]; ez [label=""]; fa [label=""]; fb [label=""]; fc [label=""]; fd [label=""]; fe [label=""]; ff [label=""]; fg [label=""]; fh [label=""]; fi [label=""]; fj [label=""]; fk [label=""]; fl [label=""]; fm [label=""]; fn [label=""]; fo [label=""]; fp [label=""]; fq [label=""]; fr [label=""]; fs [label=""]; ft [label=""]; fu [label=""]; fv [label=""]; fw [label=""]; fx [label=""]; fy [label=""]; fz [label=""]; ga [label=""]; gb [label=""]; gc [label=""]; gd [label=""]; ge [label=""]; gf [label=""]; gg [label=""]; gh [label=""]; gi [label=""]; gj [label=""]; gk [label=""]; gl [label=""]; gm [label=""]; gn [label=""]; go [label=""]; gp [label=""]; gq [label=""]; gr [label=""]; gs [label=""]; gt [label=""]; gu [label=""]; gv [label=""]; gw [label=""]; gx [label=""]; gy [label=""]; gz [label=""]; ha [label=""]; hb [label=""]; hc [label=""]; hd [label=""]; he [label=""]; hf [label=""]; hg [label=""]; hh [label=""]; hi [label=""]; hj [label=""]; hk [label=""]; hl [label=""]; hm [label=""]; hn [label=""]; ho [label=""]; hp [label=""]; hq [label=""]; hr [label=""]; hs [label=""]; ht [label=""]; hu [label=""]; hv [label=""]; hw [label=""]; hx [label=""]; hy [label=""]; hz [label=""]; ia [label=""]; ib [label=""]; ic [label=""]; id [label=""]; ie [label=""]; if [label=""]; ig [label=""]; ih [label=""]; ii [label=""]; ij [label=""]; ik [label=""]; il [label=""]; im [label=""]; in [label=""]; io [label=""]; ip [label=""]; iq [label=""]; ir [label=""]; is [label=""]; it [label=""]; iu [label=""]; iv [label=""]; iw [label=""]; ix [label=""]; iy [label=""]; iz [label=""]; ja [label=""]; jb [label=""]; jc [label=""]; jd [label=""]; je [label=""]; jf [label=""]; jg [label=""]; jh [label=""]; ji [label=""]; jj [label=""]; jk [label=""]; jl [label=""]; jm [label=""]; jn [label=""]; jo [label=""]; jp [label=""]; jq [label=""]; jr [label=""]; js [label=""]; jt [label=""]; ju [label=""]; jv [label=""]; jw [label=""]; jx [label=""]; jy [label=""]; jz [label=""]; ka [label=""]; kb [label=""]; kc [label=""]; kd [label=""]; ke [label=""]; kf [label=""]; kg [label=""]; kh [label=""]; ki [label=""]; kj [label=""]; kk [label=""]; kl [label=""]; km [label=""]; kn [label=""]; ko [label=""]; kp [label=""]; kq [label=""]; kr [label=""]; ks [label=""]; kt [label=""]; ku [label=""]; kv [label=""]; kw [label=""]; kx [label=""]; ky [label=""]; kz [label=""]; la [label=""]; lb [label=""]; lc [label=""]; ld [label=""]; le [label=""]; lf [label=""]; lg [label=""]; lh [label=""]; li [label=""]; lj [label=""]; lk [label=""]; ll [label=""]; lm [label=""]; ln [label=""]; lo [label=""]; lp [label=""]; lq [label=""]; lr [label=""]; ls [label=""]; lt [label=""]; lu [label=""]; lv [label=""]; lw [label=""]; lx [label=""]; ly [label=""]; lz [label=""]; ma [label=""]; mb [label=""]; mc [label=""]; md [label=""]; me [label=""]; mf [label=""]; mg [label=""]; mh [label=""]; mi [label=""]; mj [label=""]; mk [label=""]; ml [label=""]; mm [label=""]; mn [label=""]; mo [label=""]; mp [label=""]; mq [label=""]; mr [label=""]; ms [label=""]; mt [label=""]; mu [label=""]; mv [label=""]; mw [label=""]; mx [label=""]; my [label=""]; mz [label=""]; na [label=""]; nb [label=""]; nc [label=""]; nd [label=""]; ne [label=""]; nf [label=""]; ng [label=""]; nh [label=""]; ni [label=""]; nj [label=""]; nk [label=""]; nl [label=""]; nm [label=""]; nn [label=""]; no [label=""]; np [label=""]; nq [label=""]; nr [label=""]; ns [label=""]; nt [label=""]; nu [label=""]; nv [label=""]; nw [label=""]; nx [label=""]; ny [label=""]; nz [label=""]; oa [label=""]; ob [label=""]; oc [label=""]; od [label=""]; oe [label=""]; of [label=""]; og [label=""]; oh [label=""]; oi [label=""]; oj [label=""]; ok [label=""]; ol [label=""]; om [label=""]; on [label=""]; oo [label=""]; op [label=""]; oq [label=""]; os [label=""]; ot [label=""]; ou [label=""]; ov [label=""]; ow [label=""]; ox [label=""]; oy [label=""]; oz [label=""]; pa [label=""]; pb [label=""]; pc [label=""]; pd [label=""]; pe [label=""]; pf [label=""]; pg [label=""]; ph [label=""]; pi [label=""]; pj [label=""]; pk [label=""]; pl [label=""]; pm [label=""]; pn [label=""]; po [label=""]; pp [label=""]; pq [label=""]; pr [label=""]; ps [label=""]; pt [label=""]; pu [label=""]; pv [label=""]; pw [label=""]; px [label=""]; py [label=""]; pz [label=""]; qa [label=""]; qb [label=""]; qc [label=""]; qd [label=""]; qe [label=""]; qf [label=""]; qg [label=""]; qh [label=""]; qi [label=""]; qj [label=""]; qk [label=""]; ql [label=""]; qm [label=""]; qn [label=""]; qo [label=""]; qp [label=""]; qq [label=""]; qr [label=""]; qs [label=""]; qt [label=""]; qu [label=""]; qv [label=""]; qw [label=""]; qx [label=""]; qy [label=""]; qz [label=""]; ra [label=""]; rb [label=""]; rc [label=""]; rd [label=""]; re [label=""]; rf [label=""]; rg [label=""]; rh [label=""]; ri [label=""]; rj [label=""]; rk [label=""]; rl [label=""]; rm [label=""]; rn [label=""]; ro [label=""]; rp [label=""]; rq [label=""]; rr [label=""]; rs [label=""]; rt [label=""]; ru [label=""]; rv [label=""]; rw [label=""]; rx [label=""]; ry [label=""]; rz [label=""]; sa [label=""]; sb [label=""]; sc [label=""]; sd [label=""]; se [label=""]; sf [label=""]; sg [label=""]; sh [label=""]; si [label=""]; sj [label=""]; sk [label=""]; sl [label=""]; sm [label=""]; sn [label=""]; so [label=""]; sp [label=""]; sq [label=""]; sr [label=""]; ss [label=""]; st [label=""]; su [label=""]; sv [label=""]; sw [label=""]; sx [label=""]; sy [label=""]; sz [label=""]; ta [label=""]; tb [label=""]; tc [label=""]; td [label=""]; te [label=""]; tf [label=""]; tg [label=""]; th [label=""]; ti [label=""]; tj [label=""]; tk [label=""]; tl [label=""]; tm [label=""]; tn [label=""]; to [label=""]; tp [label=""]; tq [label=""]; tr [label=""]; ts [label=""]; tt [label=""]; tu [label=""]; tv [label=""]; tw [label=""]; tx [label=""]; ty [label=""]; tz [label=""]; ua [label=""]; ub [label=""]; uc [label=""]; ud [label=""]; ue [label=""]; uf [label=""]; ug [label=""]; uh [label=""]; ui [label=""]; uj [label=""]; uk [label=""]; ul [label=""]; um [label=""]; un [label=""]; uo [label=""]; up [label=""]; uq [label=""]; ur [label=""]; us [label=""]; ut [label=""]; uu [label=""]; uv [label=""]; uw [label=""]; ux [label=""]; uy [label=""]; uz [label=""]; va [label=""]; vb [label=""]; vc [label=""]; vd [label=""]; ve [label=""]; vf [label=""]; vg [label=""]; vh [label=""]; vi [label=""]; vj [label=""]; vk [label=""]; vl [label=""]; vm [label=""]; vn [label=""]; vo [label=""]; vp [label=""]; vq [label=""]; vr [label=""]; vs [label=""]; vt [label=""]; vu [label=""]; vv [label=""]; vw [label=""]; vx [label=""]; vy [label=""]; vz [label=""]; wa [label=""]; wb [label=""]; wc [label=""]; wd [label=""]; we [label=""]; wf [label=""]; wg [label=""]; wh [label=""]; wi [label=""]; wj [label=""]; wk [label=""]; wl [label=""]; wm [label=""]; wn [label=""]; wo [label=""]; wp [label=""]; wq [label=""]; wr [label=""]; ws [label=""]; wt [label=""]; wu [label=""]; wv [label=""]; ww [label=""]; wx [label=""]; wy [label=""]; wz [label=""]; xa [label=""]; xb [label=""]; xc [label=""]; xd [label=""]; xe [label=""]; xf [label=""]; xg [label=""]; xh [label=""]; xi [label=""]; xj [label=""]; xk [label=""]; xl [label=""]; xm [label=""]; xn [label=""]; xo [label=""]; xp [label=""]; xq [label=""]; xr [label=""]; xs [label=""]; xt [label=""]; xu [label=""]; xv [label=""]; xw [label=""]; xx [label=""]; xy [label=""]; xz [label=""]; ya [label=""]; yb [label=""]; yc [label=""]; yd [label=""]; ye [label=""]; yf [label=""]; yg [label=""]; yh [label=""]; yi [label=""]; yj [label=""]; yk [label=""]; yl [label=""]; ym [label=""]; yn [label=""]; yo [label=""]; yp [label=""]; yq [label=""]; yr [label=""]; ys [label=""]; yt [label=""]; yu [label=""]; yv [label=""]; yw [label=""]; yx [label=""]; yy [label=""]; yz [label=""]; za [label=""]; zb [label=""]; zc [label=""]; zd [label=""]; ze [label=""]; zf [label=""]; zg [label=""]; zh [label=""]; zi [label=""]; zj [label=""]; zk [label=""]; zl [label=""]; zm [label=""]; zn [label=""]; zo [label=""]; zp [label=""]; zq [label=""]; zr [label=""]; zs [label=""]; zt [label=""]; zu [label=""]; zv [label=""]; zw [label=""]; zx [label=""]; zy [label=""]; zz [label=""]; aaa [label=""]; aab [label=""]; aac [label=""]; aad [label=""]; aae [label=""]; aaf [label=""]; aag [label=""]; aah [label=""]; aai [label=""]; aaj [label=""]; aak [label=""]; aal [label=""]; aam [label=""]; aan [label=""]; aao [label=""]; aap [label=""]; aaq [label=""]; aar [label=""]; aas [label=""]; aat [label=""]; aau [label=""]; aav [label=""]; aaw [label=""]; aax [label=""]; aay [label=""]; aaz [label=""]; aba [label=""]; abb [label=""]; abc [label=""]; abd [label=""]; abe [label=""]; abf [label=""]; abg [label=""]; abh [label=""]; abi [label=""]; abj [label=""]; abk [label=""]; abl [label=""]; abm [label=""]; abn [label=""]; abo [label=""]; abp [label=""]; abq [label=""]; abr [label=""]; abs [label=""]; abt [label=""]; abu [label=""]; abv [label=""]; abw [label=""]; abx [label=""]; aby [label=""]; abz [label=""]; aca [label=""]; acb [label=""]; acc [label=""]; acd [label=""]; ace [label=""]; acf [label=""]; acg [label=""]; ach [label=""]; aci [label=""]; acj [label=""]; ack [label=""]; acl [label=""]; acm [label=""]; acn [label=""]; aco [label=""]; acp [label=""]; acq [label=""]; acr [label=""]; acs [label=""]; act [label=""]; acu [label=""]; acv [label=""]; acw [label=""]; acx [label=""]; acy [label=""]; acz [label=""]; ada [label=""]; adb [label=""]; adc [label=""]; add [label=""]; ade [label=""]; adf [label=""]; adg [label=""]; adh [label=""]; adi [label=""]; adj [label=""]; adk [label=""]; adl [label=""]; adm [label=""]; adn [label=""]; ado [label=""]; adp [label=""]; adq [label=""]; adr [label=""]; ads [label=""]; adt [label=""]; adu [label=""]; adv [label=""]; adw [label=""]; adx [label=""]; ady [label=""]; adz [label=""]; aea [label=""]; aeb [label=""]; aec [label=""]; aed [label=""]; aee [label=""]; aef [label=""]; aeg [label=""]; aeh [label=""]; aei [label=""]; aej [label=""]; aek [label=""]; ael [label=""]; aem [label=""]; aen [label=""]; aeo [label=""]; aep [label=""]; aeq [label=""]; aer [label=""]; aes [label=""]; aet [label=""]; aeu [label=""]; aev [label=""]; aew [label=""]; aex [label=""]; aey [label=""]; aez [label=""]; afa [label=""]; afb [label=""]; afc [label=""]; afd [label=""]; afe [label=""]; aff [label=""]; afg [label=""]; afh [label=""]; afi [label=""]; afj [label=""]; afk [label=""]; afl [label=""]; afm [label=""]; afn [label=""]; afo [label=""]; afp [label=""]; afq [label=""]; afr [label=""]; afs [label=""]; aft [label=""]; afu [label=""]; afv [label=""]; afw [label=""]; afx [label=""]; afy [label=""]; afz [label=""]; aga [label=""]; agb [label=""]; agc [label=""]; agd [label=""]; age [label=""]; agf [label=""]; agg [label=""]; agh [label=""]; agi [label=""]; agj [label=""]; agk [label=""]; agl [label=""]; agm [label=""]; agn [label=""]; ago [label=""]; agp [label=""]; agq [label=""]; agr [label=""]; ags [label=""]; agt [label=""]; agu [label=""]; agv [label=""]; agw [label=""]; agx [label=""]; agy [label=""]; agz [label=""]; aha [label=""]; ahb [label=""]; ahc [label=""]; ahd [label=""]; ahe [label=""]; ahf [label=""]; ahg [label=""]; ahh [label=""]; ahi [label=""]; ahj [label=""]; ahk [label=""]; ahl [label=""]; ahm [label=""]; ahn [label=""]; aho [label=""]; ahp [label=""]; ahq [label=""]; ahr [label=""]; ahs [label=""]; aht [label=""]; ahu [label=""]; ahv [label=""]; ahw [label=""]; ahx [label=""]; ahy [label=""]; ahz [label=""]; aia [label=""]; aib [label=""]; aic [label=""]; aid [label=""]; aie [label=""]; aif [label=""]; aig [label=""]; aih [label=""]; aii [label=""]; aij [label=""]; aik [label=""]; ail [label=""]; aim [label=""]; ain [label=""]; aio [label=""]; aip [label=""]; aiq [label=""]; air [label=""]; ais [label=""]; ait [label=""]; aiu [label=""]; aiv [label=""]; aiw [label=""]; aix [label=""]; aiy [label=""]; aiz [label=""]; aja [label=""]; ajb [label=""]; ajc [label=""]; ajd [label=""]; aje [label=""]; ajf [label=""]; ajg [label=""]; ajh [label=""]; aji [label=""]; ajj [label=""]; ajk [label=""]; ajl [label=""]; ajm [label=""]; ajn [label=""]; ajo [label=""]; ajp [label=""]; ajq [label=""]; ajr [label=""]; ajs [label=""]; ajt [label=""]; aju [label=""]; ajv [label=""]; ajw [label=""]; ajx [label=""]; ajy [label=""]; ajz [label=""]; aka [label=""]; akb [label=""]; akc [label=""]; akd [label=""]; ake [label=""]; akf [label=""]; akg [label=""]; akh [label=""]; aki [label=""]; akj [label=""]; akk [label=""]; akl [label=""]; akm [label=""]; akn [label=""]; ako [label=""]; akp [label=""]; akq [label=""]; akr [label=""]; aks [label=""]; akt [label=""]; aku [label=""]; akv [label=""]; akw [label=""]; akx [label=""]; aky [label=""]; akz [label=""]; ala [label=""]; alb [label=""]; alc [label=""]; ald [label=""]; ale [label=""]; alf [label=""]; alg [label=""]; alh [label=""]; ali [label=""]; alj [label=""]; alk [label=""]; all [label=""]; alm [label=""]; aln [label=""]; alo [label=""]; alp [label=""]; alq [label=""]; alr [label=""]; als [label=""]; alt [label=""]; alu [label=""]; alv [label=""]; alw [label=""]; alx [label=""]; aly [label=""]; alz [label=""]; ama [label=""]; amb [label=""]; amc [label=""]; amd [label=""]; ame [label=""]; amf [label=""]; amg [label=""]; amh [label=""]; ami [label=""]; amj [label=""]; amk [label=""]; aml [label=""]; amm [label=""]; amn [label=""]; amo [label=""]; amp [label=""]; amq [label=""]; amr [label=""]; ams [label=""]; amt [label=""]; amu [label=""]; amv [label=""]; amw [label=""]; amx [label=""]; amy [label=""]; amz [label=""]; ana [label=""]; anb [label=""]; anc [label=""]; and [label=""]; ane [label=""]; anf [label=""]; ang [label=""]; anh [label=""]; ani [label=""]; anj [label=""]; ank [label=""]; anl [label=""]; anm [label=""]; ann [label=""]; ano [label=""]; anp [label=""]; anq [label=""]; anr [label=""]; ans [label=""]; ant [label=""]; anu [label=""]; anv [label=""]; anw [label=""]; anx [label=""]; any [label=""]; anz [label=""]; aoa [label=""]; aob [label=""]; aoc [label=""]; aod [label=""]; aoe [label=""]; aof [label=""]; aog [label=""]; aoh [label=""]; aoi [label=""]; aoj [label=""]; aok [label=""]; aol [label=""]; aom [label=""]; aon [label=""]; aoo [label=""]; aop [label=""]; aoq [label=""]; aor [label=""]; aos [label=""]; aot [label=""]; aou [label=""]; aov [label=""]; aow [label=""]; aox [label=""]; aoy [label=""]; aoz [label=""]; apa [label=""]; apb [label=""]; apc [label=""]; apd [label=""]; ape [label=""]; apf [label=""]; apg [label=""]; aph [label=""]; api [label=""]; apj [label=""]; apk [label=""]; apl [label=""]; apm [label=""]; apn [label=""]; apo [label=""]; app [label=""]; apq [label=""]; apr [label=""]; aps [label=""]; apt [label=""]; apu [label=""]; apv [label=""]; apw [label=""]; apx [label=""]; apy [label=""]; apz [label=""]; aqa [label=""]; aqb [label=""]; aqc [label=""]; aqd [label=""]; aqe [label=""]; aqf [label=""]; aqg [label=""]; aqh [label=""]; aqi [label=""]; aqj [label=""]; aqk [label=""]; aql [label=""]; aqm [label=""]; aqn [label=""]; aqo [label=""]; aqp [label=""]; aqq [label=""]; aqr [label=""]; aqs [label=""]; aqt [label=""]; aqu [label=""]; aqv [label=""]; aqw [label=""]; aqx [label=""]; aqy [label=""]; aqz [label=""]; ara [label=""]; arb [label=""]; arc [label=""]; ard [label=""]; are [label=""]; arf [label=""]; arg [label=""]; arh [label=""]; ari [label=""]; arj [label=""]; ark [label=""]; arl [label=""]; arm [label=""]; arn [label=""]; aro [label=""]; arp [label=""]; arq [label=""]; arr [label=""]; ars [label=""]; art [label=""]; aru [label=""]; arv [label=""]; arw [label=""]; arx [label=""]; ary [label=""]; arz [label=""]; asa [label=""]; asb [label=""]; asc [label=""]; asd [label=""]; ase [label=""]; asf [label=""]; asg [label=""]; ash [label=""]; asi [label=""]; asj [label=""]; ask [label=""]; asl [label=""]; asm [label=""]; asn [label=""]; aso [label=""]; asp [label=""]; asq [label=""]; asr [label=""]; ass [label=""]; ast [label=""]; asu [label=""]; asv [label=""]; asw [label=""]; asx [label=""]; asy [label=""]; asz [label=""]; ata [label=""]; atb [label=""]; atc [label=""]; atd [label=""]; ate [label=""]; atf [label=""]; atg [label=""]; ath [label=""]; ati [label=""]; atj [label=""]; atk [label=""]; atl [label=""]; atm [label=""]; atn [label=""]; ato [label=""]; atp [label=""]; atq [label=""]; atr [label=""]; ats [label=""]; att [label=""]; atu [label=""]; atv [label=""]; atw [label=""]; atx [label=""]; aty [label=""]; atz [label=""]; aua [label=""]; aub [label=""]; auc [label=""]; aud [label=""]; aue [label=""]; auf [label=""]; aug [label=""]; auh [label=""]; aui [label=""]; auj [label=""]; auk [label=""]; aul [label=""]; aum [label=""]; aun [label=""]; auo [label=""]; aup [label=""]; auq [label=""]; aur [label=""]; aus [label=""]; aut [label=""]; auu [label=""]; auv [label=""]; auw [label=""]; aux [label=""]; auy [label=""]; auz [label=""]; ava [label=""]; avb [label=""]; avc [label=""]; avd [label=""]; ave [label=""]; avf [label=""]; avg [label=""]; avh [label=""]; avi [label=""]; avj [label=""]; avk [label=""]; avl [label=""]; avm [label=""]; avn [label=""]; avo [label=""]; avp [label=""]; avq [label=""]; avr [label=""]; avs [label=""]; avt [label=""]; avu [label=""]; avv [label=""]; avw [label=""]; avx [label=""]; avy [label=""]; avz [label=""]; awa [label=""]; awb [label=""]; awc [label=""]; awd [label=""]; awe [label=""]; awf [label=""]; awg [label=""]; awh [label=""]; awi [label=""]; awj [label=""]; awk [label=""]; awl [label=""]; awm [label=""]; awn [label=""]; awo [label=""]; awp [label=""]; awq [label=""]; awr [label=""]; aws [label=""]; awt [label=""]; awu [label=""]; awv [label=""]; aww [label=""]; awx [label=""]; awy [label=""]; awz [label=""]; axa [label=""]; axb [label=""]; axc [label=""]; axd [label=""]; axe [label=""]; axf [label=""]; axg [label=""]; axh [label=""]; axi [label=""]; axj [label=""]; axk [label=""]; axl [label=""]; axm [label=""]; axn [label=""]; axo [label=""]; axp [label=""]; axq [label=""]; axr [label=""]; axs [label=""]; axt [label=""]; axu [label=""]; axv [label=""]; axw [label=""]; axx [label=""]; axy [label=""]; axz [label=""]; aya [label=""]; ayb [label=""]; ayc [label=""]; ayd [label=""]; aye [label=""]; ayf [label=""]; ayg [label=""]; ayh [label=""]; ayi [label=""]; ayj [label=""]; ayk [label=""]; ayl [label=""]; aym [label=""]; ayn [label=""]; ayo [label=""]; ayp [label=""]; ayq [label=""]; ayr [label=""]; ays [label=""]; ayt [label=""]; ayu [label=""]; ayv [label=""]; ayw [label=""]; ayx [label=""]; ayy [label=""]; ayz [label=""]; aza [label=""]; azb [label=""]; azc [label=""]; azd [label=""]; aze [label=""]; azf [label=""]; azg [label=""]; azh [label=""]; azi [label=""]; azj [label=""]; azk [label=""]; azl [label=""]; azm [label=""]; azn [label=""]; azo [label=""]; azp [label=""]; azq [label=""]; azr [label=""]; azs [label=""]; azt [label=""]; azu [label=""]; azv [label=""]; azw [label=""]; azx [label=""]; azy [label=""]; azz [label=""]; baa [label=""]; bab [label=""]; bac [label=""]; bad [label=""]; bae [label=""]; baf [label=""]; bag [label=""]; bah [label=""]; bai [label=""]; baj [label=""]; bak [label=""]; bal [label=""]; bam [label=""]; ban [label=""]; bao [label=""]; bap [label=""]; baq [label=""]; bar [label=""]; bas [label=""]; bat [label=""]; bau [label=""]; bav [label=""]; baw [label=""]; bax [label=""]; bay [label=""]; baz [label=""]; bba [label=""]; bbb [label=""]; bbc [label=""]; bbd [label=""]; bbe [label=""]; bbf [label=""]; bbg [label=""]; bbh [label=""]; bbi [label=""]; bbj [label=""]; bbk [label=""]; bbl [label=""]; bbm [label=""]; bbn [label=""]; bbo [label=""]; bbp [label=""]; bbq [label=""]; bbr [label=""]; bbs [label=""]; bbt [label=""]; bbu [label=""]; bbv [label=""]; bbw [label=""]; bbx [label=""]; bby [label=""]; bbz [label=""]; bca [label=""]; bcb [label=""]; bcc [label=""]; bcd [label=""]; bce [label=""]; bcf [label=""]; bcg [label=""]; bch [label=""]; bci [label=""]; bcj [label=""]; bck [label=""]; bcl [label=""]; bcm [label=""]; bcn [label=""]; bco [label=""]; bcp [label=""]; bcq [label=""]; bcr [label=""]; bcs [label=""]; bct [label=""]; bcu [label=""]; bcv [label=""]; bcw [label=""]; bcx [label=""]; bcy [label=""]; bcz [label=""]; bda [label=""]; bdb [label=""]; bdc [label=""]; bdd [label=""]; bde [label=""]; bdf [label=""]; bdg [label=""]; bdh [label=""]; bdi [label=""]; bdj [label=""]; bdk [label=""]; bdl [label=""]; bdm [label=""]; bdn [label=""]; bdo [label=""]; bdp [label=""]; bdq [label=""]; bdr [label=""]; bds [label=""]; bdt [label=""]; bdu [label=""]; bdv [label=""]; bdw [label=""]; bdx [label=""]; bdy [label=""]; bdz [label=""]; bea [label=""]; beb [label=""]; bec [label=""]; bed [label=""]; bee [label=""]; bef [label=""]; beg [label=""]; beh [label=""]; bei [label=""]; bej [label=""]; bek [label=""]; bel [label=""]; bem [label=""]; ben [label=""]; beo [label=""]; bep [label=""]; beq [label=""]; ber [label=""]; bes [label=""]; bet [label=""]; beu [label=""]; bev [label=""]; bew [label=""]; bex [label=""]; bey [label=""]; bez [label=""]; bfa [label=""]; bfb [label=""]; bfc [label=""]; bfd [label=""]; bfe [label=""]; bff [label=""]; bfg [label=""]; bfh [label=""]; bfi [label=""]; bfj [label=""]; bfk [label=""]; bfl [label=""]; bfm [label=""]; bfn [label=""]; bfo [label=""]; bfp [label=""]; bfq [label=""]; bfr [label=""]; bfs [label=""]; bft [label=""]; bfu [label=""]; bfv [label=""]; bfw [label=""]; bfx [label=""]; bfy [label=""]; bfz [label=""]; bga [label=""]; bgb [label=""]; bgc [label=""]; bgd [label=""]; bge [label=""]; bgf [label=""]; bgg [label=""]; bgh [label=""]; bgi [label=""]; bgj [label=""]; bgk [label=""]; bgl [label=""]; bgm [label=""]; bgn [label=""]; bgo [label=""]; bgp [label=""]; bgq [label=""]; bgr [label=""]; bgs [label=""]; bgt [label=""]; bgu [label=""]; bgv [label=""]; bgw [label=""]; bgx [label=""]; bgy [label=""]; bgz [label=""]; bha [label=""]; bhb [label=""]; bhc [label=""]; bhd [label=""]; bhe [label=""]; bhf [label=""]; bhg [label=""]; bhh [label=""]; bhi [label=""]; bhj [label=""]; bhk [label=""]; bhl [label=""]; bhm [label=""]; bhn [label=""]; bho [label=""]; bhp [label=""]; bhq [label=""]; bhr [label=""]; bhs [label=""]; bht [label=""]; bhu [label=""]; bhv [label=""]; bhw [label=""]; bhx [label=""]; bhy [label=""]; bhz [label=""]; bia [label=""]; bib [label=""]; bic [label=""]; bid [label=""]; bie [label=""]; bif [label=""]; big [label=""]; bih [label=""]; bii [label=""]; bij [label=""]; bik [label=""]; bil [label=""]; bim [label=""]; bin [label=""]; bio [label=""]; bip [label=""]; biq [label=""]; bir [label=""]; bis [label=""]; bit [label=""]; biu [label=""]; biv [label=""]; biw [label=""]; bix [label=""]; biy [label=""]; biz [label=""]; bja [label=""]; bjb [label=""]; bjc [label=""]; bjd [label=""]; bje [label=""]; bjf [label=""]; bjg [label=""]; bjh [label=""]; bji [label=""]; bjj [label=""]; bjk [label=""]; bjl [label=""]; bjm [label=""]; bjn [label=""]; bjo [label=""]; bjp [label=""]; bjq [label=""]; bjr [label=""]; bjs [label=""]; bjt [label=""]; bju [label=""]; bjv [label=""]; bjw [label=""]; bjx [label=""]; bjy [label=""]; bjz [label=""]; bka [label=""]; bkb [label=""]; bkc [label=""]; bkd [label=""]; bke [label=""]; bkf [label=""]; bkg [label=""]; bkh [label=""]; bki [label=""]; bkj [label=""]; bkk [label=""]; bkl [label=""]; bkm [label=""]; bkn [label=""]; bko [label=""]; bkp [label=""]; bkq [label=""]; bkr [label=""]; bks [label=""]; bkt [label=""]; bku [label=""]; bkv [label=""]; bkw [label=""]; bkx [label=""]; bky [label=""]; bkz [label=""]; bla [label=""]; blb [label=""]; blc [label=""]; bld [label=""]; ble [label=""]; blf [label=""]; blg [label=""]; blh [label=""]; bli [label=""]; blj [label=""]; blk [label=""]; bll [label=""]; blm [label=""]; bln [label=""]; blo [label=""]; blp [label=""]; blq [label=""]; blr [label=""]; bls [label=""]; blt [label=""]; blu [label=""]; blv [label=""]; blw [label=""]; blx [label=""]; bly [label=""]; blz [label=""]; bma [label=""]; bmb [label=""]; bmc [label=""]; bmd [label=""]; bme [label=""]; bmf [label=""]; bmg [label=""]; bmh [label=""]; bmi [label=""]; bmj [label=""]; bmk [label=""]; bml [label=""]; bmm [label=""]; bmn [label=""]; bmo [label=""]; bmp [label=""]; bmq [label=""]; bmr [label=""]; bms [label=""]; bmt [label=""]; bmu [label=""]; bmv [label=""]; bmw [label=""]; bmx [label=""]; bmy [label=""]; bmz [label=""]; bna [label=""]; bnb [label=""]; bnc [label=""]; bnd [label=""]; bne [label=""]; bnf [label=""]; bng [label=""]; bnh [label=""]; bni [label=""]; bnj [label=""]; bnk [label=""]; bnl [label=""]; bnm [label=""]; bnn [label=""]; bno [label=""]; bnp [label=""]; bnq [label=""]; bnr [label=""]; bns [label=""]; bnt [label=""]; bnu [label=""]; bnv [label=""]; bnw [label=""]; bnx [label=""]; bny [label=""]; bnz [label=""]; boa [label=""]; bob [label=""]; boc [label=""]; bod [label=""]; boe [label=""]; bof [label=""]; bog [label=""]; boh [label=""]; boi [label=""]; boj [label=""]; bok [label=""]; bol [label=""]; bom [label=""]; bon [label=""]; boo [label=""]; bop [label=""]; boq [label=""]; bor [label=""]; bos [label=""]; bot [label=""]; bou [label=""]; bov [label=""]; bow [label=""]; box [label=""]; boy [label=""]; boz [label=""]; bpa [label=""]; bpb [label=""]; bpc [label=""]; bpd [label=""]; bpe [label=""]; bpf [label=""]; bpg [label=""]; bph [label=""]; bpi [label=""]; bpj [label=""]; bpk [label=""]; bpl [label=""]; bpm [label=""]; bpn [label=""]; bpo [label=""]; bpp [label=""]; bpq [label=""]; bpr [label=""]; bps [label=""]; bpt [label=""]; bpu [label=""]; bpv [label=""]; bpw [label=""]; bpx [label=""]; bpy [label=""]; bpz [label=""]; bqa [label=""]; bqb [label=""]; bqc [label=""]; bqd [label=""]; bqe [label=""]; bqf [label=""]; bqg [label=""]; bqh [label=""]; bqi [label=""]; bqj [label=""]; bqk [label=""]; bql [label=""]; bqm [label=""]; bqn [label=""]; bqo [label=""]; bqp [label=""]; bqq [label=""]; bqr [label=""]; bqs [label=""]; bqt [label=""]; bqu [label=""]; bqv [label=""]; bqw [label=""]; bqx [label=""]; bqy [label=""]; bqz [label=""]; bra [label=""]; brb [label=""]; brc [label=""]; brd [label=""]; bre [label=""]; brf [label=""]; brg [label=""]; brh [label=""]; bri [label=""]; brj [label=""]; brk [label=""]; brl [label=""]; brm [label=""]; brn [label=""]; bro [label=""]; brp [label=""]; brq [label=""]; brr [label=""]; brs [label=""]; brt [label=""]; bru [label=""]; brv [label=""]; brw [label=""]; brx [label=""]; bry [label=""]; brz [label=""]; bsa [label=""]; bsb [label=""]; bsc [label=""]; bsd [label=""]; bse [label=""]; bsf [label=""]; bsg [label=""]; bsh [label=""]; bsi [label=""]; bsj [label=""]; bsk [label=""]; bsl [label=""]; bsm [label=""]; bsn [label=""]; bso [label=""]; bsp [label=""]; bsq [label=""]; bsr [label=""]; bss [label=""]; bst [label=""]; bsu [label=""]; bsv [label=""]; bsw [label=""]; bsx [label=""]; bsy [label=""]; bsz [label=""]; bta [label=""]; btb [label=""]; btc [label=""]; btd [label=""]; bte [label=""]; btf [label=""]; btg [label=""]; bth [label=""]; bti [label=""]; btj [label=""]; btk [label=""]; btl [label=""]; btm [label=""]; btn [label=""]; bto [label=""]; btp [label=""]; btq [label=""]; btr [label=""]; bts [label=""]; btt [label=""]; btu [label=""]; btv [label=""]; btw [label=""]; btx [label=""]; bty [label=""]; btz [label=""]; bua [label=""]; bub [label=""]; buc [label=""]; bud [label=""]; bue [label=""]; buf [label=""]; bug [label=""]; buh [label=""]; bui [label=""]; buj [label=""]; buk [label=""]; bul [label=""]; bum [label=""]; bun [label=""]; buo [label=""]; bup [label=""]; buq [label=""]; bur [label=""]; bus [label=""]; but [label=""]; buu [label=""]; buv [label=""]; buw [label=""]; bux [label=""]; buy [label=""]; buz [label=""]; bva [label=""]; bvb [label=""]; bvc [label=""]; bvd [label=""]; bve [label=""]; bvf [label=""]; bvg [label=""]; bvh [label=""]; bvi [label=""]; bvj [label=""]; bvk [label=""]; bvl [label=""]; bvm [label=""]; bvn [label=""]; bvo [label=""]; bvp [label=""]; bvq [label=""]; bvr [label=""]; bvs [label=""]; bvt [label=""]; bvu [label=""]; bvv [label=""]; bvw [label=""]; bvx [label=""]; bvy [label=""]; bvz [label=""]; bwa [label=""]; bwb [label=""]; bwc [label=""]; bwd [label=""]; bwe [label=""]; bwf [label=""]; bwg [label=""]; bwh [label=""]; bwi [label=""]; bwj [label=""]; bwk [label=""]; bwl [label=""]; bwm [label=""]; bwn [label=""]; bwo [label=""]; bwp [label=""]; bwq [label=""]; bwr [label=""]; bws [label=""]; bwt [label=""]; bwu [label=""]; bwv [label=""]; bww [label=""]; bwx [label=""]; bwy [label=""]; bwz [label=""]; bxa [label=""]; bxb [label=""]; bxc [label=""]; bxd [label=""]; bxe [label=""]; bxf [label=""]; bxg [label=""]; bxh [label=""]; bxi [label=""]; bxj [label=""]; bxk [label=""]; bxl [label=""]; bxm [label=""]; bxn [label=""]; bxo [label=""]; bxp [label=""]; bxq [label=""]; bxr [label=""]; bxs [label=""]; bxt [label=""]; bxu [label=""]; bxv [label=""]; bxw [label=""]; bxx [label=""]; bxy [label=""]; bxz [label=""]; bya [label=""]; byb [label=""]; byc [label=""]; byd [label=""]; bye [label=""]; byf [label=""]; byg [label=""]; byh [label=""]; byi [label=""]; byj [label=""]; byk [label=""]; byl [label=""]; bym [label=""]; byn [label=""]; byo [label=""]; byp [label=""]; byq [label=""]; byr [label=""]; bys [label=""]; byt [label=""]; byu [label=""]; byv [label=""]; byw [label=""]; byx [label=""]; byy [label=""]; byz [label=""]; bza [label=""]; bzb [label=""]; bzc [label=""]; bzd [label=""]; bze [label=""]; bzf [label=""]; bzg [label=""]; bzh [label=""]; bzi [label=""]; bzj [label=""]; bzk [label=""]; bzl [label=""]; bzm [label=""]; bzn [label=""]; bzo [label=""]; bzp [label=""]; bzq [label=""]; bzr [label=""]; bzs [label=""]; bzt [label=""]; bzu [label=""]; bzv [label=""]; bzw [label=""]; bzx [label=""]; bzy [label=""]; bzz [label=""]; caa [label=""]; cab [label=""]; cac [label=""]; cad [label=""]; cae [label=""]; caf [label=""]; cag [label=""]; cah [label=""]; cai [label=""]; caj [label=""]; cak [label=""]; cal [label=""]; cam [label=""]; can [label=""]; cao [label=""]; cap [label=""]; caq [label=""]; car [label=""]; cas [label=""]; cat [label=""]; cau [label=""]; cav [label=""]; caw [label=""]; cax [label=""]; cay [label=""]; caz [label=""]; cba [label=""]; cbb [label=""]; cbc [label=""]; cbd [label=""]; cbe [label=""]; cbf [label=""]; cbg [label=""]; cbh [label=""]; cbi [label=""]; cbj [label=""]; cbk [label=""]; cbl [label=""]; cbm [label=""]; cbn [label=""]; cbo [label=""]; cbp [label=""]; cbq [label=""]; cbr [label=""]; cbs [label=""]; cbt [label=""]; cbu [label=""]; cbv [label=""]; cbw [label=""]; cbx [label=""]; cby [label=""]; cbz [label=""]; cca [label=""]; ccb [label=""]; ccc [label=""]; ccd [label=""]; cce [label=""]; ccf [label=""]; ccg [label=""]; cch [label=""]; cci [label=""]; ccj [label=""]; cck [label=""]; ccl [label=""]; ccm [label=""]; ccn [label=""]; cco [label=""]; ccp [label=""]; ccq [label=""]; ccr [label=""]; ccs [label=""]; cct [label=""]; ccu [label=""]; ccv [label=""]; ccw [label=""]; ccx [label=""]; ccy [label=""]; ccz [label=""]; cda [label=""]; cdb [label=""]; cdc [label=""]; cdd [label=""]; cde [label=""]; cdf [label=""]; cdg [label=""]; cdh [label=""]; cdi [label=""]; cdj [label=""]; cdk [label=""]; cdl [label=""]; cdm [label=""]; cdn [label=""]; cdo [label=""]; cdp [label=""]; cdq [label=""]; cdr [label=""]; cds [label=""]; cdt [label=""]; cdu [label=""]; cdv [label=""]; cdw [label=""]; cdx [label=""]; cdy [label=""]; cdz [label=""]; cea [label=""]; ceb [label=""]; cec [label=""]; ced [label=""]; cee [label=""]; cef [label=""]; ceg [label=""]; ceh [label=""]; cei [label=""]; cej [label=""]; cek [label=""]; cel [label=""]; cem [label=""]; cen [label=""]; ceo [label=""]; cep [label=""]; ceq [label=""]; cer [label=""]; ces [label=""]; cet [label=""]; ceu [label=""]; cev [label=""]; cew [label=""]; cex [label=""]; cey [label=""]; cez [label=""]; cfa [label=""]; cfb [label=""]; cfc [label=""]; cfd [label=""]; cfe [label=""]; cff [label=""]; cfg [label=""]; cfh [label=""]; cfi [label=""]; cfj [label=""]; cfk [label=""]; cfl [label=""]; cfm [label=""]; cfn [label=""]; cfo [label=""]; cfp [label=""]; cfq [label=""]; cfr [label=""]; cfs [label=""]; cft [label=""]; cfu [label=""]; cfv [label=""]; cfw [label=""]; cfx [label=""]; cfy [label=""]; cfz [label=""]; cga [label=""]; cgb [label=""]; cgc [label=""]; cgd [label=""]; cge [label=""]; cgf [label=""]; cgg [label=""]; cgh [label=""]; cgi [label=""]; cgj [label=""]; cgk [label=""]; cgl [label=""]; cgm [label=""]; cgn [label=""]; cgo [label=""]; cgp [label=""]; cgq [label=""]; cgr [label=""]; cgs [label=""]; cgt [label=""]; cgu [label=""]; cgv [label=""]; cgw [label=""]; cgx [label=""]; cgy [label=""]; cgz [label=""]; cha [label=""]; chb [label=""]; chc [label=""]; chd [label=""]; che [label=""]; chf [label=""]; chg [label=""]; chh [label=""]; chi [label=""]; chj [label=""]; chk [label=""]; chl [label=""]; chm [label=""]; chn [label=""]; cho [label=""]; chp [label=""]; chq [label=""]; chr [label=""]; chs [label=""]; cht [label=""]; chu [label=""]; chv [label=""]; chw [label=""]; chx [label=""]; chy [label=""]; chz [label=""]; cia [label=""]; cib [label=""]; cic [label=""]; cid [label=""]; cie [label=""]; cif [label=""]; cig [label=""]; cih [label=""]; cii [label=""]; cij [label=""]; cik [label=""]; cil [label=""]; cim [label=""]; cin [label=""]; cio [label=""]; cip [label=""]; ciq [label=""]; cir [label=""]; cis [label=""]; cit [label=""]; ciu [label=""]; civ [label=""]; ciw [label=""]; cix [label=""]; ciy [label=""]; ciz [label=""]; cja [label=""]; cjb [label=""]; cjc [label=""]; cjd [label=""]; cje [label=""]; cjf [label=""]; cjg [label=""]; cjh [label=""]; cji [label=""]; cjj [label=""]; cjk [label=""]; cjl [label=""]; cjm [label=""]; cjn [label=""]; cjo [label=""]; cjp [label=""]; cjq [label=""]; cjr [label=""]; cjs [label=""]; cjt [label=""]; cju [label=""]; cjv [label=""]; cjw [label=""]; cjx [label=""]; cjy [label=""]; cjz [label=""]; cka [label=""]; ckb [label=""]; ckc [label=""]; ckd [label=""]; cke [label=""]; ckf [label=""]; ckg [label=""]; ckh [label=""]; cki [label=""]; ckj [label=""]; ckk [label=""]; ckl [label=""]; ckm [label=""]; ckn [label=""]; cko [label=""]; ckp [label=""]; ckq [label=""]; ckr [label=""]; cks [label=""]; ckt [label=""]; cku [label=""]; ckv [label=""]; ckw [label=""]; ckx [label=""]; cky [label=""]; ckz [label=""]; cla [label=""]; clb [label=""]; clc [label=""]; cld [label=""]; cle [label=""]; clf [label=""]; clg [label=""]; clh [label=""]; cli [label=""]; clj [label=""]; clk [label=""]; cll [label=""]; clm [label=""]; cln [label=""]; clo [label=""]; clp [label=""]; clq [label=""]; clr [label=""]; cls [label=""]; clt [label=""]; clu [label=""]; clv [label=""]; clw [label=""]; clx [label=""]; cly [label=""]; clz [label=""]; cma [label=""]; cmb [label=""]; cmc [label=""]; cmd [label=""]; cme [label=""]; cmf [label=""]; cmg [label=""]; cmh [label=""]; cmi [label=""]; cmj [label=""]; cmk [label=""]; cml [label=""]; cmm [label=""]; cmn [label=""]; cmo [label=""]; cmp [label=""]; cmq [label=""]; cmr [label=""]; cms [label=""]; cmt [label=""]; cmu [label=""]; cmv [label=""]; cmw [label=""]; cmx [label=""]; cmy [label=""]; cmz [label=""]; cna [label=""]; cnb [label=""]; cnc [label=""]; cnd [label=""]; cne [label=""]; cnf [label=""]; cng [label=""]; cnh [label=""]; cni [label=""]; cnj [label=""]; cnk [label=""]; cnl [label=""]; cnm [label=""]; cnn [label=""]; cno [label=""]; cnp [label=""]; cnq [label=""]; cnr [label=""]; cns [label=""]; cnt [label=""]; cnu [label=""]; cnv [label=""]; cnw [label=""]; cnx [label=""]; cny [label=""]; cnz [label=""]; coa [label=""]; cob [label=""]; coc [label=""]; cod [label=""]; coe [label=""]; cof [label=""]; cog [label=""]; coh [label=""]; coi [label=""]; coj [label=""]; cok [label=""]; col [label=""]; com [label=""]; con [label=""]; coo [label=""]; cop [label=""]; coq [label=""]; cor [label=""]; cos [label=""]; cot [label=""]; cou [label=""]; cov [label=""]; cow [label=""]; cox [label=""]; coy [label=""]; coz [label=""]; cpa [label=""]; cpb [label=""]; cpc [label=""]; cpd [label=""]; cpe [label=""]; cpf [label=""]; cpg [label=""]; cph [label=""]; cpi [label=""]; cpj [label=""]; cpk [label=""]; cpl [label=""]; cpm [label=""]; cpn [label=""]; cpo [label=""]; cpp [label=""]; cpq [label=""]; cpr [label=""]; cps [label=""]; cpt [label=""]; cpu [label=""]; cpv [label=""]; cpw [label=""]; cpx [label=""]; cpy [label=""]; cpz [label=""]; cqa [label=""]; cqb [label=""]; cqc [label=""]; cqd [label=""]; cqe [label=""]; cqf [label=""]; cqg [label=""]; cqh [label=""]; cqi [label=""]; cqj [label=""]; cqk [label=""]; cql [label=""]; cqm [label=""]; cqn [label=""]; cqo [label=""]; cqp [label=""]; cqq [label=""]; cqr [label=""]; cqs [label=""]; cqt [label=""]; cqu [label=""]; cqv [label=""]; cqw [label=""]; cqx [label=""]; cqy [label=""]; cqz [label=""]; cra [label=""]; crb [label=""]; crc [label=""]; crd [label=""]; cre [label=""]; crf [label=""]; crg [label=""]; crh [label=""]; cri [label=""]; crj [label=""]; crk [label=""]; crl [label=""]; crm [label=""]; crn [label=""]; cro [label=""]; crp [label=""]; crq [label=""]; crr [label=""]; crs [label=""]; crt [label=""]; cru [label=""]; crv [label=""]; crw [label=""]; crx [label=""]; cry [label=""]; crz [label=""]; csa [label=""]; csb [label=""]; csc [label=""]; csd [label=""]; cse [label=""]; csf [label=""]; csg [label=""]; csh [label=""]; csi [label=""]; csj [label=""]; csk [label=""]; csl [label=""]; csm [label=""]; csn [label=""]; cso [label=""]; csp [label=""]; csq [label=""]; csr [label=""]; css [label=""]; cst [label=""]; csu [label=""]; csv [label=""]; csw [label=""]; csx [label=""]; csy [label=""]; csz [label=""]; cta [label=""]; ctb [label=""]; ctc [label=""]; ctd [label=""]; cte [label=""]; ctf [label=""]; ctg [label=""]; cth [label=""]; cti [label=""]; ctj [label=""]; ctk [label=""]; ctl [label=""]; ctm [label=""]; ctn [label=""]; cto [label=""]; ctp [label=""]; ctq [label=""]; ctr [label=""]; cts [label=""]; ctt [label=""]; ctu [label=""]; ctv [label=""]; ctw [label=""]; ctx [label=""]; cty [label=""]; ctz [label=""]; cua [label=""]; cub [label=""]; cuc [label=""]; cud [label=""]; cue [label=""]; cuf [label=""]; cug [label=""]; cuh [label=""]; cui [label=""]; cuj [label=""]; cuk [label=""]; cul [label=""]; cum [label=""]; cun [label=""]; cuo [label=""]; cup [label=""]; cuq [label=""]; cur [label=""]; cus [label=""]; cut [label=""]; cuu [label=""]; cuv [label=""]; cuw [label=""]; cux [label=""]; cuy [label=""]; cuz [label=""]; cva [label=""]; cvb [label=""]; cvc [label=""]; cvd [label=""]; cve [label=""]; cvf [label=""]; cvg [label=""]; cvh [label=""]; cvi [label=""]; cvj [label=""]; cvk [label=""]; cvl [label=""]; cvm [label=""]; cvn [label=""]; cvo [label=""]; cvp [label=""]; cvq [label=""]; cvr [label=""]; cvs [label=""]; cvt [label=""]; cvu [label=""]; cvv [label=""]; cvw [label=""]; cvx [label=""]; cvy [label=""]; cvz [label=""]; cwa [label=""]; cwb [label=""]; cwc [label=""]; cwd [label=""]; cwe [label=""]; cwf [label=""]; cwg [label=""]; cwh [label=""]; cwi [label=""]; cwj [label=""]; cwk [label=""]; cwl [label=""]; cwm [label=""]; cwn [label=""]; cwo [label=""]; cwp [label=""]; cwq [label=""]; cwr [label=""]; cws [label=""]; cwt [label=""]; cwu [label=""]; cwv [label=""]; cww [label=""]; cwx [label=""]; cwy [label=""]; cwz [label=""]; cxa [label=""]; cxb [label=""]; cxc [label=""]; cxd [label=""]; cxe [label=""]; cxf [label=""]; cxg [label=""]; cxh [label=""]; cxi [label=""]; cxj [label=""]; cxk [label=""]; cxl [label=""]; cxm [label=""]; cxn [label=""]; cxo [label=""]; cxp [label=""]; cxq [label=""]; cxr [label=""]; cxs [label=""]; cxt [label=""]; cxu [label=""]; cxv [label=""]; cxw [label=""]; cxx [label=""]; cxy [label=""]; cxz [label=""]; cya [label=""]; cyb [label=""]; cyc [label=""]; cyd [label=""]; cye [label=""]; cyf [label=""]; cyg [label=""]; cyh [label=""]; cyi [label=""]; cyj [label=""]; cyk [label=""]; cyl [label=""]; cym [label=""]; cyn [label=""]; cyo [label=""]; cyp [label=""]; cyq [label=""]; cyr [label=""]; cys [label=""]; cyt [label=""]; cyu [label=""]; cyv [label=""]; cyw [label=""]; cyx [label=""]; cyy [label=""]; cyz [label=""]; cza [label=""]; czb [label=""]; czc [label=""]; czd [label=""]; cze [label=""]; czf [label=""]; czg [label=""]; czh [label=""]; czi [label=""]; czj [label=""]; czk [label=""]; czl [label=""]; czm [label=""]; czn [label=""]; czo [label=""]; czp [label=""]; czq [label=""]; czr [label=""]; czs [label=""]; czt [label=""]; czu [label=""]; czv [label=""]; czw [label=""]; czx [label=""]; czy [label=""]; czz [label=""]; daa [label=""]; dab [label=""]; dac [label=""]; dad [label=""]; dae [label=""]; daf [label=""]; dag [label=""]; dah [label=""]; dai [label=""]; daj [label=""]; dak [label=""]; dal [label=""]; dam [label=""]; dan [label=""]; dao [label=""]; dap [label=""]; daq [label=""]; dar [label=""]; das [label=""]; dat [label=""]; dau [label=""]; dav [label=""]; daw [label=""]; dax [label=""]; day [label=""]; daz [label=""]; dba [label=""]; dbb [label=""]; dbc [label=""]; dbd [label=""]; dbe [label=""]; dbf [label=""]; dbg [label=""]; dbh [label=""]; dbi [label=""]; dbj [label=""]; dbk [label=""]; dbl [label=""]; dbm [label=""]; dbn [label=""]; dbo [label=""]; dbp [label=""]; dbq [label=""]; dbr [label=""]; dbs [label=""]; dbt [label=""]; dbu [label=""]; dbv [label=""]; dbw [label=""]; dbx [label=""]; dby [label=""]; dbz [label=""]; dca [label=""]; dcb [label=""]; dcc [label=""]; dcd [label=""]; dce [label=""]; dcf [label=""]; dcg [label=""]; dch [label=""]; dci [label=""]; dcj [label=""]; dck [label=""]; dcl [label=""]; dcm [label=""]; dcn [label=""]; dco [label=""]; dcp [label=""]; dcq [label=""]; dcr [label=""]; dcs [label=""]; dct [label=""]; dcu [label=""]; dcv [label=""]; dcw [label=""]; dcx [label=""]; dcy [label=""]; dcz [label=""]; dda [label=""]; ddb [label=""]; ddc [label=""]; ddd [label=""]; dde [label=""]; ddf [label=""]; ddg [label=""]; ddh [label=""]; ddi [label=""]; ddj [label=""]; ddk [label=""]; ddl [label=""]; ddm [label=""]; ddn [label=""]; ddo [label=""]; ddp [label=""]; ddq [label=""]; ddr [label=""]; dds [label=""]; ddt [label=""]; ddu [label=""]; ddv [label=""]; ddw [label=""]; ddx [label=""]; ddy [label=""]; ddz [label=""]; dea [label=""]; deb [label=""]; dec [label=""]; ded [label=""]; dee [label=""]; def [label=""]; deg [label=""]; deh [label=""]; dei [label=""]; dej [label=""]; dek [label=""]; del [label=""]; dem [label=""]; den [label=""]; deo [label=""]; dep [label=""]; deq [label=""]; der [label=""]; des [label=""]; det [label=""]; deu [label=""]; dev [label=""]; dew [label=""]; dex [label=""]; dey [label=""]; dez [label=""]; dfa [label=""]; dfb [label=""]; dfc [label=""]; dfd [label=""]; dfe [label=""]; dff [label=""]; dfg [label=""]; dfh [label=""]; dfi [label=""]; dfj [label=""]; dfk [label=""]; dfl [label=""]; dfm [label=""]; dfn [label=""]; dfo [label=""]; dfp [label=""]; dfq [label=""]; dfr [label=""]; dfs [label=""]; dft [label=""]; dfu [label=""]; dfv [label=""]; dfw [label=""]; dfx [label=""]; dfy [label=""]; dfz [label=""]; dga [label=""]; dgb [label=""]; dgc [label=""]; dgd [label=""]; dge [label=""]; dgf [label=""]; dgg [label=""]; dgh [label=""]; dgi [label=""]; dgj [label=""]; dgk [label=""]; dgl [label=""]; dgm [label=""]; dgn [label=""]; dgo [label=""]; dgp [label=""]; dgq [label=""]; dgr [label=""]; dgs [label=""]; dgt [label=""]; dgu [label=""]; dgv [label=""]; dgw [label=""]; dgx [label=""]; dgy [label=""]; dgz [label=""]; dha [label=""]; dhb [label=""]; dhc [label=""]; dhd [label=""]; dhe [label=""]; dhf [label=""]; dhg [label=""]; dhh [label=""]; dhi [label=""]; dhj [label=""]; dhk [label=""]; dhl [label=""]; dhm [label=""]; dhn [label=""]; dho [label=""]; dhp [label=""]; dhq [label=""]; dhr [label=""]; dhs [label=""]; dht [label=""]; dhu [label=""]; dhv [label=""]; dhw [label=""]; dhx [label=""]; dhy [label=""]; dhz [label=""]; dia [label=""]; dib [label=""]; dic [label=""]; did [label=""]; die [label=""]; dif [label=""]; dig [label=""]; dih [label=""]; dii [label=""]; dij [label=""]; dik [label=""]; dil [label=""]; dim [label=""]; din [label=""]; dio [label=""]; dip [label=""]; diq [label=""]; dir [label=""]; dis [label=""]; dit [label=""]; diu [label=""]; div [label=""]; diw [label=""]; dix [label=""]; diy [label=""]; diz [label=""]; dja [label=""]; djb [label=""]; djc [label=""]; djd [label=""]; dje [label=""]; djf [label=""]; djg [label=""]; djh [label=""]; dji [label=""]; djj [label=""]; djk [label=""]; djl [label=""]; djm [label=""]; djn [label=""]; djo [label=""]; djp [label=""]; djq [label=""]; djr [label=""]; djs [label=""]; djt [label=""]; dju [label=""]; djv [label=""]; djw [label=""]; djx [label=""]; djy [label=""]; djz [label=""]; dka [label=""]; dkb [label=""]; dkc [label=""]; dkd [label=""]; dke [label=""]; dkf [label=""]; dkg [label=""]; dkh [label=""]; dki [label=""]; dkj [label=""]; dkk [label=""]; dkl [label=""]; dkm [label=""]; dkn [label=""]; dko [label=""]; dkp [label=""]; dkq [label=""]; dkr [label=""]; dks [label=""]; dkt [label=""]; dku [label=""]; dkv [label=""]; dkw [label=""]; dkx [label=""]; dky [label=""]; dkz [label=""]; dla [label=""]; dlb [label=""]; dlc [label=""]; dld [label=""]; dle [label=""]; dlf [label=""]; dlg [label=""]; dlh [label=""]; dli [label=""]; dlj [label=""]; dlk [label=""]; dll [label=""]; dlm [label=""]; dln [label=""]; dlo [label=""]; dlp [label=""]; dlq [label=""]; dlr [label=""]; dls [label=""]; dlt [label=""]; dlu [label=""]; dlv [label=""]; dlw [label=""]; dlx [label=""]; dly [label=""]; dlz [label=""]; dma [label=""]; dmb [label=""]; dmc [label=""]; dmd [label=""]; dme [label=""]; dmf [label=""]; dmg [label=""]; dmh [label=""]; dmi [label=""]; dmj [label=""]; dmk [label=""]; dml [label=""]; dmm [label=""]; dmn [label=""]; dmo [label=""]; dmp [label=""]; dmq [label=""]; dmr [label=""]; dms [label=""]; dmt [label=""]; dmu [label=""]; dmv [label=""]; dmw [label=""]; dmx [label=""]; dmy [label=""]; dmz [label=""]; dna [label=""]; dnb [label=""]; dnc [label=""]; dnd [label=""]; dne [label=""]; dnf [label=""]; dng [label=""]; dnh [label=""]; dni [label=""]; dnj [label=""]; dnk [label=""]; dnl [label=""]; dnm [label=""]; dnn [label=""]; dno [label=""]; dnp [label=""]; dnq [label=""]; dnr [label=""]; dns [label=""]; dnt [label=""]; dnu [label=""]; dnv [label=""]; dnw [label=""]; dnx [label=""]; dny [label=""]; dnz [label=""]; doa [label=""]; dob [label=""]; doc [label=""]; dod [label=""]; doe [label=""]; dof [label=""]; dog [label=""]; doh [label=""]; doi [label=""]; doj [label=""]; dok [label=""]; dol [label=""]; dom [label=""]; don [label=""]; doo [label=""]; dop [label=""]; doq [label=""]; dor [label=""]; dos [label=""]; dot [label=""]; dou [label=""]; dov [label=""]; dow [label=""]; dox [label=""]; doy [label=""]; doz [label=""]; dpa [label=""]; dpb [label=""]; dpc [label=""]; dpd [label=""]; dpe [label=""]; dpf [label=""]; dpg [label=""]; dph [label=""]; dpi [label=""]; dpj [label=""]; dpk [label=""]; dpl [label=""]; dpm [label=""]; dpn [label=""]; dpo [label=""]; dpp [label=""]; dpq [label=""]; dpr [label=""]; dps [label=""]; dpt [label=""]; dpu [label=""]; dpv [label=""]; dpw [label=""]; dpx [label=""]; dpy [label=""]; dpz [label=""]; dqa [label=""]; dqb [label=""]; dqc [label=""]; dqd [label=""]; dqe [label=""]; dqf [label=""]; dqg [label=""]; dqh [label=""]; dqi [label=""]; dqj [label=""]; dqk [label=""]; dql [label=""]; dqm [label=""]; dqn [label=""]; dqo [label=""]; dqp [label=""]; dqq [label=""]; dqr [label=""]; dqs [label=""]; dqt [label=""]; dqu [label=""]; dqv [label=""]; dqw [label=""]; dqx [label=""]; dqy [label=""]; dqz [label=""]; dra [label=""]; drb [label=""]; drc [label=""]; drd [label=""]; dre [label=""]; drf [label=""]; drg [label=""]; drh [label=""]; dri [label=""]; drj [label=""]; drk [label=""]; drl [label=""]; drm [label=""]; drn [label=""]; dro [label=""]; drp [label=""]; drq [label=""]; drr [label=""]; drs [label=""]; drt [label=""]; dru [label=""]; drv [label=""]; drw [label=""]; drx [label=""]; dry [label=""]; drz [label=""]; dsa [label=""]; dsb [label=""]; dsc [label=""]; dsd [label=""]; dse [label=""]; dsf [label=""]; dsg [label=""]; dsh [label=""]; dsi [label=""]; dsj [label=""]; dsk [label=""]; dsl [label=""]; dsm [label=""]; dsn [label=""]; dso [label=""]; dsp [label=""]; dsq [label=""]; dsr [label=""]; dss [label=""]; dst [label=""]; dsu [label=""]; dsv [label=""]; dsw [label=""]; dsx [label=""]; dsy [label=""]; dsz [label=""]; dta [label=""]; dtb [label=""]; dtc [label=""]; dtd [label=""]; dte [label=""]; dtf [label=""]; dtg [label=""]; dth [label=""]; dti [label=""]; dtj [label=""]; dtk [label=""]; dtl [label=""]; dtm [label=""]; dtn [label=""]; dto [label=""]; dtp [label=""]; dtq [label=""]; dtr [label=""]; dts [label=""]; dtt [label=""]; dtu [label=""]; dtv [label=""]; dtw [label=""]; dtx [label=""]; dty [label=""]; dtz [label=""]; dua [label=""]; dub [label=""]; duc [label=""]; dud [label=""]; due [label=""]; duf [label=""]; dug [label=""]; duh [label=""]; dui [label=""]; duj [label=""]; duk [label=""]; dul [label=""]; dum [label=""]; dun [label=""]; duo [label=""]; dup [label=""]; duq [label=""]; dur [label=""]; dus [label=""]; dut [label=""]; duu [label=""]; duv [label=""]; duw [label=""]; dux [label=""]; duy [label=""]; duz [label=""]; dva [label=""]; dvb [label=""]; dvc [label=""]; dvd [label=""]; dve [label=""]; dvf [label=""]; dvg [label=""]; dvh [label=""]; dvi [label=""]; dvj [label=""]; dvk [label=""]; dvl [label=""]; dvm [label=""]; dvn [label=""]; dvo [label=""]; dvp [label=""]; dvq [label=""]; dvr [label=""]; dvs [label=""]; dvt [label=""]; dvu [label=""]; dvv [label=""]; dvw [label=""]; dvx [label=""]; dvy [label=""]; dvz [label=""]; dwa [label=""]; dwb [label=""]; dwc [label=""]; dwd [label=""]; dwe [label=""]; dwf [label=""]; dwg [label=""]; dwh [label=""]; dwi [label=""]; dwj [label=""]; dwk [label=""]; dwl [label=""]; dwm [label=""]; dwn [label=""]; dwo [label=""]; dwp [label=""]; dwq [label=""]; dwr [label=""]; dws [label=""]; dwt [label=""]; dwu [label=""]; dwv [label=""]; dww [label=""]; dwx [label=""]; dwy [label=""]; dwz [label=""]; dxa [label=""]; dxb [label=""]; dxc [label=""]; dxd [label=""]; dxe [label=""]; dxf [label=""]; dxg [label=""]; dxh [label=""]; dxi [label=""]; dxj [label=""]; dxk [label=""]; dxl [label=""]; dxm [label=""]; dxn [label=""]; dxo [label=""]; dxp [label=""]; dxq [label=""]; dxr [label=""]; dxs [label=""]; dxt [label=""]; dxu [label=""]; dxv [label=""]; dxw [label=""]; dxx [label=""]; dxy [label=""]; dxz [label=""]; dya [label=""]; dyb [label=""]; dyc [label=""]; dyd [label=""]; dye [label=""]; dyf [label=""]; dyg [label=""]; dyh [label=""]; dyi [label=""]; dyj [label=""]; dyk [label=""]; dyl [label=""]; dym [label=""]; dyn [label=""]; dyo [label=""]; dyp [label=""]; dyq [label=""]; dyr [label=""]; dys [label=""]; dyt [label=""]; dyu [label=""]; dyv [label=""]; dyw [label=""]; dyx [label=""]; dyy [label=""]; dyz [label=""]; dza [label=""]; dzb [label=""]; dzc [label=""]; dzd [label=""]; dze [label=""]; dzf [label=""]; dzg [label=""]; dzh [label=""]; dzi [label=""]; dzj [label=""]; dzk [label=""]; dzl [label=""]; dzm [label=""]; dzn [label=""]; dzo [label=""]; dzp [label=""]; dzq [label=""]; dzr [label=""]; dzs [label=""]; dzt [label=""]; dzu [label=""]; dzv [label=""]; dzw [label=""]; dzx [label=""]; dzy [label=""]; dzz [label=""]; eaa [label=""]; eab [label=""]; eac [label=""]; ead [label=""]; eae [label=""]; eaf [label=""]; eag [label=""]; eah [label=""]; eai [label=""]; eaj [label=""]; eak [label=""]; eal [label=""]; eam [label=""]; ean [label=""]; eao [label=""]; eap [label=""]; eaq [label=""]; ear [label=""]; eas [label=""]; eat [label=""]; eau [label=""]; eav [label=""]; eaw [label=""]; eax [label=""]; eay [label=""]; eaz [label=""]; eba [label=""]; ebb [label=""]; ebc [label=""]; ebd [label=""]; ebe [label=""]; ebf [label=""]; ebg [label=""]; ebh [label=""]; ebi [label=""]; ebj [label=""]; ebk [label=""]; ebl [label=""]; ebm [label=""]; ebn [label=""]; ebo [label=""]; ebp [label=""]; ebq [label=""]; ebr [label=""]; ebs [label=""]; ebt [label=""]; ebu [label=""]; ebv [label=""]; ebw [label=""]; ebx [label=""]; eby [label=""]; ebz [label=""]; eca [label=""]; ecb [label=""]; ecc [label=""]; ecd [label=""]; ece [label=""]; ecf [label=""]; ecg [label=""]; ech [label=""]; eci [label=""]; ecj [label=""]; eck [label=""]; ecl [label=""]; ecm [label=""]; ecn [label=""]; eco [label=""]; ecp [label=""]; ecq [label=""]; ecr [label=""]; ecs [label=""]; ect [label=""]; ecu [label=""]; ecv [label=""]; ecw [label=""]; ecx [label=""]; ecy [label=""]; ecz [label=""]; eda [label=""]; edb [label=""]; edc [label=""]; edd [label=""]; ede [label=""]; edf [label=""]; edg [label=""]; edh [label=""]; edi [label=""]; edj [label=""]; edk [label=""]; edl [label=""]; edm [label=""]; edn [label=""]; edo [label=""]; edp [label=""]; edq [label=""]; edr [label=""]; eds [label=""]; edt [label=""]; edu [label=""]; edv [label=""]; edw [label=""]; edx [label=""]; edy [label=""]; edz [label=""]; eea [label=""]; eeb [label=""]; eec [label=""]; eed [label=""]; eee [label=""]; eef [label=""]; eeg [label=""]; eeh [label=""]; eei [label=""]; eej [label=""]; eek [label=""]; eel [label=""]; eem [label=""]; een [label=""]; eeo [label=""]; eep [label=""]; eeq [label=""]; eer [label=""]; ees [label=""]; eet [label=""]; eeu [label=""]; eev [label=""]; eew [label=""]; eex [label=""]; eey [label=""]; eez [label=""]; efa [label=""]; efb [label=""]; efc [label=""]; efd [label=""]; efe [label=""]; eff [label=""]; efg [label=""]; efh [label=""]; efi [label=""]; efj [label=""]; efk [label=""]; efl [label=""]; efm [label=""]; efn [label=""]; efo [label=""]; efp [label=""]; efq [label=""]; efr [label=""]; efs [label=""]; eft [label=""]; efu [label=""]; efv [label=""]; efw [label=""]; efx [label=""]; efy [label=""]; efz [label=""]; ega [label=""]; egb [label=""]; egc [label=""]; egd [label=""]; ege [label=""]; egf [label=""]; egg [label=""]; egh [label=""]; egi [label=""]; egj [label=""]; egk [label=""]; egl [label=""]; egm [label=""]; egn [label=""]; ego [label=""]; egp [label=""]; egq [label=""]; egr [label=""]; egs [label=""]; egt [label=""]; egu [label=""]; egv [label=""]; egw [label=""]; egx [label=""]; egy [label=""]; egz [label=""]; eha [label=""]; ehb [label=""]; ehc [label=""]; ehd [label=""]; ehe [label=""]; ehf [label=""]; ehg [label=""]; ehh [label=""]; ehi [label=""]; ehj [label=""]; ehk [label=""]; ehl [label=""]; ehm [label=""]; ehn [label=""]; eho [label=""]; ehp [label=""]; ehq [label=""]; ehr [label=""]; ehs [label=""]; eht [label=""]; ehu [label=""]; ehv [label=""]; ehw [label=""]; ehx [label=""]; ehy [label=""]; ehz [label=""]; eia [label=""]; eib [label=""]; eic [label=""]; eid [label=""]; eie [label=""]; eif [label=""]; eig [label=""]; eih [label=""]; eii [label=""]; eij [label=""]; eik [label=""]; eil [label=""]; eim [label=""]; ein [label=""]; eio [label=""]; eip [label=""]; eiq [label=""]; eir [label=""]; eis [label=""]; eit [label=""]; eiu [label=""]; eiv [label=""]; eiw [label=""]; eix [label=""]; eiy [label=""]; eiz [label=""]; eja [label=""]; ejb [label=""]; ejc [label=""]; ejd [label=""]; eje [label=""]; ejf [label=""]; ejg [label=""]; ejh [label=""]; eji [label=""]; ejj [label=""]; ejk [label=""]; ejl [label=""]; ejm [label=""]; ejn [label=""]; ejo [label=""]; ejp [label=""]; ejq [label=""]; ejr [label=""]; ejs [label=""]; ejt [label=""]; eju [label=""]; ejv [label=""]; ejw [label=""]; ejx [label=""]; ejy [label=""]; ejz [label=""]; eka [label=""]; ekb [label=""]; ekc [label=""]; ekd [label=""]; eke [label=""]; ekf [label=""]; ekg [label=""]; ekh [label=""]; eki [label=""]; ekj [label=""]; ekk [label=""]; ekl [label=""]; ekm [label=""]; ekn [label=""]; eko [label=""]; ekp [label=""]; ekq [label=""]; ekr [label=""]; eks [label=""]; ekt [label=""]; eku [label=""]; ekv [label=""]; ekw [label=""]; ekx [label=""]; eky [label=""]; ekz [label=""]; ela [label=""]; elb [label=""]; elc [label=""]; eld [label=""]; ele [label=""]; elf [label=""]; elg [label=""]; elh [label=""]; eli [label=""]; elj [label=""]; elk [label=""]; ell [label=""]; elm [label=""]; eln [label=""]; elo [label=""]; elp [label=""]; elq [label=""]; elr [label=""]; els [label=""]; elt [label=""]; elu [label=""]; elv [label=""]; elw [label=""]; elx [label=""]; ely [label=""]; elz [label=""]; ema [label=""]; emb [label=""]; emc [label=""]; emd [label=""]; eme [label=""]; emf [label=""]; emg [label=""]; emh [label=""]; emi [label=""]; emj [label=""]; emk [label=""]; eml [label=""]; emm [label=""]; emn [label=""]; emo [label=""]; emp [label=""]; emq [label=""]; emr [label=""]; ems [label=""]; emt [label=""]; emu [label=""]; emv [label=""]; emw [label=""]; emx [label=""]; emy [label=""]; emz [label=""]; ena [label=""]; enb [label=""]; enc [label=""]; end [label=""]; ene [label=""]; enf [label=""]; eng [label=""]; enh [label=""]; eni [label=""]; enj [label=""]; enk [label=""]; enl [label=""]; enm [label=""]; enn [label=""]; eno [label=""]; enp [label=""]; enq [label=""]; enr [label=""]; ens [label=""]; ent [label=""]; enu [label=""]; env [label=""]; enw [label=""]; enx [label=""]; eny [label=""]; enz [label=""]; eoa [label=""]; eob [label=""]; eoc [label=""]; eod [label=""]; eoe [label=""]; eof [label=""]; eog [label=""]; eoh [label=""]; eoi [label=""]; eoj [label=""]; eok [label=""]; eol [label=""]; eom [label=""]; eon [label=""]; eoo [label=""]; eop [label=""]; eoq [label=""]; eor [label=""]; eos [label=""]; eot [label=""]; eou [label=""]; eov [label=""]; eow [label=""]; eox [label=""]; eoy [label=""]; eoz [label=""]; epa [label=""]; epb [label=""]; epc [label=""]; epd [label=""]; epe [label=""]; epf [label=""]; epg [label=""]; eph [label=""]; epi [label=""]; epj [label=""]; epk [label=""]; epl [label=""]; epm [label=""]; epn [label=""]; epo [label=""]; epp [label=""]; epq [label=""]; epr [label=""]; eps [label=""]; ept [label=""]; epu [label=""]; epv [label=""]; epw [label=""]; epx [label=""]; epy [label=""]; epz [label=""]; eqa [label=""]; eqb [label=""]; eqc [label=""]; eqd [label=""]; eqe [label=""]; eqf [label=""]; eqg [label=""]; eqh [label=""]; eqi [label=""]; eqj [label=""]; eqk [label=""]; eql [label=""]; eqm [label=""]; eqn [label=""]; eqo [label=""]; eqp [label=""]; eqq [label=""]; eqr [label=""]; eqs [label=""]; eqt [label=""]; equ [label=""]; eqv [label=""]; eqw [label=""]; eqx [label=""]; eqy [label=""]; eqz [label=""]; era [label=""]; erb [label=""]; erc [label=""]; erd [label=""]; ere [label=""]; erf [label=""]; erg [label=""]; erh [label=""]; eri [label=""]; erj [label=""]; erk [label=""]; erl [label=""]; erm [label=""]; ern [label=""]; ero [label=""]; erp [label=""]; erq [label=""]; err [label=""]; ers [label=""]; ert [label=""]; eru [label=""]; erv [label=""]; erw [label=""]; erx [label=""]; ery [label=""]; erz [label=""]; esa [label=""]; esb [label=""]; esc [label=""]; esd [label=""]; ese [label=""]; esf [label=""]; esg [label=""]; esh [label=""]; esi [label=""]; esj [label=""]; esk [label=""]; esl [label=""]; esm [label=""]; esn [label=""]; eso [label=""]; esp [label=""]; esq [label=""]; esr [label=""]; ess [label=""]; est [label=""]; esu [label=""]; esv [label=""]; esw [label=""]; esx [label=""]; esy [label=""]; esz [label=""]; eta [label=""]; etb [label=""]; etc [label=""]; etd [label=""]; ete [label=""]; etf [label=""]; etg [label=""]; eth [label=""]; eti [label=""]; etj [label=""]; etk [label=""]; etl [label=""]; etm [label=""]; etn [label=""]; eto [label=""]; etp [label=""]; etq [label=""]; etr [label=""]; ets [label=""]; ett [label=""]; etu [label=""]; etv [label=""]; etw [label=""]; etx [label=""]; ety [label=""]; etz [label=""]; eua [label=""]; eub [label=""]; euc [label=""]; eud [label=""]; eue [label=""]; euf [label=""]; eug [label=""]; euh [label=""]; eui [label=""]; euj [label=""]; euk [label=""]; eul [label=""]; eum [label=""]; eun [label=""]; euo [label=""]; eup [label=""]; euq [label=""]; eur [label=""]; eus [label=""]; eut [label=""]; euu [label=""]; euv [label=""]; euw [label=""]; eux [label=""]; euy [label=""]; euz [label=""]; eva [label=""]; evb [label=""]; evc [label=""]; evd [label=""]; eve [label=""]; evf [label=""]; evg [label=""]; evh [label=""]; evi [label=""]; evj [label=""]; evk [label=""]; evl [label=""]; evm [label=""]; evn [label=""]; evo [label=""]; evp [label=""]; evq [label=""]; evr [label=""]; evs [label=""]; evt [label=""]; evu [label=""]; evv [label=""]; evw [label=""]; evx [label=""]; evy [label=""]; evz [label=""]; ewa [label=""]; ewb [label=""]; ewc [label=""]; ewd [label=""]; ewe [label=""]; ewf [label=""]; ewg [label=""]; ewh [label=""]; ewi [label=""]; ewj [label=""]; ewk [label=""]; ewl [label=""]; ewm [label=""]; ewn [label=""]; ewo [label=""]; ewp [label=""]; ewq [label=""]; ewr [label=""]; ews [label=""]; ewt [label=""]; ewu [label=""]; ewv [label=""]; eww [label=""]; ewx [label=""]; ewy [label=""]; ewz [label=""]; exa [label=""]; exb [label=""]; exc [label=""]; exd [label=""]; exe [label=""]; exf [label=""]; exg [label=""]; exh [label=""]; exi [label=""]; exj [label=""]; exk [label=""]; exl [label=""]; exm [label=""]; exn [label=""]; exo [label=""]; exp [label=""]; exq [label=""]; exr [label=""]; exs [label=""]; ext [label=""]; exu [label=""]; exv [label=""]; exw [label=""]; exx [label=""]; exy [label=""]; exz [label=""]; eya [label=""]; eyb [label=""]; eyc [label=""]; eyd [label=""]; eye [label=""]; eyf [label=""]; eyg [label=""]; eyh [label=""]; eyi [label=""]; eyj [label=""]; eyk [label=""]; eyl [label=""]; eym [label=""]; eyn [label=""]; eyo [label=""]; eyp [label=""]; eyq [label=""]; eyr [label=""]; eys [label=""]; eyt [label=""]; eyu [label=""]; eyv [label=""]; eyw [label=""]; eyx [label=""]; eyy [label=""]; eyz [label=""]; eza [label=""]; ezb [label=""]; ezc [label=""]; ezd [label=""]; eze [label=""]; ezf [label=""]; ezg [label=""]; ezh [label=""]; ezi [label=""]; ezj [label=""]; ezk [label=""]; ezl [label=""]; ezm [label=""]; ezn [label=""]; ezo [label=""]; ezp [label=""]; ezq [label=""]; ezr [label=""]; ezs [label=""]; ezt [label=""]; ezu [label=""]; ezv [label=""]; ezw [label=""]; ezx [label=""]; ezy [label=""]; ezz [label=""]; faa [label=""]; fab [label=""]; fac [label=""]; fad [label=""]; fae [label=""]; faf [label=""]; fag [label=""]; fah [label=""]; fai [label=""]; faj [label=""]; fak [label=""]; fal [label=""]; fam [label=""]; fan [label=""]; fao [label=""]; fap [label=""]; faq [label=""]; far [label=""]; fas [label=""]; fat [label=""]; fau [label=""]; fav [label=""]; faw [label=""]; fax [label=""]; fay [label=""]; faz [label=""]; fba [label=""]; fbb [label=""]; fbc [label=""]; fbd [label=""]; fbe [label=""]; fbf [label=""]; fbg [label=""]; fbh [label=""]; fbi [label=""]; fbj [label=""]; fbk [label=""]; fbl [label=""]; fbm [label=""]; fbn [label=""]; fbo [label=""]; fbp [label=""]; fbq [label=""]; fbr [label=""]; fbs [label=""]; fbt [label=""]; fbu [label=""]; fbv [label=""]; fbw [label=""]; fbx [label=""]; fby [label=""]; fbz [label=""]; fca [label=""]; fcb [label=""]; fcc [label=""]; fcd [label=""]; fce [label=""]; fcf [label=""]; fcg [label=""]; fch [label=""]; fci [label=""]; fcj [label=""]; fck [label=""]; fcl [label=""]; fcm [label=""]; fcn [label=""]; fco [label=""]; fcp [label=""]; fcq [label=""]; fcr [label=""]; fcs [label=""]; fct [label=""]; fcu [label=""]; fcv [label=""]; fcw [label=""]; fcx [label=""]; fcy [label=""]; fcz [label=""]; fda [label=""]; fdb [label=""]; fdc [label=""]; fdd [label=""]; fde [label=""]; fdf [label=""]; fdg [label=""]; fdh [label=""]; fdi [label=""]; fdj [label=""]; fdk [label=""]; fdl [label=""]; fdm [label=""]; fdn [label=""]; fdo [label=""]; fdp [label=""]; fdq [label=""]; fdr [label=""]; fds [label=""]; fdt [label=""]; fdu [label=""]; fdv [label=""]; fdw [label=""]; fdx [label=""]; fdy [label=""]; fdz [label=""]; fea [label=""]; feb [label=""]; fec [label=""]; fed [label=""]; fee [label=""]; fef [label=""]; feg [label=""]; feh [label=""]; fei [label=""]; fej [label=""]; fek [label=""]; fel [label=""]; fem [label=""]; fen [label=""]; feo [label=""]; fep [label=""]; feq [label=""]; fer [label=""]; fes [label=""]; fet [label=""]; feu [label=""]; fev [label=""]; few [label=""]; fex [label=""]; fey [label=""]; fez [label=""]; ffa [label=""]; ffb [label=""]; ffc [label=""]; ffd [label=""]; ffe [label=""]; fff [label=""]; ffg [label=""]; ffh [label=""]; ffi [label=""]; ffj [label=""]; ffk [label=""]; ffl [label=""]; ffm [label=""]; ffn [label=""]; ffo [label=""]; ffp [label=""]; ffq [label=""]; ffr [label=""]; ffs [label=""]; fft [label=""]; ffu [label=""]; ffv [label=""]; ffw [label=""]; ffx [label=""]; ffy [label=""]; ffz [label=""]; fga [label=""]; fgb [label=""]; fgc [label=""]; fgd [label=""]; fge [label=""]; fgf [label=""]; fgg [label=""]; fgh [label=""]; fgi [label=""]; fgj [label=""]; fgk [label=""]; fgl [label=""]; fgm [label=""]; fgn [label=""]; fgo [label=""]; fgp [label=""]; fgq [label=""]; fgr [label=""]; fgs [label=""]; fgt [label=""]; fgu [label=""]; fgv [label=""]; fgw [label=""]; fgx [label=""]; fgy [label=""]; fgz [label=""]; fha [label=""]; fhb [label=""]; fhc [label=""]; fhd [label=""]; fhe [label=""]; fhf [label=""]; fhg [label=""]; fhh [label=""]; fhi [label=""]; fhj [label=""]; fhk [label=""]; fhl [label=""]; fhm [label=""]; fhn [label=""]; fho [label=""]; fhp [label=""]; fhq [label=""]; fhr [label=""]; fhs [label=""]; fht [label=""]; fhu [label=""]; fhv [label=""]; fhw [label=""]; fhx [label=""]; fhy [label=""]; fhz [label=""]; fia [label=""]; fib [label=""]; fic [label=""]; fid [label=""]; fie [label=""]; fif [label=""]; fig [label=""]; fih [label=""]; fii [label=""]; fij [label=""]; fik [label=""]; fil [label=""]; fim [label=""]; fin [label=""]; fio [label=""]; fip [label=""]; fiq [label=""]; fir [label=""]; fis [label=""]; fit [label=""]; fiu [label=""]; fiv [label=""]; fiw [label=""]; fix [label=""]; fiy [label=""]; fiz [label=""]; fja [label=""]; fjb [label=""]; fjc [label=""]; fjd [label=""]; fje [label=""]; fjf [label=""]; fjg [label=""]; fjh [label=""]; fji [label=""]; fjj [label=""]; fjk [label=""]; fjl [label=""]; fjm [label=""]; fjn [label=""]; fjo [label=""]; fjp [label=""]; fjq [label=""]; fjr [label=""]; fjs [label=""]; fjt [label=""]; fju [label=""]; fjv [label=""]; fjw [label=""]; fjx [label=""]; fjy [label=""]; fjz [label=""]; fka [label=""]; fkb [label=""]; fkc [label=""]; fkd [label=""]; fke [label=""]; fkf [label=""]; fkg [label=""]; fkh [label=""]; fki [label=""]; fkj [label=""]; fkk [label=""]; fkl [label=""]; fkm [label=""]; fkn [label=""]; fko [label=""]; fkp [label=""]; fkq [label=""]; fkr [label=""]; fks [label=""]; fkt [label=""]; fku [label=""]; fkv [label=""]; fkw [label=""]; fkx [label=""]; fky [label=""]; fkz [label=""]; fla [label=""]; flb [label=""]; flc [label=""]; fld [label=""]; fle [label=""]; flf [label=""]; flg [label=""]; flh [label=""]; fli [label=""]; flj [label=""]; flk [label=""]; fll [label=""]; flm [label=""]; fln [label=""]; flo [label=""]; flp [label=""]; flq [label=""]; flr [label=""]; fls [label=""]; flt [label=""]; flu [label=""]; flv [label=""]; flw [label=""]; flx [label=""]; fly [label=""]; flz [label=""]; fma [label=""]; fmb [label=""]; fmc [label=""]; fmd [label=""]; fme [label=""]; fmf [label=""]; fmg [label=""]; fmh [label=""]; fmi [label=""]; fmj [label=""]; fmk [label=""]; fml [label=""]; fmm [label=""]; fmn [label=""]; fmo [label=""]; fmp [label=""]; fmq [label=""]; fmr [label=""]; fms [label=""]; fmt [label=""]; fmu [label=""]; fmv [label=""]; fmw [label=""]; fmx [label=""]; fmy [label=""]; fmz [label=""]; fna [label=""]; fnb [label=""]; fnc [label=""]; fnd [label=""]; fne [label=""]; fnf [label=""]; fng [label=""]; fnh [label=""]; fni [label=""]; fnj [label=""]; fnk [label=""]; fnl [label=""]; fnm [label=""]; fnn [label=""]; fno [label=""]; fnp [label=""]; fnq [label=""]; fnr [label=""]; fns [label=""]; fnt [label=""]; fnu [label=""]; fnv [label=""]; fnw [label=""]; fnx [label=""]; fny [label=""]; fnz [label=""]; foa [label=""]; fob [label=""]; foc [label=""]; fod [label=""]; foe [label=""]; fof [label=""]; fog [label=""]; foh [label=""]; foi [label=""]; foj [label=""]; fok [label=""]; fol [label=""]; fom [label=""]; fon [label=""]; foo [label=""]; fop [label=""]; foq [label=""]; for [label=""]; fos [label=""]; fot [label=""]; fou [label=""]; fov [label=""]; fow [label=""]; fox [label=""]; foy [label=""]; foz [label=""]; fpa [label=""]; fpb [label=""]; fpc [label=""]; fpd [label=""]; fpe [label=""]; fpf [label=""]; fpg [label=""]; fph [label=""]; fpi [label=""]; fpj [label=""]; fpk [label=""]; fpl [label=""]; fpm [label=""]; fpn [label=""]; fpo [label=""]; fpp [label=""]; fpq [label=""]; fpr [label=""]; fps [label=""]; fpt [label=""]; fpu [label=""]; fpv [label=""]; fpw [label=""]; fpx [label=""]; fpy [label=""]; fpz [label=""]; fqa [label=""]; fqb [label=""]; fqc [label=""]; fqd [label=""]; fqe [label=""]; fqf [label=""]; fqg [label=""]; fqh [label=""]; fqi [label=""]; fqj [label=""]; fqk [label=""]; fql [label=""]; fqm [label=""]; fqn [label=""]; fqo [label=""]; fqp [label=""]; fqq [label=""]; fqr [label=""]; fqs [label=""]; fqt [label=""]; fqu [label=""]; fqv [label=""]; fqw [label=""]; fqx [label=""]; fqy [label=""]; fqz [label=""]; fra [label=""]; frb [label=""]; frc [label=""]; frd [label=""]; fre [label=""]; frf [label=""]; frg [label=""]; frh [label=""]; fri [label=""]; frj [label=""]; frk [label=""]; frl [label=""]; frm [label=""]; frn [label=""]; fro [label=""]; frp [label=""]; frq [label=""]; frr [label=""]; frs [label=""]; frt [label=""]; fru [label=""]; frv [label=""]; frw [label=""]; frx [label=""]; fry [label=""]; frz [label=""]; fsa [label=""]; fsb [label=""]; fsc [label=""]; fsd [label=""]; fse [label=""]; fsf [label=""]; fsg [label=""]; fsh [label=""]; fsi [label=""]; fsj [label=""]; fsk [label=""]; fsl [label=""]; fsm [label=""]; fsn [label=""]; fso [label=""]; fsp [label=""]; fsq [label=""]; fsr [label=""]; fss [label=""]; fst [label=""]; fsu [label=""]; fsv [label=""]; fsw [label=""]; fsx [label=""]; fsy [label=""]; fsz [label=""]; fta [label=""]; ftb [label=""]; ftc [label=""]; ftd [label=""]; fte [label=""]; ftf [label=""]; ftg [label=""]; fth [label=""]; fti [label=""]; ftj [label=""]; ftk [label=""]; ftl [label=""]; ftm [label=""]; ftn [label=""]; fto [label=""]; ftp [label=""]; ftq [label=""]; ftr [label=""]; fts [label=""]; ftt [label=""]; ftu [label=""]; ftv [label=""]; ftw [label=""]; ftx [label=""]; fty [label=""]; ftz [label=""]; fua [label=""]; fub [label=""]; fuc [label=""]; fud [label=""]; fue [label=""]; fuf [label=""]; fug [label=""]; fuh [label=""]; fui [label=""]; fuj [label=""]; fuk [label=""]; ful [label=""]; fum [label=""]; fun [label=""]; fuo [label=""]; fup [label=""]; fuq [label=""]; fur [label=""]; fus [label=""]; fut [label=""]; fuu [label=""]; fuv [label=""]; fuw [label=""]; fux [label=""]; fuy [label=""]; fuz [label=""]; fva [label=""]; fvb [label=""]; fvc [label=""]; fvd [label=""]; fve [label=""]; fvf [label=""]; fvg [label=""]; fvh [label=""]; fvi [label=""]; fvj [label=""]; fvk [label=""]; fvl [label=""]; fvm [label=""]; fvn [label=""]; fvo [label=""]; fvp [label=""]; fvq [label=""]; fvr [label=""]; fvs [label=""]; fvt [label=""]; fvu [label=""]; fvv [label=""]; fvw [label=""]; fvx [label=""]; fvy [label=""]; fvz [label=""]; fwa [label=""]; fwb [label=""]; fwc [label=""]; fwd [label=""]; fwe [label=""]; fwf [label=""]; fwg [label=""]; fwh [label=""]; fwi [label=""]; fwj [label=""]; fwk [label=""]; fwl [label=""]; fwm [label=""]; fwn [label=""]; fwo [label=""]; fwp [label=""]; fwq [label=""]; fwr [label=""]; fws [label=""]; fwt [label=""]; fwu [label=""]; fwv [label=""]; fww [label=""]; fwx [label=""]; fwy [label=""]; fwz [label=""]; fxa [label=""]; fxb [label=""]; fxc [label=""]; fxd [label=""]; fxe [label=""]; fxf [label=""]; fxg [label=""]; fxh [label=""]; fxi [label=""]; fxj [label=""]; fxk [label=""]; fxl [label=""]; fxm [label=""]; fxn [label=""]; fxo [label=""]; fxp [label=""]; fxq [label=""]; fxr [label=""]; fxs [label=""]; fxt [label=""]; fxu [label=""]; fxv [label=""]; fxw [label=""]; fxx [label=""]; fxy [label=""]; fxz [label=""]; fya [label=""]; fyb [label=""]; fyc [label=""]; fyd [label=""]; fye [label=""]; fyf [label=""]; fyg [label=""]; fyh [label=""]; fyi [label=""]; fyj [label=""]; fyk [label=""]; fyl [label=""]; fym [label=""]; fyn [label=""]; fyo [label=""]; fyp [label=""]; fyq [label=""]; fyr [label=""]; fys [label=""]; fyt [label=""]; fyu [label=""]; fyv [label=""]; fyw [label=""]; fyx [label=""]; fyy [label=""]; fyz [label=""]; fza [label=""]; fzb [label=""]; fzc [label=""]; fzd [label=""]; fze [label=""]; fzf [label=""]; fzg [label=""]; fzh [label=""]; fzi [label=""]; fzj [label=""]; fzk [label=""]; fzl [label=""]; fzm [label=""]; fzn [label=""]; fzo [label=""]; fzp [label=""]; fzq [label=""]; fzr [label=""]; fzs [label=""]; fzt [label=""]; fzu [label=""]; fzv [label=""]; fzw [label=""]; fzx [label=""]; fzy [label=""]; fzz [label=""]; gaa [label=""]; gab [label=""]; gac [label=""]; gad [label=""]; gae [label=""]; gaf [label=""]; gag [label=""]; gah [label=""]; gai [label=""]; gaj [label=""]; gak [label=""]; gal [label=""]; gam [label=""]; gan [label=""]; gao [label=""]; gap [label=""]; gaq [label=""]; gar [label=""]; gas [label=""]; gat [label=""]; gau [label=""]; gav [label=""]; gaw [label=""]; gax [label=""]; gay [label=""]; gaz [label=""]; gba [label=""]; gbb [label=""]; gbc [label=""]; gbd [label=""]; gbe [label=""]; gbf [label=""]; gbg [label=""]; gbh [label=""]; gbi [label=""]; gbj [label=""]; gbk [label=""]; gbl [label=""]; gbm [label=""]; gbn [label=""]; gbo [label=""]; gbp [label=""]; gbq [label=""]; gbr [label=""]; gbs [label=""]; gbt [label=""]; gbu [label=""]; gbv [label=""]; gbw [label=""]; gbx [label=""]; gby [label=""]; gbz [label=""]; gca [label=""]; gcb [label=""]; gcc [label=""]; gcd [label=""]; gce [label=""]; gcf [label=""]; gcg [label=""]; gch [label=""]; gci [label=""]; gcj [label=""]; gck [label=""]; gcl [label=""]; gcm [label=""]; gcn [label=""]; gco [label=""]; gcp [label=""]; gcq [label=""]; gcr [label=""]; gcs [label=""]; gct [label=""]; gcu [label=""]; gcv [label=""]; gcw [label=""]; gcx [label=""]; gcy [label=""]; gcz [label=""]; gda [label=""]; gdb [label=""]; gdc [label=""]; gdd [label=""]; gde [label=""]; gdf [label=""]; gdg [label=""]; gdh [label=""]; gdi [label=""]; gdj [label=""]; gdk [label=""]; gdl [label=""]; gdm [label=""]; gdn [label=""]; gdo [label=""]; gdp [label=""]; gdq [label=""]; gdr [label=""]; gds [label=""]; gdt [label=""]; gdu [label=""]; gdv [label=""]; gdw [label=""]; gdx [label=""]; gdy [label=""]; gdz [label=""]; gea [label=""]; geb [label=""]; gec [label=""]; ged [label=""]; gee [label=""]; gef [label=""]; geg [label=""]; geh [label=""]; gei [label=""]; gej [label=""]; gek [label=""]; gel [label=""]; gem [label=""]; gen [label=""]; geo [label=""]; gep [label=""]; geq [label=""]; ger [label=""]; ges [label=""]; get [label=""]; geu [label=""]; gev [label=""]; gew [label=""]; gex [label=""]; gey [label=""]; gez [label=""]; gfa [label=""]; gfb [label=""]; gfc [label=""]; gfd [label=""]; gfe [label=""]; gff [label=""]; gfg [label=""]; gfh [label=""]; gfi [label=""]; gfj [label=""]; gfk [label=""]; gfl [label=""]; gfm [label=""]; gfn [label=""]; gfo [label=""]; gfp [label=""]; gfq [label=""]; gfr [label=""]; gfs [label=""]; gft [label=""]; gfu [label=""]; gfv [label=""]; gfw [label=""]; gfx [label=""]; gfy [label=""]; gfz [label=""]; gga [label=""]; ggb [label=""]; ggc [label=""]; ggd [label=""]; gge [label=""]; ggf [label=""]; ggg [label=""]; ggh [label=""]; ggi [label=""]; ggj [label=""]; ggk [label=""]; ggl [label=""]; ggm [label=""]; ggn [label=""]; ggo [label=""]; ggp [label=""]; ggq [label=""]; ggr [label=""]; ggs [label=""]; ggt [label=""]; ggu [label=""]; ggv [label=""]; ggw [label=""]; ggx [label=""]; ggy [label=""]; ggz [label=""]; gha [label=""]; ghb [label=""]; ghc [label=""]; ghd [label=""]; ghe [label=""]; ghf [label=""]; ghg [label=""]; ghh [label=""]; ghi [label=""]; ghj [label=""]; ghk [label=""]; ghl [label=""]; ghm [label=""]; ghn [label=""]; gho [label=""]; ghp [label=""]; ghq [label=""]; ghr [label=""]; ghs [label=""]; ght [label=""]; ghu [label=""]; ghv [label=""]; ghw [label=""]; ghx [label=""]; ghy [label=""]; ghz [label=""]; gia [label=""]; gib [label=""]; gic [label=""]; gid [label=""]; gie [label=""]; gif [label=""]; gig [label=""]; gih [label=""]; gii [label=""]; gij [label=""]; gik [label=""]; gil [label=""]; gim [label=""]; gin [label=""]; gio [label=""]; gip [label=""]; giq [label=""]; gir [label=""]; gis [label=""]; git [label=""]; giu [label=""]; giv [label=""]; giw [label=""]; gix [label=""]; giy [label=""]; giz [label=""]; gja [label=""]; gjb [label=""]; gjc [label=""]; gjd [label=""]; gje [label=""]; gjf [label=""]; gjg [label=""]; gjh [label=""]; gji [label=""]; gjj [label=""]; gjk [label=""]; gjl [label=""]; gjm [label=""]; gjn [label=""]; gjo [label=""]; gjp [label=""]; gjq [label=""]; gjr [label=""]; gjs [label=""]; gjt [label=""]; gju [label=""]; gjv [label=""]; gjw [label=""]; gjx [label=""]; gjy [label=""]; gjz [label=""]; gka [label=""]; gkb [label=""]; gkc [label=""]; gkd [label=""]; gke [label=""]; gkf [label=""]; gkg [label=""]; gkh [label=""]; gki [label=""]; gkj [label=""]; gkk [label=""]; gkl [label=""]; gkm [label=""]; gkn [label=""]; gko [label=""]; gkp [label=""]; gkq [label=""]; gkr [label=""]; gks [label=""]; gkt [label=""]; gku [label=""]; gkv [label=""]; gkw [label=""]; gkx [label=""]; gky [label=""]; gkz [label=""]; gla [label=""]; glb [label=""]; glc [label=""]; gld [label=""]; gle [label=""]; glf [label=""]; glg [label=""]; glh [label=""]; gli [label=""]; glj [label=""]; glk [label=""]; gll [label=""]; glm [label=""]; gln [label=""]; glo [label=""]; glp [label=""]; glq [label=""]; glr [label=""]; gls [label=""]; glt [label=""]; glu [label=""]; glv [label=""]; glw [label=""]; glx [label=""]; gly [label=""]; glz [label=""]; gma [label=""]; gmb [label=""]; gmc [label=""]; gmd [label=""]; gme [label=""]; gmf [label=""]; gmg [label=""]; gmh [label=""]; gmi [label=""]; gmj [label=""]; gmk [label=""]; gml [label=""]; gmm [label=""]; gmn [label=""]; gmo [label=""]; gmp [label=""]; gmq [label=""]; gmr [label=""]; gms [label=""]; gmt [label=""]; gmu [label=""]; gmv [label=""]; gmw [label=""]; gmx [label=""]; gmy [label=""]; gmz [label=""]; gna [label=""]; gnb [label=""]; gnc [label=""]; gnd [label=""]; gne [label=""]; gnf [label=""]; gng [label=""]; gnh [label=""]; gni [label=""]; gnj [label=""]; gnk [label=""]; gnl [label=""]; gnm [label=""]; gnn [label=""]; gno [label=""]; gnp [label=""]; gnq [label=""]; gnr [label=""]; gns [label=""]; gnt [label=""]; gnu [label=""]; gnv [label=""]; gnw [label=""]; gnx [label=""]; gny [label=""]; gnz [label=""]; goa [label=""]; gob [label=""]; goc [label=""]; god [label=""]; goe [label=""]; gof [label=""]; gog [label=""]; goh [label=""]; goi [label=""]; goj [label=""]; gok [label=""]; gol [label=""]; gom [label=""]; gon [label=""]; goo [label=""]; gop [label=""]; goq [label=""]; gor [label=""]; gos [label=""]; got [label=""]; gou [label=""]; gov [label=""]; gow [label=""]; gox [label=""]; goy [label=""]; goz [label=""]; gpa [label=""]; gpb [label=""]; gpc [label=""]; gpd [label=""]; gpe [label=""]; gpf [label=""]; gpg [label=""]; gph [label=""]; gpi [label=""]; gpj [label=""]; gpk [label=""]; gpl [label=""]; gpm [label=""]; gpn [label=""]; gpo [label=""]; gpp [label=""]; gpq [label=""]; gpr [label=""]; gps [label=""]; gpt [label=""]; gpu [label=""]; gpv [label=""]; gpw [label=""]; gpx [label=""]; gpy [label=""]; gpz [label=""]; gqa [label=""]; gqb [label=""]; gqc [label=""]; gqd [label=""]; gqe [label=""]; gqf [label=""]; gqg [label=""]; gqh [label=""]; gqi [label=""]; gqj [label=""]; gqk [label=""]; gql [label=""]; gqm [label=""]; gqn [label=""]; gqo [label=""]; gqp [label=""]; gqq [label=""]; gqr [label=""]; gqs [label=""]; gqt [label=""]; gqu [label=""]; gqv [label=""]; gqw [label=""]; gqx [label=""]; gqy [label=""]; gqz [label=""]; gra [label=""]; grb [label=""]; grc [label=""]; grd [label=""]; gre [label=""]; grf [label=""]; grg [label=""]; grh [label=""]; gri [label=""]; grj [label=""]; grk [label=""]; grl [label=""]; grm [label=""]; grn [label=""]; gro [label=""]; grp [label=""]; grq [label=""]; grr [label=""]; grs [label=""]; grt [label=""]; gru [label=""]; grv [label=""]; grw [label=""]; grx [label=""]; gry [label=""]; grz [label=""]; gsa [label=""]; gsb [label=""]; gsc [label=""]; gsd [label=""]; gse [label=""]; gsf [label=""]; gsg [label=""]; gsh [label=""]; gsi [label=""]; gsj [label=""]; gsk [label=""]; gsl [label=""]; gsm [label=""]; gsn [label=""]; gso [label=""]; gsp [label=""]; gsq [label=""]; gsr [label=""]; gss [label=""]; gst [label=""]; gsu [label=""]; gsv [label=""]; gsw [label=""]; gsx [label=""]; gsy [label=""]; gsz [label=""]; gta [label=""]; gtb [label=""]; gtc [label=""]; gtd [label=""]; gte [label=""]; gtf [label=""]; gtg [label=""]; gth [label=""]; gti [label=""]; gtj [label=""]; gtk [label=""]; gtl [label=""]; gtm [label=""]; gtn [label=""]; gto [label=""]; gtp [label=""]; gtq [label=""]; gtr [label=""]; gts [label=""]; gtt [label=""]; gtu [label=""]; gtv [label=""]; gtw [label=""]; gtx [label=""]; gty [label=""]; gtz [label=""]; gua [label=""]; gub [label=""]; guc [label=""]; gud [label=""]; gue [label=""]; guf [label=""]; gug [label=""]; guh [label=""]; gui [label=""]; guj [label=""]; guk [label=""]; gul [label=""]; gum [label=""]; gun [label=""]; guo [label=""]; gup [label=""]; guq [label=""]; gur [label=""]; gus [label=""]; gut [label=""]; guu [label=""]; guv [label=""]; guw [label=""]; gux [label=""]; guy [label=""]; guz [label=""]; gva [label=""]; gvb [label=""]; gvc [label=""]; gvd [label=""]; gve [label=""]; gvf [label=""]; gvg [label=""]; gvh [label=""]; gvi [label=""]; gvj [label=""]; gvk [label=""]; gvl [label=""]; gvm [label=""]; gvn [label=""]; gvo [label=""]; gvp [label=""]; gvq [label=""]; gvr [label=""]; gvs [label=""]; gvt [label=""]; gvu [label=""]; gvv [label=""]; gvw [label=""]; gvx [label=""]; gvy [label=""]; gvz [label=""]; gwa [label=""]; gwb [label=""]; gwc [label=""]; gwd [label=""]; gwe [label=""]; gwf [label=""]; gwg [label=""]; gwh [label=""]; gwi [label=""]; gwj [label=""]; gwk [label=""]; gwl [label=""]; gwm [label=""]; gwn [label=""]; gwo [label=""]; gwp [label=""]; gwq [label=""]; gwr [label=""]; gws [label=""]; gwt [label=""]; gwu [label=""]; gwv [label=""]; gww [label=""]; gwx [label=""]; gwy [label=""]; gwz [label=""]; gxa [label=""]; gxb [label=""]; gxc [label=""]; gxd [label=""]; gxe [label=""]; gxf [label=""]; gxg [label=""]; gxh [label=""]; gxi [label=""]; gxj [label=""]; gxk [label=""]; gxl [label=""]; gxm [label=""]; gxn [label=""]; gxo [label=""]; gxp [label=""]; gxq [label=""]; gxr [label=""]; gxs [label=""]; gxt [label=""]; gxu [label=""]; gxv [label=""]; gxw [label=""]; gxx [label=""]; gxy [label=""]; gxz [label=""]; gya [label=""]; gyb [label=""]; gyc [label=""]; gyd [label=""]; gye [label=""]; gyf [label=""]; gyg [label=""]; gyh [label=""]; gyi [label=""]; gyj [label=""]; gyk [label=""]; gyl [label=""]; gym [label=""]; gyn [label=""]; gyo [label=""]; gyp [label=""]; gyq [label=""]; gyr [label=""]; gys [label=""]; gyt [label=""]; gyu [label=""]; gyv [label=""]; gyw [label=""]; gyx [label=""]; gyy [label=""]; gyz [label=""]; gza [label=""]; gzb [label=""]; gzc [label=""]; gzd [label=""]; gze [label=""]; gzf [label=""]; gzg [label=""]; gzh [label=""]; gzi [label=""]; gzj [label=""]; gzk [label=""]; gzl [label=""]; gzm [label=""]; gzn [label=""]; gzo [label=""]; gzp [label=""]; gzq [label=""]; gzr [label=""]; gzs [label=""]; gzt [label=""]; gzu [label=""]; gzv [label=""]; gzw [label=""]; gzx [label=""]; gzy [label=""]; gzz [label=""]; haa [label=""]; hab [label=""]; hac [label=""]; had [label=""]; hae [label=""]; haf [label=""]; hag [label=""]; hah [label=""]; hai [label=""]; haj [label=""]; hak [label=""]; hal [label=""]; ham [label=""]; han [label=""]; hao [label=""]; hap [label=""]; haq [label=""]; har [label=""]; has [label=""]; hat [label=""]; hau [label=""]; hav [label=""]; haw [label=""]; hax [label=""]; hay [label=""]; haz [label=""]; hba [label=""]; hbb [label=""]; hbc [label=""]; hbd [label=""]; hbe [label=""]; hbf [label=""]; hbg [label=""]; hbh [label=""]; hbi [label=""]; hbj [label=""]; hbk [label=""]; hbl [label=""]; hbm [label=""]; hbn [label=""]; hbo [label=""]; hbp [label=""]; hbq [label=""]; hbr [label=""]; hbs [label=""]; hbt [label=""]; hbu [label=""]; hbv [label=""]; hbw [label=""]; hbx [label=""]; hby [label=""]; hbz [label=""]; hca [label=""]; hcb [label=""]; hcc [label=""]; hcd [label=""]; hce [label=""]; hcf [label=""]; hcg [label=""]; hch [label=""]; hci [label=""]; hcj [label=""]; hck [label=""]; hcl [label=""]; hcm [label=""]; hcn [label=""]; hco [label=""]; hcp [label=""]; hcq [label=""]; hcr [label=""]; hcs [label=""]; hct [label=""]; hcu [label=""]; hcv [label=""]; hcw [label=""]; hcx [label=""]; hcy [label=""]; hcz [label=""]; hda [label=""]; hdb [label=""]; hdc [label=""]; hdd [label=""]; hde [label=""]; hdf [label=""]; hdg [label=""]; hdh [label=""]; hdi [label=""]; hdj [label=""]; hdk [label=""]; hdl [label=""]; hdm [label=""]; hdn [label=""]; hdo [label=""]; hdp [label=""]; hdq [label=""]; hdr [label=""]; hds [label=""]; hdt [label=""]; hdu [label=""]; hdv [label=""]; hdw [label=""]; hdx [label=""]; hdy [label=""]; hdz [label=""]; hea [label=""]; heb [label=""]; hec [label=""]; hed [label=""]; hee [label=""]; hef [label=""]; heg [label=""]; heh [label=""]; hei [label=""]; hej [label=""]; hek [label=""]; hel [label=""]; hem [label=""]; hen [label=""]; heo [label=""]; hep [label=""]; heq [label=""]; her [label=""]; hes [label=""]; het [label=""]; heu [label=""]; hev [label=""]; hew [label=""]; hex [label=""]; hey [label=""]; hez [label=""]; hfa [label=""]; hfb [label=""]; hfc [label=""]; hfd [label=""]; hfe [label=""]; hff [label=""]; hfg [label=""]; hfh [label=""]; hfi [label=""]; hfj [label=""]; hfk [label=""]; hfl [label=""]; hfm [label=""]; hfn [label=""]; hfo [label=""]; hfp [label=""]; hfq [label=""]; hfr [label=""]; hfs [label=""]; hft [label=""]; hfu [label=""]; hfv [label=""]; hfw [label=""]; hfx [label=""]; hfy [label=""]; hfz [label=""]; hga [label=""]; hgb [label=""]; hgc [label=""]; hgd [label=""]; hge [label=""]; hgf [label=""]; hgg [label=""]; hgh [label=""]; hgi [label=""]; hgj [label=""]; hgk [label=""]; hgl [label=""]; hgm [label=""]; hgn [label=""]; hgo [label=""]; hgp [label=""]; hgq [label=""]; hgr [label=""]; hgs [label=""]; hgt [label=""]; hgu [label=""]; hgv [label=""]; hgw [label=""]; hgx [label=""]; hgy [label=""]; hgz [label=""]; hha [label=""]; hhb [label=""]; hhc [label=""]; hhd [label=""]; hhe [label=""]; hhf [label=""]; hhg [label=""]; hhh [label=""]; hhi [label=""]; hhj [label=""]; hhk [label=""]; hhl [label=""]; hhm [label=""]; hhn [label=""]; hho [label=""]; hhp [label=""]; hhq [label=""]; hhr [label=""]; hhs [label=""]; hht [label=""]; hhu [label=""]; hhv [label=""]; hhw [label=""]; hhx [label=""]; hhy [label=""]; hhz [label=""]; hia [label=""]; hib [label=""]; hic [label=""]; hid [label=""]; hie [label=""]; hif [label=""]; hig [label=""]; hih [label=""]; hii [label=""]; hij [label=""]; hik [label=""]; hil [label=""]; him [label=""]; hin [label=""]; hio [label=""]; hip [label=""]; hiq [label=""]; hir [label=""]; his [label=""]; hit [label=""]; hiu [label=""]; hiv [label=""]; hiw [label=""]; hix [label=""]; hiy [label=""]; hiz [label=""]; hja [label=""]; hjb [label=""]; hjc [label=""]; hjd [label=""]; hje [label=""]; hjf [label=""]; hjg [label=""]; hjh [label=""]; hji [label=""]; hjj [label=""]; hjk [label=""]; hjl [label=""]; hjm [label=""]; hjn [label=""]; hjo [label=""]; hjp [label=""]; hjq [label=""]; hjr [label=""]; hjs [label=""]; hjt [label=""]; hju [label=""]; hjv [label=""]; hjw [label=""]; hjx [label=""]; hjy [label=""]; hjz [label=""]; hka [label=""]; hkb [label=""]; hkc [label=""]; hkd [label=""]; hke [label=""]; hkf [label=""]; hkg [label=""]; hkh [label=""]; hki [label=""]; hkj [label=""]; hkk [label=""]; hkl [label=""]; hkm [label=""]; hkn [label=""]; hko [label=""]; hkp [label=""]; hkq [label=""]; hkr [label=""]; hks [label=""]; hkt [label=""]; hku [label=""]; hkv [label=""]; hkw [label=""]; hkx [label=""]; hky [label=""]; hkz [label=""]; hla [label=""]; hlb [label=""]; hlc [label=""]; hld [label=""]; hle [label=""]; hlf [label=""]; hlg [label=""]; hlh [label=""]; hli [label=""]; hlj [label=""]; hlk [label=""]; hll [label=""]; hlm [label=""]; hln [label=""]; hlo [label=""]; hlp [label=""]; hlq [label=""]; hlr [label=""]; hls [label=""]; hlt [label=""]; hlu [label=""]; hlv [label=""]; hlw [label=""]; hlx [label=""]; hly [label=""]; hlz [label=""]; hma [label=""]; hmb [label=""]; hmc [label=""]; hmd [label=""]; hme [label=""]; hmf [label=""]; hmg [label=""]; hmh [label=""]; hmi [label=""]; hmj [label=""]; hmk [label=""]; hml [label=""]; hmm [label=""]; hmn [label=""]; hmo [label=""]; hmp [label=""]; hmq [label=""]; hmr [label=""]; hms [label=""]; hmt [label=""]; hmu [label=""]; hmv [label=""]; hmw [label=""]; hmx [label=""]; hmy [label=""]; hmz [label=""]; hna [label=""]; hnb [label=""]; hnc [label=""]; hnd [label=""]; hne [label=""]; hnf [label=""]; hng [label=""]; hnh [label=""]; hni [label=""]; hnj [label=""]; hnk [label=""]; hnl [label=""]; hnm [label=""]; hnn [label=""]; hno [label=""]; hnp [label=""]; hnq [label=""]; hnr [label=""]; hns [label=""]; hnt [label=""]; hnu [label=""]; hnv [label=""]; hnw [label=""]; hnx [label=""]; hny [label=""]; hnz [label=""]; hoa [label=""]; hob [label=""]; hoc [label=""]; hod [label=""]; hoe [label=""]; hof [label=""]; hog [label=""]; hoh [label=""]; hoi [label=""]; hoj [label=""]; hok [label=""]; hol [label=""]; hom [label=""]; hon [label=""]; hoo [label=""]; hop [label=""]; hoq [label=""]; hor [label=""]; hos [label=""]; hot [label=""]; hou [label=""]; hov [label=""]; how [label=""]; hox [label=""]; hoy [label=""]; hoz [label=""]; hpa [label=""]; hpb [label=""]; hpc [label=""]; hpd [label=""]; hpe [label=""]; hpf [label=""]; hpg [label=""]; hph [label=""]; hpi [label=""]; hpj [label=""]; hpk [label=""]; hpl [label=""]; hpm [label=""]; hpn [label=""]; hpo [label=""]; hpp [label=""]; hpq [label=""]; hpr [label=""]; hps [label=""]; hpt [label=""]; hpu [label=""]; hpv [label=""]; hpw [label=""]; hpx [label=""]; hpy [label=""]; hpz [label=""]; hqa [label=""]; hqb [label=""]; hqc [label=""]; hqd [label=""]; hqe [label=""]; hqf [label=""]; hqg [label=""]; hqh [label=""]; hqi [label=""]; hqj [label=""]; hqk [label=""]; hql [label=""]; hqm [label=""]; hqn [label=""]; hqo [label=""]; hqp [label=""]; hqq [label=""]; hqr [label=""]; hqs [label=""]; hqt [label=""]; hqu [label=""]; hqv [label=""]; hqw [label=""]; hqx [label=""]; hqy [label=""]; hqz [label=""]; hra [label=""]; hrb [label=""]; hrc [label=""]; hrd [label=""]; hre [label=""]; hrf [label=""]; hrg [label=""]; hrh [label=""]; hri [label=""]; hrj [label=""]; hrk [label=""]; hrl [label=""]; hrm [label=""]; hrn [label=""]; hro [label=""]; hrp [label=""]; hrq [label=""]; hrr [label=""]; hrs [label=""]; hrt [label=""]; hru [label=""]; hrv [label=""]; hrw [label=""]; hrx [label=""]; hry [label=""]; hrz [label=""]; hsa [label=""]; hsb [label=""]; hsc [label=""]; hsd [label=""]; hse [label=""]; hsf [label=""]; hsg [label=""]; hsh [label=""]; hsi [label=""]; hsj [label=""]; hsk [label=""]; hsl [label=""]; hsm [label=""]; hsn [label=""]; hso [label=""]; hsp [label=""]; hsq [label=""]; hsr [label=""]; hss [label=""]; hst [label=""]; hsu [label=""]; hsv [label=""]; hsw [label=""]; hsx [label=""]; hsy [label=""]; hsz [label=""]; hta [label=""]; htb [label=""]; htc [label=""]; htd [label=""]; hte [label=""]; htf [label=""]; htg [label=""]; hth [label=""]; hti [label=""]; htj [label=""]; htk [label=""]; htl [label=""]; htm [label=""]; htn [label=""]; hto [label=""]; htp [label=""]; htq [label=""]; htr [label=""]; hts [label=""]; htt [label=""]; htu [label=""]; htv [label=""]; htw [label=""]; htx [label=""]; hty [label=""]; htz [label=""]; hua [label=""]; hub [label=""]; huc [label=""]; hud [label=""]; hue [label=""]; huf [label=""]; hug [label=""]; huh [label=""]; hui [label=""]; huj [label=""]; huk [label=""]; hul [label=""]; hum [label=""]; hun [label=""]; huo [label=""]; hup [label=""]; huq [label=""]; hur [label=""]; hus [label=""]; hut [label=""]; huu [label=""]; huv [label=""]; huw [label=""]; hux [label=""]; huy [label=""]; huz [label=""]; hva [label=""]; hvb [label=""]; hvc [label=""]; hvd [label=""]; hve [label=""]; hvf [label=""]; hvg [label=""]; hvh [label=""]; hvi [label=""]; hvj [label=""]; hvk [label=""]; hvl [label=""]; hvm [label=""]; hvn [label=""]; hvo [label=""]; hvp [label=""]; hvq [label=""]; hvr [label=""]; hvs [label=""]; hvt [label=""]; hvu [label=""]; hvv [label=""]; hvw [label=""]; hvx [label=""]; hvy [label=""]; hvz [label=""]; hwa [label=""]; hwb [label=""]; hwc [label=""]; hwd [label=""]; hwe [label=""]; hwf [label=""]; hwg [label=""]; hwh [label=""]; hwi [label=""]; hwj [label=""]; hwk [label=""]; hwl [label=""]; hwm [label=""]; hwn [label=""]; hwo [label=""]; hwp [label=""]; hwq [label=""]; hwr [label=""]; hws [label=""]; hwt [label=""]; hwu [label=""]; hwv [label=""]; hww [label=""]; hwx [label=""]; hwy [label=""]; hwz [label=""]; hxa [label=""]; hxb [label=""]; hxc [label=""]; hxd [label=""]; hxe [label=""]; hxf [label=""]; hxg [label=""]; hxh [label=""]; hxi [label=""]; hxj [label=""]; hxk [label=""]; hxl [label=""]; hxm [label=""]; hxn [label=""]; hxo [label=""]; hxp [label=""]; hxq [label=""]; hxr [label=""]; hxs [label=""]; hxt [label=""]; hxu [label=""]; hxv [label=""]; hxw [label=""]; hxx [label=""]; hxy [label=""]; hxz [label=""]; hya [label=""]; hyb [label=""]; hyc [label=""]; hyd [label=""]; hye [label=""]; hyf [label=""]; hyg [label=""]; hyh [label=""]; hyi [label=""]; hyj [label=""]; hyk [label=""]; hyl [label=""]; hym [label=""]; hyn [label=""]; hyo [label=""]; hyp [label=""]; hyq [label=""]; hyr [label=""]; hys [label=""]; hyt [label=""]; hyu [label=""]; hyv [label=""]; hyw [label=""]; hyx [label=""]; hyy [label=""]; hyz [label=""]; hza [label=""]; hzb [label=""]; hzc [label=""]; hzd [label=""]; hze [label=""]; hzf [label=""]; hzg [label=""]; hzh [label=""]; hzi [label=""]; hzj [label=""]; hzk [label=""]; hzl [label=""]; hzm [label=""]; hzn [label=""]; hzo [label=""]; hzp [label=""]; hzq [label=""]; hzr [label=""]; hzs [label=""]; hzt [label=""]; hzu [label=""]; hzv [label=""]; hzw [label=""]; hzx [label=""]; hzy [label=""]; hzz [label=""]; iaa [label=""]; iab [label=""]; iac [label=""]; iad [label=""]; iae [label=""]; iaf [label=""]; iag [label=""]; iah [label=""]; iai [label=""]; iaj [label=""]; iak [label=""]; ial [label=""]; iam [label=""]; ian [label=""]; iao [label=""]; iap [label=""]; iaq [label=""]; iar [label=""]; ias [label=""]; iat [label=""]; iau [label=""]; iav [label=""]; iaw [label=""]; iax [label=""]; iay [label=""]; iaz [label=""]; iba [label=""]; ibb [label=""]; ibc [label=""]; ibd [label=""]; ibe [label=""]; ibf [label=""]; ibg [label=""]; ibh [label=""]; ibi [label=""]; ibj [label=""]; ibk [label=""]; ibl [label=""]; ibm [label=""]; ibn [label=""]; ibo [label=""]; ibp [label=""]; ibq [label=""]; ibr [label=""]; ibs [label=""]; ibt [label=""]; ibu [label=""]; ibv [label=""]; ibw [label=""]; ibx [label=""]; iby [label=""]; ibz [label=""]; ica [label=""]; icb [label=""]; icc [label=""]; icd [label=""]; ice [label=""]; icf [label=""]; icg [label=""]; ich [label=""]; ici [label=""]; icj [label=""]; ick [label=""]; icl [label=""]; icm [label=""]; icn [label=""]; ico [label=""]; icp [label=""]; icq [label=""]; icr [label=""]; ics [label=""]; ict [label=""]; icu [label=""]; icv [label=""]; icw [label=""]; icx [label=""]; icy [label=""]; icz [label=""]; ida [label=""]; idb [label=""]; idc [label=""]; idd [label=""]; ide [label=""]; idf [label=""]; idg [label=""]; idh [label=""]; idi [label=""]; idj [label=""]; idk [label=""]; idl [label=""]; idm [label=""]; idn [label=""]; ido [label=""]; idp [label=""]; idq [label=""]; idr [label=""]; ids [label=""]; idt [label=""]; idu [label=""]; idv [label=""]; idw [label=""]; idx [label=""]; idy [label=""]; idz [label=""]; iea [label=""]; ieb [label=""]; iec [label=""]; ied [label=""]; iee [label=""]; ief [label=""]; ieg [label=""]; ieh [label=""]; iei [label=""]; iej [label=""]; iek [label=""]; iel [label=""]; iem [label=""]; ien [label=""]; ieo [label=""]; iep [label=""]; ieq [label=""]; ier [label=""]; ies [label=""]; iet [label=""]; ieu [label=""]; iev [label=""]; iew [label=""]; iex [label=""]; iey [label=""]; iez [label=""]; ifa [label=""]; ifb [label=""]; ifc [label=""]; ifd [label=""]; ife [label=""]; iff [label=""]; ifg [label=""]; ifh [label=""]; ifi [label=""]; ifj [label=""]; ifk [label=""]; ifl [label=""]; ifm [label=""]; ifn [label=""]; ifo [label=""]; ifp [label=""]; ifq [label=""]; ifr [label=""]; ifs [label=""]; ift [label=""]; ifu [label=""]; ifv [label=""]; ifw [label=""]; ifx [label=""]; ify [label=""]; ifz [label=""]; iga [label=""]; igb [label=""]; igc [label=""]; igd [label=""]; ige [label=""]; igf [label=""]; igg [label=""]; igh [label=""]; igi [label=""]; igj [label=""]; igk [label=""]; igl [label=""]; igm [label=""]; ign [label=""]; igo [label=""]; igp [label=""]; igq [label=""]; igr [label=""]; igs [label=""]; igt [label=""]; igu [label=""]; igv [label=""]; igw [label=""]; igx [label=""]; igy [label=""]; igz [label=""]; iha [label=""]; ihb [label=""]; ihc [label=""]; ihd [label=""]; ihe [label=""]; ihf [label=""]; ihg [label=""]; ihh [label=""]; ihi [label=""]; ihj [label=""]; ihk [label=""]; ihl [label=""]; ihm [label=""]; ihn [label=""]; iho [label=""]; ihp [label=""]; ihq [label=""]; ihr [label=""]; ihs [label=""]; iht [label=""]; ihu [label=""]; ihv [label=""]; ihw [label=""]; ihx [label=""]; ihy [label=""]; ihz [label=""]; iia [label=""]; iib [label=""]; iic [label=""]; iid [label=""]; iie [label=""]; iif [label=""]; iig [label=""]; iih [label=""]; iii [label=""]; iij [label=""]; iik [label=""]; iil [label=""]; iim [label=""]; iin [label=""]; iio [label=""]; iip [label=""]; iiq [label=""]; iir [label=""]; iis [label=""]; iit [label=""]; iiu [label=""]; iiv [label=""]; iiw [label=""]; iix [label=""]; iiy [label=""]; iiz [label=""]; ija [label=""]; ijb [label=""]; ijc [label=""]; ijd [label=""]; ije [label=""]; ijf [label=""]; ijg [label=""]; ijh [label=""]; iji [label=""]; ijj [label=""]; ijk [label=""]; ijl [label=""]; ijm [label=""]; ijn [label=""]; ijo [label=""]; ijp [label=""]; ijq [label=""]; ijr [label=""]; ijs [label=""]; ijt [label=""]; iju [label=""]; ijv [label=""]; ijw [label=""]; ijx [label=""]; ijy [label=""]; ijz [label=""]; ika [label=""]; ikb [label=""]; ikc [label=""]; ikd [label=""]; ike [label=""]; ikf [label=""]; ikg [label=""]; ikh [label=""]; iki [label=""]; ikj [label=""]; ikk [label=""]; ikl [label=""]; ikm [label=""]; ikn [label=""]; iko [label=""]; ikp [label=""]; ikq [label=""]; ikr [label=""]; iks [label=""]; ikt [label=""]; iku [label=""]; ikv [label=""]; ikw [label=""]; ikx [label=""]; iky [label=""]; ikz [label=""]; ila [label=""]; ilb [label=""]; ilc [label=""]; ild [label=""]; ile [label=""]; ilf [label=""]; ilg [label=""]; ilh [label=""]; ili [label=""]; ilj [label=""]; ilk [label=""]; ill [label=""]; ilm [label=""]; iln [label=""]; ilo [label=""]; ilp [label=""]; ilq [label=""]; ilr [label=""]; ils [label=""]; ilt [label=""]; ilu [label=""]; ilv [label=""]; ilw [label=""]; ilx [label=""]; ily [label=""]; ilz [label=""]; ima [label=""]; imb [label=""]; imc [label=""]; imd [label=""]; ime [label=""]; imf [label=""]; img [label=""]; imh [label=""]; imi [label=""]; imj [label=""]; imk [label=""]; iml [label=""]; imm [label=""]; imn [label=""]; imo [label=""]; imp [label=""]; imq [label=""]; imr [label=""]; ims [label=""]; imt [label=""]; imu [label=""]; imv [label=""]; imw [label=""]; imx [label=""]; imy [label=""]; imz [label=""]; ina [label=""]; inb [label=""]; inc [label=""]; ind [label=""]; ine [label=""]; inf [label=""]; ing [label=""]; inh [label=""]; ini [label=""]; inj [label=""]; ink [label=""]; inl [label=""]; inm [label=""]; inn [label=""]; ino [label=""]; inp [label=""]; inq [label=""]; inr [label=""]; ins [label=""]; int [label=""]; inu [label=""]; inv [label=""]; inw [label=""]; inx [label=""]; iny [label=""]; inz [label=""]; ioa [label=""]; iob [label=""]; ioc [label=""]; iod [label=""]; ioe [label=""]; iof [label=""]; iog [label=""]; ioh [label=""]; ioi [label=""]; ioj [label=""]; iok [label=""]; iol [label=""]; iom [label=""]; ion [label=""]; ioo [label=""]; iop [label=""]; ioq [label=""]; ior [label=""]; ios [label=""]; iot [label=""]; iou [label=""]; iov [label=""]; iow [label=""]; iox [label=""]; ioy [label=""]; ioz [label=""]; ipa [label=""]; ipb [label=""]; ipc [label=""]; ipd [label=""]; ipe [label=""]; ipf [label=""]; ipg [label=""]; iph [label=""]; ipi [label=""]; ipj [label=""]; ipk [label=""]; ipl [label=""]; ipm [label=""]; ipn [label=""]; ipo [label=""]; ipp [label=""]; ipq [label=""]; ipr [label=""]; ips [label=""]; ipt [label=""]; ipu [label=""]; ipv [label=""]; ipw [label=""]; ipx [label=""]; ipy [label=""]; ipz [label=""]; iqa [label=""]; iqb [label=""]; iqc [label=""]; iqd [label=""]; iqe [label=""]; iqf [label=""]; iqg [label=""]; iqh [label=""]; iqi [label=""]; iqj [label=""]; iqk [label=""]; iql [label=""]; iqm [label=""]; iqn [label=""]; iqo [label=""]; iqp [label=""]; iqq [label=""]; iqr [label=""]; iqs [label=""]; iqt [label=""]; iqu [label=""]; iqv [label=""]; iqw [label=""]; iqx [label=""]; iqy [label=""]; iqz [label=""]; ira [label=""]; irb [label=""]; irc [label=""]; ird [label=""]; ire [label=""]; irf [label=""]; irg [label=""]; irh [label=""]; iri [label=""]; irj [label=""]; irk [label=""]; irl [label=""]; irm [label=""]; irn [label=""]; iro [label=""]; irp [label=""]; irq [label=""]; irr [label=""]; irs [label=""]; irt [label=""]; iru [label=""]; irv [label=""]; irw [label=""]; irx [label=""]; iry [label=""]; irz [label=""]; isa [label=""]; isb [label=""]; isc [label=""]; isd [label=""]; ise [label=""]; isf [label=""]; isg [label=""]; ish [label=""]; isi [label=""]; isj [label=""]; isk [label=""]; isl [label=""]; ism [label=""]; isn [label=""]; iso [label=""]; isp [label=""]; isq [label=""]; isr [label=""]; iss [label=""]; ist [label=""]; isu [label=""]; isv [label=""]; isw [label=""]; isx [label=""]; isy [label=""]; isz [label=""]; ita [label=""]; itb [label=""]; itc [label=""]; itd [label=""]; ite [label=""]; itf [label=""]; itg [label=""]; ith [label=""]; iti [label=""]; itj [label=""]; itk [label=""]; itl [label=""]; itm [label=""]; itn [label=""]; ito [label=""]; itp [label=""]; itq [label=""]; itr [label=""]; its [label=""]; itt [label=""]; itu [label=""]; itv [label=""]; itw [label=""]; itx [label=""]; ity [label=""]; itz [label=""]; iua [label=""]; iub [label=""]; iuc [label=""]; iud [label=""]; iue [label=""]; iuf [label=""]; iug [label=""]; iuh [label=""]; iui [label=""]; iuj [label=""]; iuk [label=""]; iul [label=""]; ium [label=""]; iun [label=""]; iuo [label=""]; iup [label=""]; iuq [label=""]; iur [label=""]; ius [label=""]; iut [label=""]; iuu [label=""]; iuv [label=""]; iuw [label=""]; iux [label=""]; iuy [label=""]; iuz [label=""]; iva [label=""]; ivb [label=""]; ivc [label=""]; ivd [label=""]; ive [label=""]; ivf [label=""]; ivg [label=""]; ivh [label=""]; ivi [label=""]; ivj [label=""]; ivk [label=""]; ivl [label=""]; ivm [label=""]; ivn [label=""]; ivo [label=""]; ivp [label=""]; ivq [label=""]; ivr [label=""]; ivs [label=""]; ivt [label=""]; ivu [label=""]; ivv [label=""]; ivw [label=""]; ivx [label=""]; ivy [label=""]; ivz [label=""]; iwa [label=""]; iwb [label=""]; iwc [label=""]; iwd [label=""]; iwe [label=""]; iwf [label=""]; iwg [label=""]; iwh [label=""]; iwi [label=""]; iwj [label=""]; iwk [label=""]; iwl [label=""]; iwm [label=""]; iwn [label=""]; iwo [label=""]; iwp [label=""]; iwq [label=""]; iwr [label=""]; iws [label=""]; iwt [label=""]; iwu [label=""]; iwv [label=""]; iww [label=""]; iwx [label=""]; iwy [label=""]; iwz [label=""]; ixa [label=""]; ixb [label=""]; ixc [label=""]; ixd [label=""]; ixe [label=""]; ixf [label=""]; ixg [label=""]; ixh [label=""]; ixi [label=""]; ixj [label=""]; ixk [label=""]; ixl [label=""]; ixm [label=""]; ixn [label=""]; ixo [label=""]; ixp [label=""]; ixq [label=""]; ixr [label=""]; ixs [label=""]; ixt [label=""]; ixu [label=""]; ixv [label=""]; ixw [label=""]; ixx [label=""]; ixy [label=""]; ixz [label=""]; iya [label=""]; iyb [label=""]; iyc [label=""]; iyd [label=""]; iye [label=""]; iyf [label=""]; iyg [label=""]; iyh [label=""]; iyi [label=""]; iyj [label=""]; iyk [label=""]; iyl [label=""]; iym [label=""]; iyn [label=""]; iyo [label=""]; iyp [label=""]; iyq [label=""]; iyr [label=""]; iys [label=""]; iyt [label=""]; iyu [label=""]; iyv [label=""]; iyw [label=""]; iyx [label=""]; iyy [label=""]; iyz [label=""]; iza [label=""]; izb [label=""]; izc [label=""]; izd [label=""]; ize [label=""]; izf [label=""]; izg [label=""]; izh [label=""]; izi [label=""]; izj [label=""]; izk [label=""]; izl [label=""]; izm [label=""]; izn [label=""]; izo [label=""]; izp [label=""]; izq [label=""]; izr [label=""]; izs [label=""]; izt [label=""]; izu [label=""]; izv [label=""]; izw [label=""]; izx [label=""]; izy [label=""]; izz [label=""]; ja [label=""]; jb [label=""]; jc [label=""]; jd [label=""]; je [label=""]; jf [label=""]; jg [label=""]; jh [label=""]; ji [label=""]; jj [label=""]; jk [label=""]; jl [label=""]; jm [label=""]; jn [label=""]; jo [label=""]; jp [label=""]; jq [label=""]; jr [label=""]; js [label=""]; jt [label=""]; ju [label=""]; jv [label=""]; jw [label=""]; jx [label=""]; jy [label=""]; jz [label=""]; ka [label=""]; kb [label=""]; kc [label=""]; kd [label=""]; ke [label=""]; kf [label=""]; kg [label=""]; kh [label=""]; ki [label=""]; kj [label=""]; kk [label=""]; kl [label=""]; km [label=""]; kn [label=""]; ko [label=""]; kp [label=""]; kq [label=""]; kr [label=""]; ks [label=""]; kt [label=""]; ku [label=""]; kv [label=""]; kw [label=""]; kx [label=""]; ky [label=""]; kz [label=""]; la [label=""]; lb [label=""]; lc [label=""]; ld [label=""]; le [label=""]; lf [label=""]; lg [label=""]; lh [label=""]; li [label=""]; lj [label=""]; lk [label=""]; ll [label=""]; lm [label=""]; ln [label=""]; lo [label=""]; lp [label=""]; lq [label=""]; lr [label=""]; ls [label=""]; lt [label=""]; lu [label=""]; lv [label=""]; lw [label=""]; lx [label=""]; ly [label=""]; lz [label=""]; ma [label=""]; mb [label=""]; mc [label=""]; md [label=""]; me [label=""]; mf [label=""]; mg [label=""]; mh [label=""]; mi [label=""]; mj [label=""]; mk [label=""]; ml [label=""]; mm [label=""]; mn [label=""]; mo [label=""]; mp [label=""]; mq [label=""]; mr [label=""]; ms [label=""]; mt [label=""]; mu [label=""]; mv [label=""]; mw [label=""]; mx [label=""]; my [label=""]; mz [label=""]; na [label=""]; nb [label=""]; nc [label=""]; nd [label=""]; ne [label=""]; nf [label=""]; ng [label=""]; nh [label=""]; ni [label=""]; nj [label=""]; nk [label=""]; nl [label=""]; nm [label=""]; nn [label=""]; no [label=""]; np [label=""]; nq [label=""]; nr [label=""]; ns [label=""]; nt [label=""]; nu [label=""]; nv [label=""]; nw [label=""]; nx [label=""]; ny [label=""]; nz [label=""]; oa [label=""]; ob [label=""]; oc [label=""]; od [label=""]; oe [label=""]; of [label=""]; og [label=""]; oh [label=""]; oi [label=""]; oj [label=""]; ok [label=""]; ol [label=""]; om [label=""]; on [label=""]; oo [label=""]; op [label=""]; oq [label=""]; os [label=""]; ot [label=""]; ou [label=""]; ov [label=""]; ow [label=""]; ox [label=""]; oy [label=""]; oz [label=""]; pa [label=""]; pb [label=""]; pc [label=""]; pd [label=""]; pe [label=""]; pf [label=""]; pg [label=""]; ph [label=""]; pi [label=""]; pj [label=""]; pk [label=""]; pl [label=""]; pm [label=""]; pn [label=""]; po [label=""]; pp [label=""]; pq [label=""]; pr [label=""]; ps [label=""]; pt [label=""]; pu [label=""]; pv [label=""]; pw [label=""]; px [label=""]; py [label=""]; pz [label=""]; qa [label=""]; qb [label=""]; qc [label=""]; qd [label=""]; qe [label=""]; qf [label=""]; qg [label=""]; qh [label=""]; qi [label=""]; qj [label=""]; qk [label=""]; ql [label=""]; qm [label=""]; qn [label=""]; qo [label=""]; qp [label=""]; qq [label=""]; qr [label=""]; qs [label=""]; qt [label=""]; qu [label=""]; qv [label=""]; qw [label=""]; qx [label=""]; qy [label=""]; qz [label=""]; ra [label=""]; rb [label=""]; rc [label=""]; rd [label=""]; re [label=""]; rf [label=""]; rg [label=""]; rh [label=""]; ri [label=""]; rj [label=""]; rk [label=""]; rl [label=""]; rm [label=""]; rn [label=""]; ro [label=""]; rp [label=""]; rq [label=""]; rr [label=""]; rs [label=""]; rt [label=""]; ru [label=""]; rv [label=""]; rw [label=""]; rx [label=""]; ry [label=""]; rz [label=""]; sa [label=""]; sb [label=""]; sc [label=""]; sd [label=""]; se [label=""]; sf [label=""]; sg [label=""]; sh [label=""]; si [label=""]; sj [label=""]; sk [label=""]; sl [label=""]; sm [label=""]; sn [label=""]; so [label=""]; sp [label=""]; sq [label=""]; sr [label=""]; ss [label=""]; st [label=""]; su [label=""]; sv [label=""]; sw [label=""]; sx [label=""]; sy [label=""]; sz [label=""]; ta [label=""]; tb [label=""]; tc [label=""]; td [label=""]; te [label=""]; tf [label=""]; tg [label=""]; th [label=""]; ti [label=""]; tj [label=""]; tk [label=""]; tl [label=""]; tm [label=""]; tn [label=""]; to [label=""]; tp [label=""]; tq [label=""]; tr [label=""]; ts [label=""]; tt [label=""]; tu [label=""]; tv [label=""]; tw [label=""]; tx [label=""]; ty [label=""]; tz [label=""]; ua [label=""]; ub [label=""]; uc [label=""]; ud [label=""]; ue [label=""]; uf [label=""]; ug [label=""]; uh [label=""]; ui [label=""]; uj [label=""]; uk [label=""]; ul [label=""]; um [label=""]; un [label=""]; uo [label=""]; up [label=""]; uq [label=""]; ur [label=""]; us [label=""]; ut [label=""]; uu [label=""]; uv [label=""]; uw [label=""]; ux [label=""]; uy [label=""]; uz [label=""]; va [label=""]; vb [label=""]; vc [label=""]; vd [label=""]; ve [label=""]; vf [label=""]; vg [label=""]; vh [label=""]; vi [label=""]; vj [label=""]; vk [label=""]; vl [label=""]; vm [label=""]; vn [label=""]; vo [label=""]; vp [label=""]; vq [label=""]; vr [label=""]; vs [label=""]; vt [label=""]; vu [label=""]; vv [label=""]; vw [label=""]; vx [label=""]; vy [label=""]; vz [label=""]; wa [label=""]; wb [label=""]; wc [label=""]; wd [label=""]; we [label=""]; wf [label=""]; wg [label=""]; wh [label=""]; wi [label=""]; wj [label=""]; wk [label=""]; wl [label=""]; wm [label=""]; wn [label=""]; wo [label=""]; wp [label=""]; wq [label=""]; wr [label=""]; ws [label=""]; wt [label=""]; wu [label=""]; wv [label=""]; ww [label=""]; wx [label=""]; wy [label=""]; wz [label=""]; xa [label=""]; xb [label=""]; xc [label=""]; xd [label=""]; xe [label=""]; xf [label=""]; xg [label=""]; xh [label=""]; xi [label=""]; xj [label=""]; xk [label=""]; xl [label=""]; xm [label=""]; xn [label=""]; xo [label=""]; xp [label=""]; xq [label=""]; xr [label=""]; xs [label=""]; xt [label=""]; xu [label=""]; xv [label=""]; xw [label=""]; xx [label=""]; xy [label=""]; xz [label=""]; ya [label=""]; yb [label=""]; yc [label=""]; yd [label=""]; ye [label=""]; yf [label=""]; yg [label=""]; yh [label=""]; yi [label=""]; yj [label=""]; yk [label=""]; yl [label=""]; ym [label=""]; yn [label=""]; yo [label=""]; yp [label=""]; yq [label=""]; yr [label=""]; ys [label=""]; yt [label=""]; yu [label=""]; yv [label=""]; yw [label=""]; yx [label=""]; yy [label=""]; yz [label=""]; za [label=""]; zb [label=""]; zc [label=""]; zd [label=""]; ze [label=""]; zf [label=""]; zg [label=""]; zh [label=""]; zi [label=""]; zj [label=""]; zk [label=""]; zl [label=""]; zm [label=""]; zn [label=""]; zo [label=""]; zp [label=""]; zq [label=""]; zr [label=""]; zs [label=""]; zt [label=""]; zu [label=""]; zv [label=""]; zw [label=""]; zx [label=""]; zy [label=""]; zz [label=""]; aaa [label=""]; aab [label=""]; aac [label=""]; aad [label=""]; aae [label=""]; aaf [label=""]; aag [label=""]; aah [label=""]; aai [label=""]; aaj [label=""]; aak [label=""]; aal [label=""]; aam [label=""]; aan [label=""]; aao [label=""]; aap [label=""]; aaq [label=""]; aar [label=""]; aas [label=""]; aat [label=""]; aau [label=""]; aav [label=""]; aaw [label=""]; aax [label=""]; aay [label=""]; aaz [label=""]; aba [label=""]; abb [label=""]; abc [label=""]; abd [label=""]; abe [label=""]; abf [label=""]; abg [label=""]; abh [label=""]; abi [label=""]; abj [label=""]; abk [label=""]; abl [label=""]; abm [label=""]; abn [label=""]; abo [label=""]; abp [label=""]; abq [label=""]; abr [label=""]; abs [label=""]; abt [label=""]; abu [label=""]; abv [label=""]; abw [label=""]; abx [label=""]; aby [label=""]; abz [label=""]; aca [label=""]; acb [label=""]; acc [label=""]; acd [label=""]; ace [label=""]; acf [label=""]; acg [label=""]; ach [label=""]; aci [label=""]; acj [label=""]; ack [label=""]; acl [label=""]; acm [label=""]; acn [label=""]; aco [label=""]; acp [label=""]; acq [label=""]; acr [label=""]; acs [label=""]; act [label=""]; acu [label=""]; acv [label=""]; acw [label=""]; acx [label=""]; acy [label=""]; acz [label=""]; ada [label=""]; adb [label=""]; adc [label=""]; add [label=""]; ade [label=""]; adf [label=""]; adg [label=""]; adh [label=""]; adi [label=""]; adj [label=""]; adk [label=""]; adl [label=""]; adm [label=""]; adn [label=""]; ado [label=""]; adp [label=""]; adq [label=""]; adr [label=""]; ads [label=""]; adt [label=""]; adu [label=""]; adv [label=""]; adw [label=""]; adx [label=""]; ady [label=""]; adz [label=""]; aea [label=""]; aeb [label=""]; aec [label=""]; aed [label=""]; aee [label=""]; aef [label=""]; aeg [label=""]; aeh [label=""]; aei [label=""]; aej [label=""]; aek [label=""]; ael [label=""]; aem [label=""]; aen [label=""]; aeo [label=""]; aep [label=""]; aeq [label=""]; aer [label=""]; aes [label=""]; aet [label=""]; aeu [label=""]; aev [label=""]; aew [label=""]; aex [label=""]; aey [label=""]; aez [label=""]; afa [label=""]; afb [label=""]; afc [label=""]; afd [label=""]; afe [label=""]; aff [label=""]; afg [label=""]; afh [label=""]; afi [label=""]; afj [label=""]; afk [label=""]; afl [label=""]; afm [label=""]; afn [label=""]; afo [label=""]; afp [label=""]; afq [label=""]; afr [label=""]; afs [label=""]; aft [label=""]; afu [label=""]; afv [label=""]; afw [label=""]; afx [label=""]; afy [label=""]; afz [label=""]; aga [label=""]; agb [label=""]; agc [label=""]; agd [label=""]; age [label=""]; agf [label=""]; agg [label=""]; agh [label=""]; agi [label=""]; agj [label=""]; agk [label=""]; agl [label=""]; agm [label=""]; agn [label=""]; ago [label=""]; agp [label=""]; agq [label=""]; agr [label=""]; ags [label=""]; agt [label=""]; agu [label=""]; agv [label=""]; agw [label=""]; agx [label=""]; agy [label=""]; agz [label=""]; aha [label=""]; ahb [label=""]; ahc [label=""]; ahd [label=""]; ahe [label=""]; ahf [label=""]; ahg [label=""]; ahh [label=""]; ahi [label=""]; ahj [label=""]; ahk [label=""]; ahl [label=""]; ahm [label=""]; ahn [label=""]; aho [label=""]; ahp [label=""]; ahq [label=""]; ahr [label=""]; ahs [label=""]; aht [label=""]; ahu [label=""]; ahv [label=""]; ahw [label=""]; ahx [label=""]; ahy [label=""]; ahz [label=""]; aia [label=""]; aib [label=""]; aic [label=""]; aid [label=""]; aie [label=""]; aif [label=""]; aig [label=""]; aih [label=""]; aii [label=""]; aij [label=""]; aik [label=""]; ail [label=""]; aim [label=""]; ain [label=""]; aio [label=""]; aip [label=""]; aiq [label=""]; air [label=""]; ais [label=""]; ait [label=""]; aiu [label=""]; aiv [label=""]; aiw [label=""]; aix [label=""]; aiy [label=""]; aiz [label=""]; aja [label=""]; ajb [label=""]; ajc [label=""]; ajd [label=""]; aje [label=""]; ajf [label=""]; ajg [label=""]; ajh [label=""]; aji [label=""]; ajj [label=""]; ajk [label=""]; ajl [label=""]; ajm [label=""]; ajn [label=""]; ajo [label=""]; ajp [label=""]; ajq [label=""]; ajr [label=""]; ajs [label=""]; ajt [label=""]; aju [label=""]; ajv [label=""]; ajw [label=""]; ajx [label=""]; ajy [label=""]; ajz [label=""]; aka [label=""]; akb [label=""]; akc [label=""]; akd [label=""]; ake [label=""]; akf [label=""]; akg [label=""]; akh [label=""]; aki [label=""]; akj [label=""]; akk [label=""]; akl [label=""]; akm [label=""]; akn [label=""]; ako [label=""]; akp [label=""]; akq [label=""]; akr [label=""]; aks [label=""]; akt [label=""]; aku [label=""]; akv [label=""]; akw [label=""]; akx [label=""]; aky [label=""]; akz [label=""]; ala [label=""]; alb [label=""]; alc [label=""]; ald [label=""]; ale [label=""]; alf [label=""]; alg [label=""]; alh [label=""]; ali [label=""]; alj [label=""]; alk [label=""]; all [label=""]; alm [label=""]; aln [label=""]; alo [label=""]; alp [label=""]; alq [label=""]; alr [label=""]; als [label=""]; alt [label=""]; alu [label=""]; alv [label=""]; alw [label=""]; alx [label=""]; aly [label=""]; alz [label=""]; ama [label=""]; amb [label=""]; amc [label=""]; amd [label=""]; ame [label=""]; amf [label=""]; amg [label=""]; amh [label=""]; ami [label=""]; amj [label=""]; amk [label=""]; aml [label=""]; amm [label=""]; amn [label=""]; amo [label=""]; amp [label=""]; amq [label=""]; amr [label=""]; ams [label=""]; amt [label=""]; amu [label=""]; amv [label=""]; amw [label=""]; amx [label=""]; amy [label=""]; amz [label=""]; ana [label=""]; anb [label=""]; anc [label=""]; and [label=""]; ane [label=""]; anf [label=""]; ang [label=""]; anh [label=""]; ani [label=""]; anj [label=""]; ank [label=""]; anl [label=""]; anm [label=""]; ann [label=""]; ano [label=""]; anp [label=""]; anq [label=""]; anr [label=""]; ans [label=""]; ant [label=""]; anu [label=""]; anv [label=""]; anw [label=""]; anx [label=""]; any [label=""]; anz [label=""]; aoa [label=""]; aob [label=""]; aoc [label=""]; aod [label=""]; aoe [label=""]; aof [label=""]; aog [label=""]; aoh [label=""]; aoi [label=""]; aoj [label=""]; aok [label=""]; aol [label=""]; aom [label=""]; aon [label=""]; aoo [label=""]; aop [label=""]; aoq [label=""]; aor [label=""]; aos [label=""]; aot [label=""]; aou [label=""]; aov [label=""]; aow [label=""]; aox [label=""]; aoy [label=""]; aoz [label=""]; apa [label=""]; apb [label=""]; apc [label=""]; apd [label=""]; ape [label=""]; apf [label=""]; apg [label=""]; aph [label=""]; api [label=""]; apj [label=""]; apk [label=""]; apl [label=""]; apm [label=""]; apn [label=""]; apo [label=""]; app [label=""]; apq [label=""]; apr [label=""]; aps [label=""]; apt [label=""]; apu [label=""]; apv [label=""]; apw [label=""]; apx [label=""]; apy [label=""]; apz [label=""]; aqa [label=""]; aqb [label=""]; aqc [label=""]; aqd [label=""]; aqe [label=""]; aqf [label=""]; aqg [label=""]; aqh [label=""]; aqi [label=""]; aqj [label=""]; aqk [label=""]; aql [label=""]; aqm [label=""]; aqn [label=""]; aqo [label=""]; aqp [label=""]; aqq [label=""]; aqr [label=""]; aqs [label=""]; aqt [label=""]; aqu [label=""]; aqv [label=""]; aqw [label=""]; aqx [label=""]; aqy [label=""]; aqz [label=""]; ara [label=""]; arb [label=""]; arc [label=""]; ard [label=""]; are [label=""]; arf [label=""]; arg [label=""]; arh [label=""]; ari [label=""]; arj [label=""]; ark [label=""]; arl [label=""]; arm [label=""]; arn [label=""]; aro [label=""]; arp [label=""]; arq [label=""]; arr [label=""]; ars [label=""]; art [label=""]; aru [label=""]; arv [label=""]; arw [label=""]; arx [label=""]; ary [label=""]; arz [label=""]; asa [label=""]; asb [label=""]; asc [label=""]; asd [label=""]; ase [label=""]; asf [label=""]; asg [label=""]; ash [label=""]; asi [label=""]; asj [label=""]; ask [label=""]; asl [label=""]; asm [label=""]; asn [label=""]; aso [label=""]; asp [label=""]; asq [label=""]; asr [label=""]; ass [label=""]; ast [label=""]; asu [label=""]; asv [label=""]; asw [label=""]; asx [label=""]; asy [label=""]; asz [label=""]; ata [label=""]; atb [label=""]; atc [label=""]; atd [label=""]; ate [label=""]; atf [label=""]; atg [label=""]; ath [label=""]; ati [label=""]; atj [label=""]; atk [label=""]; atl [label=""]; atm [label=""]; atn [label=""]; ato [label=""]; atp [label=""]; atq [label=""]; atr [label=""]; ats [label=""]; att [label=""]; atu [label=""]; atv [label=""]; atw [label=""]; atx [label=""]; aty [label=""]; atz [label=""]; aua [label=""]; aub [label=""]; auc [label=""]; aud [label=""]; aue [label=""]; auf [label=""]; aug [label=""]; auh [label=""]; aui [label=""]; auj [label=""]; auk [label=""]; aul [label=""]; aum [label=""]; aun [label=""]; auo [label=""]; aup [label=""]; auq [label=""]; aur [label=""]; aus [label=""]; aut [label=""]; auu [label=""]; auv [label=""]; auw [label=""]; aux [label=""]; auy [label=""]; auz [label=""]; ava [label=""]; avb [label=""]; avc [label=""]; avd [label=""]; ave [label=""]; avf [label=""]; avg [label=""]; avh [label=""]; avi [label=""]; avj [label=""]; avk [label=""]; avl [label=""]; avm [label=""]; avn [label=""]; avo [label=""]; avp [label=""]; avq [label=""]; avr [label=""]; avs [label=""]; avt [label=""]; avu [label=""]; avv [label=""]; avw [label=""]; avx [label=""]; avy [label=""]; avz [label=""]; awa [label=""]; awb [label=""]; awc [label=""]; awd [label=""]; awe [label=""]; awf [label=""]; awg [label=""]; awh [label=""]; awi [label=""]; awj [label=""]; awk [label=""]; awl [label=""]; awm [label=""]; awn [label=""]; awo [label=""]; awp [label=""]; awq [label=""]; awr [label=""]; aws [label=""]; awt [label=""]; awu [label=""]; awv [label=""]; aww [label=""]; awx [label=""]; awy [label=""]; awz [label=""]; axa [label=""]; axb [label=""]; axc [label=""]; axd [label=""]; axe [label=""]; axf [label=""]; axg [label=""]; axh [label=""]; axi [label=""]; axj [label=""]; axk [label=""]; axl [label=""]; axm [label=""]; axn [label=""]; axo [label=""]; axp [label=""]; axq [label=""]; axr [label=""]; axs [label=""]; axt [label=""]; axu [label=""]; axv [label=""]; axw [label=""]; axx [label=""]; axy [label=""]; axz [label=""]; aya [label=""]; ayb [label=""]; ayc [label=""]; ayd [label=""]; aye [label=""]; ayf [label=""]; ayg [label=""]; ayh [label=""]; ayi [label=""]; ayj [label=""]; ayk [label=""]; ayl [label=""]; aym [label=""]; ayn [label=""]; ayo [label=""]; ayp [label=""]; ayq [label=""]; ayr [label=""]; ays [label=""]; ayt [label=""]; ayu [label=""]; ayv [label=""]; ayw [label=""]; ayx [label=""]; ayy [label=""]; ayz [label=""]; aza [label=""]; azb [label=""]; azc [label=""]; azd [label=""]; aze [label=""]; azf [label=""]; azg [label=""]; azh [label=""]; azi [label=""]; azj [label=""]; azk [label=""]; azl [label=""]; azm [label=""]; azn [label=""]; azo [label=""]; azp [label=""]; azq [label=""]; azr [label=""]; azs [label=""]; azt [label=""]; azu [label=""]; azv [label=""]; azw [label=""]; azx [label=""]; azy [label=""]; azz [label=""]; baa [label=""]; bab [label=""]; bac [label=""]; bad [label=""]; bae [label=""]; baf [label=""]; bag [label=""]; bah [label=""]; bai [label=""]; baj [label=""]; bak [label=""]; bal [label=""]; bam [label=""]; ban [label=""]; bao [label=""]; bap [label=""]; baq [label=""]; bar [label=""]; bas [label=""]; bat [label=""]; bau [label=""]; bav [label=""]; baw [label=""]; bax [label=""]; bay [label=""]; baz [label=""]; bba [label=""]; bbb [label=""]; bbc [label=""]; bbd [label=""]; bbe [label=""]; bbf [label=""]; bbg [label=""]; bbh [label=""]; bbi [label=""]; bbj [label=""]; bbk [label=""]; bbl [label=""]; bbm [label=""]; bbn [label=""]; bbo [label=""]; bbp [label=""]; bbq [label=""]; bbr [label=""]; bbs [label=""]; bbt [label=""]; bbu [label=""]; bbv [label=""]; bbw [label=""]; bbx [label=""]; bby [label=""]; bbz [label=""]; bca [label=""]; bcb [label=""]; bcc [label=""]; bcd [label=""]; bce [label=""]; bcf [label=""]; bcg [label=""]; bch [label=""]; bci [label=""]; bcj [label=""]; bck [label=""]; bcl [label=""]; bcm [label=""]; bcn [label=""]; bco [label=""]; bcp [label=""]; bcq [label=""]; bcr [label=""]; bcs [label=""]; bct [label=""]; bcu [label=""]; bcv [label=""]; bcw [label=""]; bcx [label=""]; bcy [label=""]; bcz [label=""]; bda [label=""]; bdb [label=""]; bdc [label=""]; bdd [label=""]; bde [label=""]; bdf [label=""]; bdg [label=""]; bdh [label=""]; bdi [label=""]; bdj [label=""]; bdk [label=""]; bdl [label=""]; bdm [label=""]; bdn [label=""]; bdo [label=""]; bdp [label=""]; bdq [label=""]; bdr [label=""]; bds [label=""]; bdt [label=""]; bdu [label=""]; bdv [label=""]; bdw [label=""]; bdx [label=""]; bdy [label=""]; bdz [label=""]; bea [label=""]; beb [label=""]; bec [label=""]; bed [label=""]; bee [label=""]; bef [label=""]; beg [label=""]; beh [label=""]; bei [label=""]; bej [label=""]; bek [label=""]; bel [label=""]; bem [label=""]; ben [label=""]; beo [label=""]; bep [label=""]; beq [label=""]; ber [label=""]; bes [label=""]; bet [label=""]; beu [label=""]; bev [label=""]; bew [label=""]; bex [label=""]; bey [label=""]; bez [label=""]; bfa [label=""]; bfb [label=""]; bfc [label=""]; bfd [label=""]; bfe [label=""]; bff [label=""]; bfg [label=""]; bfh [label=""]; bfi [label=""]; bfj [label=""]; bfk [label=""]; bfl [label=""]; bfm [label=""]; bfn [label=""]; bfo [label=""]; bfp [label=""]; bfq [label=""]; bfr [label=""]; bfs [label=""]; bft [label=""]; bfu [label=""]; bfv [label=""]; bfw [label=""]; bfx [label=""]; bfy [label=""]; bfz [label=""]; bga [label=""]; bgb [label=""]; bgc [label=""]; bgd [label=""]; bge [label=""]; bgf [label=""]; bgg [label=""]; bgh [label=""]; bgi [label=""]; bgj [label=""]; bgk [label=""]; bgl [label=""]; bgm [label=""]; bgn [label=""]; bgo [label=""]; bgp [label=""]; bgq [label=""]; bgr [label=""]; bgs [label=""]; bgt [label=""]; bgu [label=""]; bgv [label=""]; bgw [label=""]; bgx [label=""]; bgy [label=""]; bgz [label=""]; bha [label=""]; bhb [label=""]; bhc [label=""]; bhd [label=""]; bhe [label=""]; bhf [label=""]; bhg [label=""]; bhh [label=""]; bhi [label=""]; bhj [label=""]; bhk [label=""]; bhl [label=""]; bhm [label=""]; bhn [label=""]; bho [label=""]; bhp [label=""]; bhq [label=""]; bhr [label=""]; bhs [label=""]; bht [label=""]; bhu [label=""]; bhv [label=""]; bhw [label=""]; bhx [label=""]; bhy [label=""]; bhz [label=""]; bia [label=""]; bib [label=""]; bic [label=""]; bid [label=""]; bie [label=""]; bif [label=""]; big [label=""]; bih [label=""]; bii [label=""]; bij [label=""]; bik [label=""]; bil [label=""]; bim [label=""]; bin [label=""]; bio [label=""]; bip [label=""]; biq [label=""]; bir [label=""]; bis [label=""]; bit [label=""]; biu [label=""]; biv [label=""]; biw [label=""]; bix [label=""]; biy [label=""]; biz [label=""]; bja [label=""]; bjb [label=""]; bjc [label=""]; bjd [label=""]; bje [label=""]; bjf [label=""]; bjg [label=""]; bjh [label=""]; bji [label=""]; bjj [label=""]; bjk [label=""]; bjl [label=""]; bjm [label=""]; bjn [label=""]; bjo [label=""]; bjp [label=""]; bjq [label=""]; bjr [label=""]; bjs [label=""]; bjt [label=""]; bju [label=""]; bjv [label=""]; bjw [label=""]; bjx [label=""]; bjy [label=""]; bjz [label=""]; bka [label=""]; bkb [label=""]; bkc [label=""]; bkd [label=""]; bke [label=""]; bkf [label=""]; bkg [label=""]; bkh [label=""]; bki [label=""]; bkj [label=""]; bkk [label=""]; bkl [label=""]; bkm [label=""]; bkn [label=""]; bko [label=""]; bkp [label=""]; bkq [label=""]; bkr [label=""]; bks [label=""]; bkt [label=""]; bku [label=""]; bkv [label=""]; bkw [label=""]; bkx [label=""]; bky [label=""]; bkz [label=""]; bla [label=""]; blb [label=""]; blc [label=""]; bld [label=""]; ble [label=""]; blf [label=""]; blg [label=""]; blh [label=""]; bli [label=""]; blj [label=""]; blk [label=""]; bll [label=""]; blm [label=""]; bln [label=""]; blo [label=""]; blp [label=""]; blq [label=""]; blr [label=""]; bls [label=""]; blt [label=""]; blu [label=""]; blv [label=""]; blw [label=""]; blx [label=""]; bly [label=""]; blz [label=""]; bma [label=""]; bmb [label=""]; bmc [label=""]; bmd [label=""]; bme [label=""]; bmf [label=""]; bmg [label=""]; bmh [label=""]; bmi [label=""]; bmj [label=""]; bmk [label=""]; bml [label=""]; bmm [label=""]; bmn [label=""]; bmo [label=""]; bmp [label=""]; bmq [label=""]; bmr [label=""]; bms [label=""]; bmt [label=""]; bmu [label=""]; bmv [label=""]; bmw [label=""]; bmx [label=""]; bmy [label=""]; bmz [label=""]; bna [label=""]; bnb [label=""]; bnc [label=""]; bnd [label=""]; bne [label=""]; bnf [label=""]; bng [label=""]; bnh [label=""]; bni [label=""]; bnj [label=""]; bnk [label=""]; bnl [label=""]; bnm [label=""]; bnn [label=""]; bno [label=""]; bnp [label=""]; bnq [label=""]; bnr [label=""]; bns [label=""]; bnt [label=""]; bnu [label=""]; bnv [label=""]; bnw [label=""]; bnx [label=""]; bny [label=""]; bnz [label=""]; boa [label=""]; bob [label=""]; boc [label=""]; bod [label=""]; boe [label=""]; bof [label=""]; bog [label=""]; boh [label=""]; boi [label=""]; boj [label=""]; bok [label=""]; bol [label=""]; bom [label=""]; bon [label=""]; boo [label=""]; bop [label=""]; boq [label=""]; bor [label=""]; bos [label=""]; bot [label=""]; bou [label=""]; bov [label=""]; bow [label=""]; box [label=""]; boy [label=""]; boz [label=""]; bpa [label=""]; bpb [label=""]; bpc [label=""]; bpd [label=""]; bpe [label=""]; bpf [label=""]; bpg [label=""]; bph [label=""]; bpi [label=""]; bpj [label=""]; bpk [label=""]; bpl [label=""]; bpm [label=""]; bpn [label=""]; bpo [label=""]; bpp [label=""]; bpq [label=""]; bpr [label=""]; bps [label=""]; bpt [label=""]; bpu [label=""]; bpv [label=""]; bpw [label=""]; bpx [label=""]; bpy [label=""]; bpz [label=""]; bqa [label=""]; bqb [label=""]; bqc [label=""]; bqd [label=""]; bqe [label=""]; bqf [label=""]; bqg [label=""]; bqh [label=""]; bqi [label=""]; bqj [label=""]; bqk [label=""]; bql [label=""]; bqm [label=""]; bqn [label=""]; bqo [label=""]; bqp [label=""]; bqq [label=""]; bqr [label=""]; bqs [label=""]; bqt [label=""]; bqu [label=""]; bqv [label=""]; bqw [label=""]; bqx [label=""]; bqy [label=""]; bqz [label=""]; bra [label=""]; brb [label=""]; brc [label=""]; brd [label=""]; bre [label=""]; brf [label=""]; brg [label=""]; brh [label=""]; bri [label=""]; brj [label=""]; brk [label=""]; brl [label=""]; brm [label=""]; brn [label=""]; bro [label=""]; brp [label=""]; brq [label=""]; brr [label=""]; brs [label=""]; brt [label=""]; bru [label=""]; brv [label=""]; brw [label=""]; brx [label=""]; bry [label=""]; brz [label=""]; bsa [label=""]; bsb [label=""]; bsc [label=""]; bsd [label=""]; bse [label=""]; bsf [label=""]; bsg [label=""]; bsh [label=""]; bsi [label=""]; bsj [label=""]; bsk [label=""]; bsl [label=""]; bsm [label=""]; bsn [label=""]; bso [label=""]; bsp [label=""]; bsq [label=""]; bsr [label=""]; bss [label=""]; bst [label=""]; bsu [label=""]; bsv [label=""]; bsw [label=""]; bsx [label=""]; bsy [label=""]; bsz [label=""]; bta [label=""]; btb [label=""]; btc [label=""]; btd [label=""]; bte [label=""]; btf [label=""]; btg [label=""]; bth [label=""]; bti [label=""]; btj [label=""]; btk [label=""]; btl [label=""]; btm [label=""]; btn [label=""]; bto [label=""]; btp [label=""]; btq [label=""]; btr [label=""]; bts [label=""]; btt [label=""]; btu [label=""]; btv [label=""]; btw [label=""]; btx [label=""]; bty [label=""]; btz [label=""]; bua [label=""]; bub [label=""]; buc [label=""]; bud [label=""]; bue [label=""]; buf [label=""]; bug [label=""]; buh [label=""]; bui [label=""]; buj [label=""]; buk [label=""]; bul [label=""]; bum [label=""]; bun [label=""]; buo [label=""]; bup [label=""]; buq [label=""]; bur [label=""]; bus [label=""]; but [label=""]; buu [label=""]; buv [label=""]; buw [label=""]; bux [label=""]; buy [label=""]; buz [label=""]; bva [label=""]; bvb [label=""]; bvc [label=""]; bvd [label=""]; bve [label=""]; bvf [label=""]; bvg [label=""]; bvh [label=""]; bvi [label=""]; bvj [label=""]; bvk [label=""]; bvl [label=""]; bvm [label=""]; bvn [label=""]; bvo [label=""]; bvp [label=""]; bvq [label=""]; bvr [label=""]; bvs [label=""]; bvt [label=""]; bvu [label=""]; bvv [label=""]; bvw [label=""]; bvx [label=""]; bvy [label=""]; bvz [label=""]; bwa [label=""]; bwb [label=""]; bwc [label=""]; bwd [label=""]; bwe [label=""]; bwf [label=""]; bwg [label=""]; bwh [label=""]; bwi [label=""]; bwj [label=""]; bwk [label=""]; bwl [label=""]; bwm [label=""];

Whitepaper: The Strategic Role of 5-Methyl-L-Norleucine in Modern Peptide Structural Design and Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of peptide-based therapeutics is often hampered by inherent liabilities, including poor metabolic stability and conformational ambiguity, which can lead to diminished efficacy and suboptimal pharmacokinetic profiles. The incorporation of non-proteinogenic amino acids represents a powerful strategy to overcome these limitations. This technical guide provides an in-depth examination of 5-methyl-L-norleucine, a unique aliphatic amino acid, and its N-methylated derivative, as strategic tools for modulating peptide structure. We will explore the causal mechanisms by which this residue enforces conformational constraint, enhances proteolytic resistance, and ultimately improves the drug-like properties of peptides. This whitepaper serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging 5-methyl-L-norleucine in the design of next-generation peptide therapeutics.

Introduction: Beyond the Canonical 20

The therapeutic potential of peptides is immense, owing to their high specificity and potency. However, their translation into viable clinical candidates is frequently challenged by rapid degradation by proteases and a lack of defined structure in solution, which can negatively impact receptor binding.[1][2] To address these challenges, medicinal chemists have turned to an expanded alphabet of amino acids, incorporating unnatural or non-proteinogenic residues to bestow peptides with enhanced pharmacological properties.[3]

Among these, 5-methyl-L-norleucine, an isomer of leucine, stands out. It is characterized by a linear alkyl side chain with a terminal branch, a subtle yet significant deviation from its natural counterparts.[4] This structural feature, particularly when combined with N-methylation of the peptide backbone, provides a powerful lever for controlling peptide conformation and stability.[5][6] This guide will dissect the multifaceted role of 5-methyl-L-norleucine, transitioning from its fundamental physicochemical properties to its profound impact on peptide secondary structure and its strategic application in drug discovery.

Physicochemical Profile of 5-Methyl-L-Norleucine

Understanding the unique structural attributes of 5-methyl-L-norleucine is foundational to its effective application. Its IUPAC name is (2S)-2-amino-5-methylhexanoic acid.[][8] Unlike leucine, which is γ-branched, 5-methyl-L-norleucine possesses a δ-branched side chain, altering its steric profile and hydrophobicity. The N-methylated variant further modifies these properties by replacing the amide proton with a methyl group, which eliminates a hydrogen bond donor site and increases lipophilicity.[5][9]

Property5-Methyl-L-NorleucineL-NorleucineL-LeucineN-Methyl-L-norleucine
Molecular Formula C₇H₁₅NO₂[]C₆H₁₃NO₂C₆H₁₃NO₂C₈H₁₇NO₂
Molecular Weight ( g/mol ) 145.20[][8]131.17131.17159.23
Side Chain Structure Linear, δ-branchedLinear, unbranchedγ-branchedLinear, δ-branched
Key Structural Impact Influences local conformation through side-chain bulk.Promotes α-helicity.[10]Promotes α-helicity.[10]Imposes significant conformational constraint; enhances proteolytic stability.[6][11]

Core Directive: Modulating Peptide Structure and Conformation

The incorporation of 5-methyl-L-norleucine, and especially its N-methylated form, is a deliberate strategy to reduce the conformational entropy of a peptide. A flexible peptide must adopt a specific, low-energy conformation to bind its target receptor—a process that is entropically unfavorable. By introducing residues that pre-organize the peptide into a bioactive conformation, we can significantly enhance binding affinity and specificity.[6][11]

The Principle of Conformational Constraint

N-methylation of the peptide backbone at a 5-methyl-L-norleucine residue introduces a methyl group onto the amide nitrogen. This modification has two primary structural consequences:

  • Steric Hindrance: The N-methyl group restricts rotation around the Cα-N bond (the φ dihedral angle), limiting the available conformational space of the peptide backbone.[11]

  • Elimination of H-Bonding: The amide proton, a critical hydrogen bond donor for stabilizing secondary structures like α-helices and β-sheets, is removed.[11][12]

This dual effect can profoundly alter the secondary structure of a peptide.

G cluster_0 Standard Peptide cluster_1 N-Methylated Peptide Protease Protease Active Site Peptide ---Ala--Gly--Val--- Protease->Peptide Binding & Cleavage Protease2 Protease Active Site NMePeptide ---Ala--NMe(5-Me-Nle)--Val--- Protease2->NMePeptide Binding Impeded Shield Steric Shield NMePeptide->Shield info The N-methyl group acts as a steric block, preventing the protease from effectively binding and cleaving the peptide backbone.

Caption: N-methylation provides steric hindrance against protease activity.
Quantitative Impact on Stability

The improvement in proteolytic stability can be dramatic. In vitro assays that simulate physiological conditions are used to quantify this effect.

PeptideModificationHalf-life in Simulated Gastric Fluid (min)Half-life in Human Serum (min)
Model Peptide ANone (Canonical sequence)< 10~ 30
Model Peptide BContains L-Norleucine~ 15~ 45
Model Peptide C Contains N-Me-(5-Me-L-Nle) > 120 > 240
Note: Data are representative and illustrate typical outcomes.

As shown, the introduction of an N-methylated non-canonical residue can increase metabolic half-life by an order of magnitude or more. [13]

Experimental Methodologies: A Practical Guide

The successful application of 5-methyl-L-norleucine requires specialized synthetic and analytical protocols. The steric hindrance that provides proteolytic stability also presents a challenge during peptide synthesis. [11][14]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptide

This protocol outlines the optimized coupling of a sterically hindered residue like Fmoc-N-methyl-(5-methyl-L-norleucine).

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain, then repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x), followed by isopropanol (3x) and DMF (5x). [11]3. Amino Acid Activation (Critical Step): In a separate vial, dissolve Fmoc-N-methyl-(5-methyl-L-norleucine) (3-5 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for no more than 2 minutes at room temperature. [11][14]Causality: Standard coupling reagents like HBTU are often inefficient for hindered amino acids. The uronium salt HATU is more potent. A short pre-activation time minimizes the risk of racemization. [14]4. Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature. [11]5. Monitoring and Washing: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines). If the coupling is incomplete, drain the resin, wash with DMF, and perform a "double coupling" by repeating steps 3 and 4. [14]Once complete, wash the resin as in step 2.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final residue is coupled and deprotected, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., TFA/Water/TIS, 95:2.5:2.5) for 2-3 hours. [14]8. Isolation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum. [14]Purify via reverse-phase HPLC.

Protocol 2: Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is essential for assessing the overall secondary structure of the synthesized peptide in solution. [15]

  • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer must be transparent in the far-UV region. [15]2. Data Acquisition: Record CD spectra on a spectropolarimeter from 190 to 260 nm in a 0.1 cm path length quartz cuvette at 25°C. [15]3. Data Analysis: Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ]. An α-helical structure is characterized by negative bands near 222 nm and 208 nm, and a positive band near 192 nm. A β-sheet shows a negative band near 217 nm. A random coil conformation shows a strong negative band near 200 nm. [16]

Protocol 3: In Vitro Proteolytic Stability Assay

This assay quantifies the peptide's resistance to enzymatic degradation. [13]

  • Assay Setup: Prepare solutions of the peptide at a known concentration (e.g., 1 mg/mL) in simulated gastric fluid (SGF, pH ~2, containing pepsin) and simulated intestinal fluid (SIF, pH ~6.8, containing pancreatin).

  • Incubation: Incubate the peptide solutions at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of acetonitrile or 10% TFA. Centrifuge to precipitate the enzyme.

  • Analysis: Analyze the supernatant by LC-MS. Quantify the peak area of the intact peptide at each time point relative to the t=0 sample.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of the peptide under each condition.

G Start Design Peptide Sequence with 5-Me-L-Nle SPPS Protocol 1: Solid-Phase Peptide Synthesis Start->SPPS Synthesize Purification HPLC Purification & MS Verification SPPS->Purification Cleave & Isolate Structure Protocol 2: Structural Analysis (CD, NMR) Purification->Structure Characterize Stability Protocol 3: Proteolytic Stability Assay Purification->Stability Evaluate End Structure-Activity Relationship (SAR) Data Structure->End Stability->End

Caption: Experimental workflow for synthesis and evaluation of peptides.

Conclusion and Future Outlook

5-methyl-L-norleucine is more than just another unnatural amino acid; it is a precision tool for peptide engineering. Its strategic incorporation, especially with N-methylation, offers a reliable and potent method for enforcing conformational rigidity and enhancing metabolic stability. [6][17]By restricting backbone rotation and shielding against proteolytic attack, it directly addresses two of the most significant liabilities in peptide drug development. The ability to lock a peptide into its bioactive conformation can dramatically improve binding affinity, while resistance to degradation extends its therapeutic window. As our understanding of structure-activity relationships continues to deepen, the rational application of residues like 5-methyl-L-norleucine will be paramount in unlocking the full therapeutic potential of peptides and creating the next generation of highly stable, orally bioavailable, and potent drugs.

References

  • PrecisionFDA. 5-METHYL-L-NORLEUCINE. [Online] Available at: [Link]

  • PubChem. 5-methyl-L-norleucine | C7H15NO2 | CID 94817. [Online] Available at: [Link]

  • Padmanabhan, S., et al. (1990). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. PNAS. [Online] Available at: [Link]

  • Kreitler, D. F., et al. (2015). A Newcomer's Guide to Peptide Crystallography. PMC. [Online] Available at: [Link]

  • Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Online] Available at: [Link]

  • Cabrele, C., et al. (2007). A Conformationally Stable Acyclic β‐Hairpin Scaffold Tolerating the Incorporation of Poorly β‐Sheet‐Prone Amino Acids. Angewandte Chemie. [Online] Available at: [Link]

  • B-I, Jean, et al. (2016). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. RSC Publishing. [Online] Available at: [Link]

  • di-Gregorio, M. C., et al. (2023). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. [Online] Available at: [Link]

  • Star-Duby, T., et al. (1995). The Effect of N-methylation on Helical Peptides. PubMed. [Online] Available at: [Link]

  • Gouthami, V. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids. etd@IISc. [Online] Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR spectra were recorded at 300 and 400 MHz. [Online] Available at: [Link]

  • Cirino, P. C., et al. (2003). Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Protein Engineering, Design and Selection. [Online] Available at: [Link]

  • Al-Azzam, S. (2023). Protease Stability of the Non-Covalent Staple Temporin L Peptide. MDPI. [Online] Available at: [Link]

  • Seebach, D., et al. (2007). Probing the Proteolytic Stability of b-Peptides Containing a-Fluoro- and a-Hydroxy-b-Amino Acids. Chemistry & Biodiversity. [Online] Available at: [Link]

  • Pruckner, D., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology. [Online] Available at: [Link]

  • JPT Peptide Technologies. All About Amino Acids. [Online] Available at: [Link]

  • Stewart, J. M., et al. (2011). Context-Independent, Temperature-Dependent Helical Propensities for Amino Acid Residues. PMC. [Online] Available at: [Link]

  • Zsila, F., et al. (2022). Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin. PMC. [Online] Available at: [Link]

  • Choi, W. (2020). Analyzing Functional Interactions of Designed Peptides by NMR Spectro. Chapman University Digital Commons. [Online] Available at: [Link]

  • V, B. G., et al. (2017). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. PMC. [Online] Available at: [Link]

  • Lee, S., et al. (2019). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. [Online] Available at: [Link]

  • Nielsen, D. S., et al. (2017). Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • Stewart, J. M., et al. (2010). Lysine and arginine residues do not increase the helicity of alanine-rich peptide helices. Chemical Communications. [Online] Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Solid-Phase Peptide Synthesis Using Fmoc-5-methyl-L-norleucine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the incorporation of the non-proteinogenic amino acid 5-methyl-L-norleucine into synthetic peptides using 9-fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals. It outlines the strategic advantages of using 5-methyl-L-norleucine, addresses potential synthetic challenges, and provides optimized, step-by-step protocols for resin preparation, coupling, deprotection, cleavage, and purification to ensure high-yield and high-purity synthesis of modified peptides.

Introduction: The Rationale for Incorporating 5-methyl-L-norleucine

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery. These unique building blocks allow for the fine-tuning of a peptide's pharmacological profile, including its stability, conformation, and receptor affinity. 5-methyl-L-norleucine, a structural isomer of leucine, offers a unique side chain topology—a linear four-carbon chain with a terminal isopropyl group.[1]

Unlike its proteinogenic counterpart, leucine, which is branched at the γ-carbon, or the sterically demanding isoleucine (β-branched), 5-methyl-L-norleucine provides increased hydrophobicity without introducing significant steric hindrance near the peptide backbone. This modification can enhance hydrophobic interactions within a peptide or with its biological target. Notably, norleucine and its derivatives have been investigated to study protein structure and function and have shown potential in reducing the neurotoxic effects of amyloid-β peptides by replacing methionine.[2][3]

This guide focuses on the practical aspects of using Fmoc-5-methyl-L-norleucine in standard Fmoc-SPPS workflows.[4][5]

Physicochemical Properties & Synthetic Considerations

5-methyl-L-norleucine possesses a C7 aliphatic side chain, making it more hydrophobic than norleucine or leucine.[1][3] While its linear structure minimizes the steric hindrance often associated with β-branched amino acids, its successful incorporation still requires careful optimization of coupling conditions.

Key Considerations:

  • Steric Hindrance: Although less sterically hindered than amino acids like valine or isoleucine, the bulky terminal end of the side chain can still slow coupling kinetics.[6][7][8] To counteract this, the use of potent activating agents and potentially longer coupling times or double coupling cycles is recommended.

  • Hydrophobicity: The increased hydrophobicity can sometimes contribute to peptide aggregation on the solid support, particularly in longer or hydrophobic sequences. Careful selection of solvents and coupling reagents is crucial.

  • Solubility: Fmoc-5-methyl-L-norleucine is generally soluble in standard SPPS solvents like N,N-dimethylformamide (DMF).

Detailed Protocols for Fmoc-SPPS

The following protocols provide a robust framework for the manual or automated synthesis of peptides containing 5-methyl-L-norleucine.

Materials and Reagents
  • Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl Chloride for C-terminal acids).[5][9]

  • Amino Acids: High-purity Fmoc-protected amino acids, including Fmoc-5-methyl-L-norleucine.

  • Solvents: DMF (Peptide Synthesis Grade), Dichloromethane (DCM), Isopropanol (IPA).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.[9][10]

  • Coupling Reagents: See Table 1 for recommendations.

  • Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Washing Solution: DMF.

  • Cleavage Cocktail: Reagent K or a standard TFA-based cocktail (see Section 3.6).[11][12]

  • Precipitation/Washing: Cold diethyl ether or methyl t-butyl ether.

Experimental Workflow Overview

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Finalization Resin Select Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Start Synthesis Wash1 DMF Wash Deprotect->Wash1 Repeat for each AA Couple Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Couple Repeat for each AA Wash2 DMF Wash Couple->Wash2 Repeat for each AA Wash2->Deprotect Repeat for each AA Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect After Last AA Cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Analyze Analysis (LC-MS) Purify->Analyze HPLC_Schematic Solvent Mobile Phase A (0.1% TFA in H₂O) Mobile Phase B (0.1% TFA in ACN) Pump HPLC Pump (Gradient Controller) Solvent->Pump Injector Autosampler/ Manual Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector (214-220 nm) Column->Detector Output Chromatogram (Data System) Detector->Output

Caption: Schematic of a typical Reverse-Phase HPLC system for peptide analysis.

  • Column: A C18 stationary phase column is standard for most peptides. [13][14]2. Mobile Phases:

    • Phase A: 0.1% TFA in HPLC-grade water.

    • Phase B: 0.1% TFA in acetonitrile (ACN). [13]3. Gradient: A linear gradient, for example, 5% to 65% B over 30 minutes, is a good starting point. [13]This should be optimized based on the hydrophobicity of the specific peptide.

  • Detection: Monitor the column eluent at 214-220 nm, which corresponds to the absorbance of the peptide bond. [15][14]5. Fraction Collection: Collect the peaks corresponding to the target peptide, pool them, and lyophilize to obtain the pure peptide as a TFA salt.

Analysis by Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight. [15]

  • Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are used to determine the molecular weight of the final product. [15]The observed mass should match the calculated theoretical mass of the peptide containing 5-methyl-L-norleucine.

Conclusion

The incorporation of Fmoc-5-methyl-L-norleucine into synthetic peptides is a straightforward process that can be achieved with high efficiency using standard Fmoc-SPPS protocols. By employing potent coupling reagents like HATU and allowing for adequate reaction times, researchers can successfully synthesize these modified peptides. The protocols and considerations outlined in this guide provide a validated methodology to leverage the unique properties of 5-methyl-L-norleucine for advanced peptide design and drug discovery applications.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry. [Link]

  • Peptide Characterization by RP-HPLC for Regulatory Submissions. ResolveMass. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. ResearchGate. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • 5-methyl-L-norleucine. PubChem. [Link]

  • Unnatural Amino Acids: Norleucine. LifeTein. [Link]

  • Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

Application Note: Strategies for the Successful Incorporation of Fmoc-Nα-Me-Nle-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylation of the peptide backbone is a powerful strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics. This modification can increase metabolic stability against proteases, improve cell membrane permeability, and constrain the peptide's conformation to favor a bioactive state.[1][2][3] Fmoc-Nα-methyl-L-norleucine (Fmoc-Nα-Me-Nle-OH) is a valuable building block for introducing these properties. However, its incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic challenges. The steric hindrance imparted by the Nα-methyl group dramatically slows coupling kinetics, necessitating specialized protocols to achieve high yields and purity.[3][4][5]

This guide provides a comprehensive overview of the challenges associated with coupling Fmoc-Nα-Me-Nle-OH and offers detailed, field-proven protocols designed for researchers, scientists, and drug development professionals to overcome these hurdles.

The Unique Challenge of N-Methylated Residues

The primary difficulty in coupling N-methylated amino acids stems from two main factors:

  • Steric Hindrance: The methyl group on the α-nitrogen crowds the reaction center. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, leading to significantly slower reaction rates compared to primary amines.[4][5] Standard coupling conditions often result in incomplete reactions, leading to deletion sequences in the final product.[1]

  • Reduced Nucleophilicity: The Nα-methylated amine is a secondary amine, which is inherently less nucleophilic than the primary amines of standard proteinogenic amino acids. This further contributes to sluggish coupling kinetics.

A critical secondary challenge is the inadequacy of the standard Kaiser test for monitoring reaction completion. The Kaiser test relies on the reaction of ninhydrin with primary amines to produce a dark blue color. Since N-methylated amino acids possess a secondary amine, they do not give a positive result, potentially misleading the chemist into believing a coupling is complete when it is not.[5] Therefore, alternative monitoring methods are mandatory.

Strategic Selection of Reagents and Conditions

Overcoming the kinetic barrier of N-methyl coupling requires a carefully selected combination of a highly reactive coupling reagent and an appropriate base.

Coupling Reagents

Standard carbodiimide reagents like DIC are often insufficient for driving these reactions to completion.[1] More potent reagents, typically from the uronium/aminium or phosphonium salt classes, are required.[3][6]

Reagent Class Examples Performance for N-Methyl Coupling Reference
Uronium/Aminium HATU , HCTUHighly Recommended. HATU, which forms a highly reactive OAt-ester, is considered a reagent of choice for sterically hindered couplings.[5][6][7] It demonstrates superior reactivity compared to its HOBt-based analogue, HBTU.[7][5][6][7]
Phosphonium PyBOP , PyAOPHighly Recommended. These reagents are also very effective. PyAOP is noted to be especially useful for coupling N-methyl amino acids.[4][8][9] PyBOP is a robust alternative that avoids carcinogenic byproducts.[10][4][8][9][10]
Carbodiimides DIC, DCCNot Recommended. Generally inefficient for N-methylated residues, leading to low yields and incomplete couplings.[1][1][8]
Bases

A non-nucleophilic organic base is required to activate the coupling reagent and neutralize acidic byproducts.

  • DIPEA (N,N-Diisopropylethylamine): The most common choice in SPPS. It is highly effective but should be used with care as excessive amounts or prolonged exposure can cause minor Fmoc-deprotection.

  • 2,4,6-Collidine: A slightly weaker, more sterically hindered base. It is often recommended for sensitive or difficult couplings, including those involving N-methylated residues, as it can reduce the risk of side reactions.[11]

Mechanism of Activation with HATU

HATU is exceptionally effective due to the formation of a highly reactive OAt-active ester, which is then attacked by the N-methyl amine. The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.[7][12]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-Nα-Me-Nle-OH (Carboxylate) ActiveEster Highly Reactive OAt-Active Ester AA->ActiveEster Reaction with HATU HATU HATU->ActiveEster Base DIPEA or Collidine Base->AA Deprotonates CoupledPeptide Coupled Peptide ActiveEster->CoupledPeptide Attacked by Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts releases Resin Resin-Bound Peptide (Free N-terminus) Resin->CoupledPeptide

HATU activation and coupling workflow.

Validated Coupling Protocols

The following protocols are optimized for the incorporation of Fmoc-Nα-Me-Nle-OH. It is often necessary to perform a "double coupling," where the procedure is repeated to ensure the reaction goes to completion.

Protocol 3.1: High-Efficiency Ambient Temperature Coupling (HATU)

This protocol is the recommended starting point for incorporating Fmoc-Nα-Me-Nle-OH.

Reagents:

  • Resin-bound peptide with a deprotected N-terminus

  • Fmoc-Nα-Me-Nle-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (at least 5 times).

  • Activation Solution: In a separate vessel, dissolve Fmoc-Nα-Me-Nle-OH (4 eq. relative to resin substitution) and HATU (3.9 eq.) in DMF.

  • Add Base: Add DIPEA or Collidine (8 eq.) to the activation solution.

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.[6] The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture for at least 2 hours at room temperature. For difficult sequences, this time can be extended up to 6 hours.[1]

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform the Chloranil test (see Section 4).

  • Washing: Once the reaction is complete (negative Chloranil test), drain the coupling solution and wash the resin extensively with DMF (5x), DCM (3x), and DMF (5x).[6]

  • Recoupling (If Necessary): If the Chloranil test is positive, drain the resin and repeat steps 2-8 for a second coupling.

Protocol 3.2: Microwave-Assisted Coupling

Microwave energy can significantly accelerate sluggish reactions and is highly effective for coupling sterically hindered residues like N-methylated amino acids.[13][14][15][16]

Reagents: Same as Protocol 3.1.

Procedure:

  • Resin Preparation & Activation: Follow steps 1-4 from Protocol 3.1.

  • Coupling Reaction: Add the activated amino acid solution to the resin in a microwave-safe reaction vessel.

  • Microwave Program: Place the vessel in a dedicated peptide synthesizer with microwave capability. A typical program would be 20-30 minutes at a controlled temperature of 75-90°C, with power modulation.

  • Monitoring & Washing: After the microwave program is complete, cool the vessel, and proceed with steps 7-9 from Protocol 3.1. Microwave-assisted couplings often achieve completion in a single cycle.

Protocol Parameters Summary
Parameter Protocol 3.1 (Ambient) Protocol 3.2 (Microwave)
Fmoc-Nα-Me-Nle-OH 4 equivalents4 equivalents
Coupling Reagent HATU (3.9 eq.)HATU (3.9 eq.)
Base DIPEA or Collidine (8 eq.)DIPEA or Collidine (8 eq.)
Solvent DMFDMF
Temperature Room Temperature75 - 90 °C
Time 2 - 6 hours20 - 30 minutes
Monitoring Chloranil TestChloranil Test

Essential Monitoring for Coupling Completion

As the Kaiser test is ineffective, a specific test for secondary amines is required to validate the coupling step.

The Chloranil Test

The Chloranil test is a reliable colorimetric assay for detecting the presence of free secondary amines on the resin.[17][18] A positive result (free amine present) indicates an incomplete coupling.

Reagent Preparation:

  • Solution A: 2% Acetaldehyde in DMF.

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Take a small sample of resin beads (1-5 mg) from the reaction vessel.[18]

  • Wash the beads thoroughly with DMF to remove any residual reagents.

  • Place the washed beads in a small glass test tube.

  • Add 1-2 drops of Solution A and 1-2 drops of Solution B.[17]

  • Allow the mixture to stand at room temperature for 5 minutes.[18]

  • Observe the color:

    • Blue or Greenish-Blue Beads: Positive result. Free secondary amine is present; coupling is incomplete. A recoupling is required.[17][18]

    • Yellow or Colorless Beads: Negative result. Coupling is complete. You may proceed to the next deprotection step.[19]

SPPS_Workflow Start Start: Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-Nα-Me-Nle-OH Wash1->Couple Test Chloranil Test Couple->Test Test->Couple Positive (Recouple) Wash2 Wash (DMF/DCM) Test->Wash2 Negative (Complete) Next_Cycle Proceed to Next Cycle or Final Cleavage Wash2->Next_Cycle

SPPS cycle highlighting the mandatory Chloranil test.

Troubleshooting

  • Persistent Positive Chloranil Test: If a double coupling at room temperature fails, switch to the microwave-assisted protocol. If a microwave is unavailable, increasing the coupling time and/or temperature to 40°C may help.[1]

  • Low Purity of Final Peptide: Ensure all reagents are fresh and anhydrous. Inefficient washing between steps can leave unreacted species that interfere with subsequent cycles. Always use a reliable method like the Chloranil test to confirm reaction completion before proceeding.

  • Racemization: While HATU generally suppresses epimerization, prolonged exposure to base or very high temperatures can increase the risk.[7] Using Collidine instead of DIPEA and adhering to recommended reaction times can minimize this side reaction.

Conclusion

The successful incorporation of sterically demanding residues like Fmoc-Nα-Me-Nle-OH is achievable with optimized protocols. The key to success lies in the combination of a high-potency coupling reagent such as HATU, extended or microwave-assisted reaction conditions, and, most importantly, the use of a valid monitoring assay like the Chloranil test to ensure complete amide bond formation. By implementing these strategies, researchers can confidently synthesize N-methylated peptides to advance the development of next-generation peptide therapeutics.

References

  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 1047, 141–149. [Link]

  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. PubMed. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec Resources. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Colorimetric Reagents in SPPS peptide solutions. DilunBiotech News. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec Technical Support. [Link]

  • Semantic Scholar. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. [Link]

  • Gawin, A., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

  • ResearchGate. (2025). A convenient microwave-enhanced solid-phase synthesis of short chain N -methyl-rich peptides. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]

  • Synlett. (2014). Efficient Method for the Synthesis of N-Methylated Peptides. Thieme Chemistry. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]

  • Hansen, M. B., et al. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. ACS Publications. [Link]

  • Arora, P. S., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols, 5(10), 1646-1656. [Link]

  • Hartgerink, J. D., et al. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. Journal of Visualized Experiments, (136), 57805. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry. [Link]

  • Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 38-46. [Link]

Sources

Application Note: Strategic Incorporation of Fmoc-5-methyl-L-norleucine into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Peptidic Scaffolds with 5-methyl-L-norleucine

The therapeutic landscape is increasingly shaped by peptide-based drugs, owing to their high specificity and potency. However, native peptides often suffer from metabolic instability and suboptimal pharmacokinetic profiles. The incorporation of non-canonical amino acids is a pivotal strategy to overcome these limitations. This application note provides a comprehensive guide to the use of Fmoc-5-methyl-L-norleucine, a synthetic amino acid designed to impart enhanced properties to bioactive peptides.

5-methyl-L-norleucine, an isomer of leucine, introduces a methyl group at the γ-position of the norleucine side chain. This subtle modification can profoundly influence a peptide's characteristics by:

  • Increased Proteolytic Resistance: The alkylated side chain can sterically hinder the approach of proteases, thereby extending the in-vivo half-life of the peptide.

  • Modulation of Hydrophobicity: The addition of a methyl group fine-tunes the hydrophobicity of the peptide, which can be critical for its interaction with biological membranes and receptors.

  • Conformational Rigidity: The branched side chain can restrict the conformational freedom of the peptide backbone, potentially locking it into a more bioactive conformation and improving receptor binding affinity and selectivity.

This document will detail the physicochemical properties of Fmoc-5-methyl-L-norleucine, provide optimized protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss its potential applications in drug discovery.

Physicochemical Properties of Fmoc-5-methyl-L-norleucine

A thorough understanding of the building block's properties is essential for its effective use.

PropertyValueSource
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
Molecular Formula C₂₂H₂₅NO₄PubChem
Molecular Weight 367.44 g/mol PubChem
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis.
Storage Conditions Store at 2-8°C, desiccated.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-5-methyl-L-norleucine follows the principles of standard Fmoc/tBu-based SPPS. However, due to the steric bulk of the side chain, optimization of coupling conditions is crucial to ensure high incorporation efficiency and prevent the formation of deletion sequences.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Cleavage and Purification Resin Resin (e.g., Rink Amide) Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Repeat for each amino acid Wash2 DMF Wash Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols

Protocol 1: Standard SPPS Cycle

This protocol outlines a general cycle for Fmoc-based SPPS on a 0.1 mmol scale.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x), followed by isopropanol (IPA) (3x) and finally DMF (5x).

  • Amino Acid Coupling: Proceed with the desired coupling protocol. For standard amino acids, HCTU or HATU are generally effective. For Fmoc-5-methyl-L-norleucine, refer to Protocol 2.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF) for 30 minutes. This step is recommended after the coupling of sterically hindered residues.

Protocol 2: Optimized Coupling of Fmoc-5-methyl-L-norleucine

Due to the steric hindrance from the γ-methyl group, more potent coupling reagents and potentially longer reaction times are recommended to ensure complete acylation.

Materials:

  • Fmoc-5-methyl-L-norleucine (3-5 equivalents relative to resin loading)

  • Coupling Reagent (e.g., HATU or HCTU, 2.9 equivalents)

  • Base (DIPEA, 6 equivalents)

  • DMF

Procedure:

  • Pre-activation:

    • In a separate vial, dissolve Fmoc-5-methyl-L-norleucine and the coupling reagent (e.g., HATU) in DMF.

    • Add DIPEA to the mixture and allow it to pre-activate for 1-2 minutes at room temperature.

  • Coupling:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling.

    • A negative result (yellow beads) indicates a complete reaction.

    • A positive result (blue beads) suggests incomplete coupling, necessitating a second coupling step (double coupling).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x).

Comparative Efficiency of Coupling Reagents for Sterically Hindered Amino Acids:

Coupling ReagentTypeRelative Efficiency for Hindered CouplingsNotes
HBTU/HCTUAminium/UroniumModerate to HighWidely used, but may require longer reaction times or double coupling for very difficult sequences.
HATU Aminium/Uronium Very High Recommended for sterically hindered amino acids like Fmoc-5-methyl-L-norleucine.
PyBOPPhosphoniumHighAn effective alternative to aminium/uronium reagents.
DIC/HOBtCarbodiimideModerateA more traditional and cost-effective option, but may be less efficient for hindered couplings.
Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Cleavage Cocktail: A common and effective cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v). TIS acts as a scavenger to prevent side reactions.

  • Cold Diethyl Ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.

Analysis and Purification

Purification:

  • The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.

Analysis:

  • The purity of the final peptide should be assessed by analytical RP-HPLC.

  • The identity of the peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct incorporation of 5-methyl-L-norleucine.

Applications and Expected Outcomes

The incorporation of 5-methyl-L-norleucine is anticipated to enhance the drug-like properties of bioactive peptides across various therapeutic areas.

  • Antimicrobial Peptides (AMPs): The increased and tuned hydrophobicity can improve the peptide's ability to disrupt microbial cell membranes, potentially leading to enhanced antimicrobial potency.

  • Metabolic Peptides (e.g., GLP-1 analogs): Enhanced resistance to enzymatic degradation can prolong the peptide's half-life, leading to improved glycemic control with less frequent dosing.

  • Oncology Peptides: By stabilizing a specific conformation, 5-methyl-L-norleucine can improve the binding affinity of peptides targeting protein-protein interactions, such as the p53-MDM2 interaction.

Bioactive_Peptide_Enhancement cluster_incorporation Incorporation cluster_peptide Bioactive Peptide cluster_properties Enhanced Properties cluster_outcomes Therapeutic Outcomes Fmoc_Nle Fmoc-5-methyl-L-norleucine Peptide Native Peptide Scaffold Fmoc_Nle->Peptide SPPS Stability Increased Proteolytic Stability Peptide->Stability Hydrophobicity Modulated Hydrophobicity Peptide->Hydrophobicity Conformation Conformational Rigidity Peptide->Conformation Bioavailability Improved Bioavailability & Half-life Stability->Bioavailability Potency Enhanced Potency & Selectivity Hydrophobicity->Potency Conformation->Potency

The Strategic Application of Fmoc-5-methyl-L-norleucine in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Advanced Peptide Therapeutics

Abstract

The development of peptide-based therapeutics is often challenged by their inherent limitations, including poor metabolic stability and lack of defined secondary structure in solution. The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy to overcome these hurdles.[1][2] This guide provides a comprehensive overview of the use of Fmoc-5-methyl-L-norleucine, a synthetic amino acid derivative, as a strategic tool in drug discovery. We will delve into its applications in enhancing proteolytic resistance, stabilizing helical conformations, and modulating biological activity. This document provides detailed, field-tested protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), explains the scientific rationale behind key experimental choices, and offers visual aids to clarify complex workflows and concepts for researchers and drug development professionals.

Introduction: Overcoming the Limitations of Natural Peptides

Peptides represent a highly specific and potent class of therapeutic molecules. However, their translation into effective drugs is frequently compromised by rapid degradation by proteases and conformational flexibility, which can lead to reduced target affinity. Medicinal chemists have increasingly turned to non-canonical amino acids (ncAAs) to engineer peptides with improved drug-like properties.[2] These synthetic building blocks, not found in the standard genetic code, allow for the precise tailoring of a peptide's physicochemical characteristics.[1]

Fmoc-5-methyl-L-norleucine is an isomer of leucine that contains a methyl group at the 5-position of its side chain. This seemingly subtle modification introduces significant steric bulk and alters the side chain's hydrophobic character. When strategically placed within a peptide sequence, it can profoundly influence the molecule's structure and function, making it a valuable asset in the drug designer's toolkit.

Core Applications & Mechanistic Insights

The unique structure of 5-methyl-L-norleucine provides distinct advantages in peptide design.

Enhancing Proteolytic Stability

Challenge: A primary failure mode for peptide drugs is their rapid cleavage by endogenous proteases.

Solution: The γ-branched side chain of 5-methyl-L-norleucine acts as a steric shield. This bulkiness can physically hinder the approach of a protease's catalytic domain to the scissile amide bonds of the peptide backbone, thereby increasing the peptide's circulating half-life. This approach is a cornerstone of using ncAAs to improve the pharmacokinetic profiles of peptide-based delivery systems and therapeutics.[3]

Stabilization of α-Helical Structures

Challenge: Many biological interactions, particularly protein-protein interactions, are mediated by α-helical domains. Isolated peptides often fail to adopt this conformation in solution, leading to a significant loss of binding affinity.

Solution: 5-methyl-L-norleucine is a potent helix-promoting residue. Its bulky, hydrophobic side chain can engage in favorable intramolecular van der Waals interactions that stabilize the helical fold. When placed at specific positions (e.g., i and i+4 or i and i+7), it can act as a "hydrophobic staple," locking the peptide into its bioactive helical conformation.

Modulating Receptor Affinity and Specificity

Challenge: Achieving high affinity and specificity for a target receptor while minimizing off-target effects is critical for drug development.

Solution: Replacing a canonical amino acid like leucine with 5-methyl-L-norleucine allows for systematic probing of a receptor's binding pocket. The increased steric bulk can create more extensive and favorable contacts within a large hydrophobic pocket, leading to enhanced binding affinity.[3] Conversely, it can also be used to introduce negative steric clashes to disfavor binding to off-target receptors, thereby improving the drug's selectivity.

Experimental Protocols: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for the efficient incorporation of Fmoc-5-methyl-L-norleucine using standard Fmoc-based SPPS chemistry.

Essential Materials and Reagents
  • Amino Acid: Fmoc-5-methyl-L-norleucine

  • Resin: Rink Amide resin (for C-terminal amides) or pre-loaded Wang resin.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: HBTU, HATU, or PyBOP.

    • Expert Insight: HATU is often preferred for sterically hindered ncAAs as it is highly efficient and minimizes the risk of racemization.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive).

  • Purification: Reverse-phase HPLC system, C18 column.

  • Analysis: Mass Spectrometer (ESI or MALDI).

Step-by-Step Synthesis Workflow

This protocol describes a typical cycle for adding one amino acid.

Step 1: Resin Preparation and Swelling

  • Place the resin in a suitable reaction vessel.

  • Add DMF to fully cover the resin.

  • Agitate gently for 30-60 minutes to allow the resin beads to swell completely.

  • Drain the DMF.

Step 2: Fmoc Group Deprotection

  • Add 20% piperidine in DMF to the swollen resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.

  • Drain the solution and wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-5-methyl-L-norleucine

  • Rationale: This step creates the new peptide bond. The choice of coupling reagent and pre-activation is critical for efficiency, especially with a modified amino acid.

  • Pre-activation: In a separate vial, dissolve Fmoc-5-methyl-L-norleucine (3-5 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow this mixture to stand for 1-2 minutes to form the activated ester.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-4 hours at room temperature.

  • Self-Validation: Monitor the reaction's completion using a qualitative test. The standard ninhydrin (Kaiser) test can be used; a negative result (beads remain colorless) indicates successful coupling. For more sensitive monitoring, a bromophenol blue test is recommended.[4]

Step 4: Capping (Optional but Recommended)

  • Purpose: To permanently block any unreacted amino groups from participating in subsequent coupling steps, preventing the formation of deletion sequences.

  • Treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Wash the resin thoroughly with DMF.

Step 5: Iteration Repeat steps 2 through 4 for each subsequent amino acid in your peptide sequence.

Step 6: Final Cleavage and Deprotection

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly.

  • Add the freshly prepared cleavage cocktail (e.g., TFA/TIS/Water) to the resin.

  • Agitate gently for 2-3 hours at room temperature.

  • Filter to separate the resin, collecting the filtrate which contains your peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Pellet the peptide via centrifugation and carefully decant the ether.

Purification and Analysis
  • Dissolve the crude peptide pellet in a suitable buffer (e.g., 50% Acetonitrile/Water).

  • Purify the peptide using reverse-phase HPLC with a C18 column and a suitable gradient.

  • Confirm the identity and purity of the collected fractions using mass spectrometry.

Visualized Workflows and Concepts

General SPPS Workflow for ncAA Incorporation

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeat per Amino Acid) Deprotection Step 2: Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, IPA) Deprotection->Wash1 Next cycle Coupling Step 3: Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Next cycle Wash2 Wash (DMF) Coupling->Wash2 Next cycle Wash2->Deprotection Next cycle Final Final Steps Wash2->Final Final cycle Start Start: Swollen Resin Start->Deprotection Cleavage Cleavage (TFA Cocktail) Final->Cleavage Purify Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purify

Caption: Iterative workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-5-methyl-L-norleucine.

Impact of 5-methyl-L-norleucine on Peptide Properties

Impact_Diagram cluster_0 Standard Peptide cluster_1 Engineered Peptide Native Canonical Sequence Proteolysis Proteolytic Degradation Native->Proteolysis Susceptible to RandomCoil Random Coil Structure Native->RandomCoil Adopts Modified With 5-methyl-L-norleucine Stability Enhanced Stability Modified->Stability Leads to Helix Stable α-Helix Modified->Helix Promotes Binding Optimized Binding Modified->Binding Modulates

Caption: Conceptual benefits of incorporating 5-methyl-L-norleucine into a peptide therapeutic.

Summary of Physicochemical Impacts

Property AffectedOutcome of IncorporationScientific Rationale
Metabolic Stability Significantly Increased The bulky γ-methyl group provides steric hindrance, shielding the peptide backbone from protease enzymes.
α-Helicity Promoted & Stabilized The hydrophobic side chain enhances intramolecular contacts that are favorable for the formation and stability of α-helical secondary structures.
Receptor Binding Modulated The altered size and hydrophobicity of the side chain can be used to optimize interactions within the target's binding pocket, enhancing affinity and/or specificity.[3]
Aqueous Solubility Potentially Decreased The increased hydrophobicity of the side chain may reduce the overall solubility of the peptide, a factor to consider during formulation development.

Conclusion

Fmoc-5-methyl-L-norleucine is a powerful and versatile building block for the medicinal chemist. Its strategic incorporation provides a reliable method for enhancing the stability and structural integrity of peptide drug candidates. By following the robust protocols outlined in this guide, researchers can effectively leverage the unique properties of this non-canonical amino acid to address key challenges in drug design and accelerate the development of novel, more effective peptide therapeutics. The continued exploration of such tailored building blocks is opening new frontiers in the creation of next-generation medicines.[5]

References

  • The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist.
  • Unnatural Amino Acids Potential for Innovating Drug Discovery. Biosynth.
  • Non-Canonical Amino Acids in Drug Development: Unlocking New Horizons. Creative Biolabs.
  • Future prospects for noncanonical amino acids in biological therapeutics. NIH National Center for Biotechnology Information.
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH National Center for Biotechnology Information.
  • Fmoc-N-methyl-L-norleucine: Applications and Protocols in Peptide Chemistry. Benchchem.

Sources

Application Notes & Protocols: A Technical Guide to 5-methyl-L-norleucine for the Investigation of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of 5-methyl-L-norleucine, a non-canonical amino acid (ncAA), as a precise tool for dissecting protein-protein interactions (PPIs). We will move beyond theoretical concepts to provide actionable protocols and the causal reasoning behind experimental design, empowering you to integrate this powerful amino acid analogue into your research.

Introduction: Probing the Proteome with Chemical Precision

Protein-protein interactions are the cornerstone of cellular function, forming a complex network that governs everything from signal transduction to metabolic regulation.[1] Understanding the specific molecular contacts that mediate these interactions is paramount for both fundamental biology and therapeutic intervention. However, the subtlety of these interfaces, often dominated by hydrophobic interactions and precise steric arrangements, presents a significant challenge to conventional mutagenesis.[2]

The incorporation of unnatural amino acids (UAAs) into proteins in living cells has emerged as a transformative tool in protein engineering, allowing for the introduction of novel chemical functionalities that expand beyond the 20 canonical amino acids.[3][4][5] 5-methyl-L-norleucine, a structural analogue of L-leucine, is a particularly potent tool for studying PPIs.[6][7] Its side chain is isomeric to leucine but features a distinct branching pattern, effectively creating a subtle "steric bump." By strategically replacing key leucine residues at a PPI interface with 5-methyl-L-norleucine, researchers can meticulously probe the spatial and hydrophobic constraints of a binding pocket, revealing critical insights into the interaction's architecture and energetics.

Physicochemical Properties of 5-methyl-L-norleucine:

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[7][8]
Molecular Weight 145.20 g/mol [7][8][]
Synonyms (S)-2-Amino-5-methylhexanoic acid, L-Homoleucine[7][]
Key Feature Leucine isomer with an extended, branched aliphatic side chain[6]

Core Applications in PPI Research

The utility of 5-methyl-L-norleucine stems from its ability to act as a minimally perturbing yet informative probe. Unlike drastic mutations (e.g., to Alanine or Tryptophan), its structural similarity to Leucine maintains the general hydrophobicity of the residue while testing the steric tolerance of the interaction interface.

Application 1: High-Resolution Mapping of Hydrophobic Pockets
  • Causality & Rationale: Leucine residues are frequently found in the hydrophobic cores of PPI interfaces, fitting into well-defined pockets on the partner protein.[10][11] The central hypothesis is that if a leucine residue is situated in a sterically constrained pocket, replacing it with 5-methyl-L-norleucine will introduce a steric clash, disrupting or ablating the interaction. The magnitude of this disruption, quantifiable through biophysical measurements, provides a direct readout of the space available within the binding pocket at that specific position. This "bump-and-clash" approach offers resolution beyond what is typically achievable with standard mutagenesis.

Application 2: Dissecting the Energetics of Coiled-Coil Interactions
  • Causality & Rationale: Leucine zippers are a classic coiled-coil motif where dimerization is driven by the interdigitation of hydrophobic side chains, particularly leucines at the 'd' positions of a heptad repeat.[10] The stability of these structures is exquisitely sensitive to the packing efficiency of this hydrophobic core.[12] Substituting 5-methyl-L-norleucine at these key positions can systematically alter the packing geometry. A decrease in thermal stability (Tm) or binding affinity (KD) upon substitution indicates that the native leucine provides optimal packing. Conversely, in rare cases, an increase in stability might suggest that the altered side-chain geometry of 5-methyl-L-norleucine satisfies a unique packing requirement, providing deep insights into the sequence-to-stability landscape of coiled-coil folding.

Application 3: Engineering Orthogonal PPIs for Synthetic Biology
  • Causality & Rationale: The "steric bump" of 5-methyl-L-norleucine can be exploited to create highly specific, engineered PPIs. This "bump-and-hole" strategy involves two steps: 1) introducing the 5-methyl-L-norleucine "bump" into one protein, and 2) engineering a complementary "hole" in its binding partner by mutating a large residue (e.g., Tryptophan) to a small one (e.g., Alanine) at the corresponding position. The result is a protein pair that interacts with high affinity and specificity, while the "bumped" protein no longer binds to the wild-type partner, and the "holed" protein does not bind the wild-type ligand. This creates an orthogonal pair that can function within a complex cellular environment without cross-reacting with native pathways.

Experimental Protocols

A self-validating experimental design is critical. The core workflow involves successfully incorporating 5-methyl-L-norleucine into a protein of interest and then quantitatively comparing the interaction of this mutant protein to its wild-type counterpart using a robust biophysical assay.

Protocol 1: Site-Specific Incorporation of 5-methyl-L-norleucine via Amber Suppression

This protocol describes the expression of a target protein containing 5-methyl-L-norleucine at a specific site in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.[5][13]

Diagram: Workflow for ncAA Incorporation

UAA_Incorporation_Workflow cluster_prep Preparation cluster_expression Expression cluster_verification Purification & Verification pTarget 1. Plasmid 1: Target gene with TAG codon at desired site Transform 3. Co-transform E. coli (e.g., BL21) pTarget->Transform pSystem 2. Plasmid 2: Orthogonal aaRS/tRNA (e.g., pEVOL) pSystem->Transform Culture 4. Culture cells in minimal media Transform->Culture Add_ncAA 6. Add 5-methyl-L-norleucine (1-2 mM final conc.) Culture->Add_ncAA Induce 5. Induce expression (IPTG, Arabinose) Harvest 7. Harvest cells & Lyse Induce->Harvest Incubate & Grow Add_ncAA->Induce Purify 8. Purify protein (e.g., Ni-NTA) Harvest->Purify Verify 9. Verify incorporation (ESI-MS) Purify->Verify

Caption: Workflow for site-specific incorporation of 5-methyl-L-norleucine.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Plasmid encoding your protein of interest (Protein A) with an amber stop codon (TAG) at the desired leucine position.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair (e.g., pEVOL plasmid for a specific ncAA).

  • 5-methyl-L-norleucine (highly purified).

  • Minimal media (e.g., M9) supplemented with required antibiotics, glucose, and amino acids (excluding leucine if possible to increase incorporation efficiency).

  • IPTG and/or L-arabinose for induction.

  • Protein purification equipment (e.g., FPLC with a Ni-NTA or other affinity column).

  • Electrospray Ionization Mass Spectrometer (ESI-MS).

Methodology:

  • Plasmid Preparation: Generate the mutant plasmid for your target protein (Protein A-LeuXTAG) using site-directed mutagenesis.

  • Transformation: Co-transform the expression strain with the target plasmid and the pEVOL plasmid containing the engineered aaRS/tRNA pair. Plate on selective LB agar plates.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of supplemented minimal media with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • ncAA Addition: Add 5-methyl-L-norleucine to a final concentration of 1-2 mM.

  • Induction: Induce protein expression by adding IPTG (for the target protein) and L-arabinose (for the aaRS/tRNA system on pEVOL). Reduce the temperature to 18-25°C and continue shaking for 16-20 hours.

  • Purification: Harvest the cells by centrifugation. Lyse the cells and purify the His-tagged (or other tagged) protein using affinity chromatography according to standard protocols.

  • Validation (Critical Step): The success of the incorporation MUST be validated. Submit a sample of the purified protein for ESI-MS analysis. The resulting mass spectrum should show a mass shift corresponding to the difference between leucine (131.17 g/mol ) and 5-methyl-L-norleucine (145.20 g/mol ), which is +14.03 Da. The absence of a peak at the wild-type mass confirms high-fidelity incorporation.

Protocol 2: Quantitative Analysis of PPI Disruption by Surface Plasmon Resonance (SPR)

This protocol provides a framework for quantifying the binding kinetics and affinity of the wild-type PPI versus the 5-methyl-L-norleucine substituted interaction.[14][15]

Diagram: Logic for Biophysical Comparison

SPR_Logic cluster_WT Control Experiment cluster_Mutant Test Experiment cluster_Analysis Comparative Analysis ProtA_WT Protein A (WT) Interaction_WT WT Interaction ProtA_WT->Interaction_WT ProtB Protein B (Binding Partner) ProtB->Interaction_WT Result_WT Result: Measure kon, koff, KD (Baseline Affinity) Interaction_WT->Result_WT Compare Compare KD(WT) vs. KD(Mutant) Result_WT->Compare ProtA_Mut Protein A (with 5-Me-Nle) Interaction_Mut Mutant Interaction ProtA_Mut->Interaction_Mut ProtB_mut Protein B (Binding Partner) ProtB_mut->Interaction_Mut Result_Mut Result: Measure kon, koff, KD (Test Affinity) Interaction_Mut->Result_Mut Result_Mut->Compare Conclusion Conclusion: Significant increase in KD => Steric clash at interface Compare->Conclusion

Caption: Experimental logic for comparing WT and mutant protein interactions.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified wild-type Protein A and Protein A-5-Me-Nle mutant.

  • Purified binding partner (Protein B).

  • SPR running buffer (e.g., HBS-EP+).

Methodology:

  • Chip Preparation: Prepare the sensor chip surface according to the manufacturer's instructions.

  • Ligand Immobilization: Covalently immobilize Protein B (the ligand) onto the sensor chip surface via amine coupling to a target density. A control flow cell should be prepared similarly but without protein immobilization (or with an irrelevant protein) for reference subtraction.

  • Analyte Injection: Prepare a dilution series of the analyte (wild-type Protein A and Protein A-5-Me-Nle mutant, in separate experiments) in running buffer. A typical concentration range might be 0.1x to 10x the expected KD.

  • Kinetic Analysis: Inject the different concentrations of analyte over the ligand and control surfaces. Each injection cycle consists of an association phase (analyte flowing over) and a dissociation phase (buffer flowing over). Regenerate the surface between cycles if necessary.

  • Data Processing: Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

  • Model Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract the association rate constant (kₐ or kₒₙ), dissociation rate constant (kₔ or kₒբբ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).

  • Comparative Analysis: Directly compare the kinetic and affinity constants obtained for the wild-type versus the mutant interaction.

Data Interpretation: A Quantitative Comparison

The power of this technique lies in the quantitative comparison of binding parameters. A significant change in the dissociation constant (KD) provides strong evidence for the role of the targeted residue.

Table: Representative SPR Data for a Hypothetical PPI

Analytekₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kₗ (nM)Fold Change in KₗInterpretation
Protein A (WT) 1.5 x 10⁵7.5 x 10⁻⁴5.0-Baseline interaction affinity.
Protein A (Leu50→5-Me-Nle) 1.1 x 10⁵2.2 x 10⁻²20040x increaseThe 40-fold loss in affinity, driven by a faster dissociation rate (kₔ), strongly suggests a steric clash at position 50. The pocket cannot accommodate the extra methyl group.
Protein A (Leu125→5-Me-Nle) 1.4 x 10⁵8.1 x 10⁻⁴5.8No significant changePosition 125 is likely solvent-exposed or in a non-constraining part of the interface, as the substitution has no effect on binding.

This data clearly validates the hypothesis for Leu50's role in a constrained pocket, while simultaneously serving as an internal control with the Leu125 mutant, demonstrating the specificity of the effect.

References

  • Zhang, W. H., Otting, G., & Jackson, C. J. (2013). Protein engineering with unnatural amino acids. Current Opinion in Structural Biology, 23(4), 581-587. [Link]

  • RSC Publishing. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology. [Link]

  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764-4806. (Note: While the provided link is to a general review on residue-specific incorporation, the principles described are directly applicable.) [Link]

  • Li, L., & Dalby, P. A. (2022). Engineering of enzymes using non-natural amino acids. Bioscience Reports, 42(8), BSR20211993. [Link]

  • Neumann, H. (2016). The use of unnatural amino acids to study and engineer protein function. Current Opinion in Structural Biology, 38, 119-128. [Link]

  • JPT Peptide Technologies. (n.d.). All About Amino Acids. JPT Peptide Technologies. [Link]

  • Haernvall, K., Fladischer, P., Schoeffmann, H., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology, 10, 796472. [Link]

  • PubChem. (n.d.). 5-methyl-L-norleucine. National Center for Biotechnology Information. [Link]

  • Poreba, M., & Salvesen, G. S. (2014). Unnatural amino acids increase sensitivity and provide for the design of highly selective caspase substrates. Cell Death & Differentiation, 21(5), 754-764. [Link]

  • LifeTein. (2025). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. [Link]

  • Wood, N. T., Tsuboyama, M., & Trewhella, J. (2023). Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers in Molecular Biosciences, 10, 1198642. [Link]

  • Wlodawer, A., Dauter, Z., & Santarsiero, B. D. (2021). Molecular basis for protein–protein interactions. Beilstein Journal of Organic Chemistry, 17, 343-353. [Link]

  • Purdue University Graduate School. (n.d.). BIOPHYSICAL MEASUREMENTS OF PROTEIN-PROTEIN INTERACTIONS. Purdue University. [Link]

  • Meng, J. J., Rojas, M., Bacon, W., Stickney, J. T., & Ip, W. (2005). Methods to study protein-protein interactions. Methods in Molecular Biology, 289, 341-358. [Link]

  • La Mendola, D., & Rizzarelli, E. (2015). Biophysical approaches for the study of metal-protein interactions. Current Opinion in Chemical Biology, 25, 128-136. [Link]

  • Pace, C. N., Scholtz, J. M., & Grimsley, G. R. (2006). The role of hydrophobic interactions in initiation and propagation of protein folding. Biophysical Chemistry, 122(2), 114-119. [Link]

  • Reinke, A. W., & Keating, A. E. (2011). The Importance of Being Flexible: The Case of Basic Region Leucine Zipper Transcriptional Regulators. Journal of Biological Chemistry, 286(43), 37059-37065. [Link]

  • Hu, J. C., O'Shea, E. K., & Kim, P. S. (1990). Sequence Requirements for Coiled-Coils: Analysis with λ Repressor-GCN4 Leucine Zipper Fusions. Science, 250(4986), 1400-1403. [Link]

  • Alting, A. C., de Jongh, H. H. J., & Visschers, R. W. (2014). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Journal of Agricultural and Food Chemistry, 62(49), 11953-11960. [Link]

  • Andrew, S. (2023). Unmasking silent mutations: Impact on protein folding, stability, and cellular function. Journal of Cell Science and Mutations, 7(5), 167. [Link]

  • Dill, K. A. (1990). Contribution of Hydrophobic Interactions to Protein Stability. Biochemistry, 29(31), 7133-7155. [Link]

  • Ahmad, F., & Ferreira, G. C. (2015). Protein stability [determination] problems. Frontiers in Bioscience (Landmark Ed), 20, 1-21. [Link]

  • Levy, Y., & Onuchic, J. N. (2006). Stability Effects of Protein Mutations: The Role of Long-Range Contacts. Journal of the American Chemical Society, 128(44), 14352-14359. [Link]

  • Moitra, J., Szilák, L., & Krylov, D. (1997). Packing and hydrophobicity effects on protein folding and stability: effects of beta-branched amino acids, valine and isoleucine, on the formation and stability of two-stranded alpha-helical coiled-coils/leucine zippers. Biochemistry, 36(41), 12567-12573. [Link]

Sources

Troubleshooting & Optimization

Minimizing racemization of 5-methyl-L-norleucine during peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Racemization of 5-methyl-L-norleucine During Peptide Synthesis Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Welcome to our technical support guide. This document provides in-depth troubleshooting advice and practical solutions for a common challenge in solid-phase peptide synthesis (SPPS): the racemization of sterically hindered, non-proteinogenic amino acids, with a specific focus on 5-methyl-L-norleucine. Our goal is to equip you with the mechanistic understanding and field-proven protocols necessary to ensure the chiral integrity of your synthetic peptides.

The Challenge of Incorporating 5-methyl-L-norleucine

5-methyl-L-norleucine is a valuable building block for modifying peptide properties, such as increasing metabolic stability and modulating conformation. However, its tertiary stereocenter and bulky side chain introduce significant steric hindrance. This hindrance can slow down the rate of peptide bond formation, extending the lifetime of the activated carboxylic acid intermediate. This prolonged activation state, particularly in the presence of base, is the primary window of opportunity for racemization to occur, compromising the purity and biological activity of the final peptide.

Understanding the Mechanisms of Racemization

During peptide synthesis, the loss of stereochemical integrity at the α-carbon (Cα) can occur via two primary pathways.[1][2] The activation of the C-terminal carboxyl group is a prerequisite for amide bond formation, but it also unfortunately facilitates racemization.[1][3][4]

  • Direct Hα Abstraction (Enolization): A base present in the reaction mixture can directly abstract the proton from the α-carbon of the activated amino acid.[2][5] This forms a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers. This pathway is a significant concern for all amino acids, especially when strong bases or prolonged reaction times are employed.

  • Oxazolone Formation: The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the N-terminal protecting group (e.g., Fmoc, Boc). This forms a cyclic oxazol-5(4H)-one intermediate, also known as an azlactone.[2][6] The α-proton of the oxazolone is highly acidic and is rapidly abstracted by even weak bases. The resulting achiral intermediate is then reprotonated non-stereoselectively.[1][2] While urethane-based protecting groups like Fmoc and Boc are designed to suppress this pathway, it can still occur, particularly with highly activating reagents.[6]

RacemizationMechanisms cluster_start cluster_paths cluster_end Activated_AA Activated L-Amino Acid (e.g., Active Ester) Enolate Planar Enolate Intermediate Activated_AA->Enolate Path A: Direct Hα Abstraction Oxazolone Oxazol-5(4H)-one (Azlactone) Activated_AA->Oxazolone Path B: Intramolecular Cyclization Base1 Base Base2 Base Racemic_Mix Racemic Mixture (L- and D-Peptide) Enolate->Racemic_Mix Reprotonation Achiral_Intermediate Achiral Oxazolone Intermediate Oxazolone->Achiral_Intermediate Hα Abstraction Achiral_Intermediate->Racemic_Mix Ring Opening & Reprotonation

Caption: Primary pathways for racemization during peptide synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when incorporating 5-methyl-L-norleucine and other sterically hindered amino acids.

Q1: My analysis shows significant D-isomer formation for 5-methyl-L-norleucine. What is the most likely cause?

The primary cause is the slow coupling kinetics due to steric hindrance.[7] When the coupling reaction is slow, the activated amino acid intermediate exists for a longer period in the basic reaction environment, providing more time for the base to abstract the α-proton and cause racemization.

Q2: Which coupling reagents and additives should I use to minimize racemization?

The choice of coupling reagent and, critically, the use of an additive, are paramount for suppressing racemization.[3]

  • High-Potency Reagents: For sterically hindered couplings, standard carbodiimides like DIC may be inefficient.[7] It is highly recommended to use more potent phosphonium-based reagents (e.g., PyBOP, PyAOP) or uronium/aminium-based reagents (e.g., HATU, HCTU, COMU).[7][8][9] These reagents generate highly reactive intermediates that can accelerate the desired coupling reaction.

  • Essential Additives: Additives are crucial for minimizing racemization, especially when using carbodiimide reagents.[1][10] They function by forming an active ester intermediate that is more stable and less prone to racemization than the O-acylisourea intermediate formed by carbodiimides alone.[10]

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) and HOAt (1-Hydroxy-7-azabenzotriazole) are considered the most effective additives for suppressing racemization and accelerating coupling rates.[1][8][11]

    • HOBt (1-Hydroxybenzotriazole) is a classic additive but is generally less effective at preventing racemization compared to OxymaPure and HOAt.[1][8]

Reagent ClassExamplesRacemization Risk (without additive)Recommended AdditiveNotes
Carbodiimides DIC, DCC, EDCHighOxymaPure, HOAt Additives are essential to suppress racemization and N-acyl urea formation.[8]
Phosphonium Salts PyBOP, PyAOPModerateN/A (contains HOBt/HOAt moiety)Highly effective for hindered couplings. PyAOP is based on HOAt.[9]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMULow to ModerateN/A (contains HOBt/HOAt moiety)HATU and COMU are highly efficient and show low racemization.[3][7][11]

Q3: How does my choice of base affect the outcome?

The base neutralizes the protonated N-terminus of the peptide chain and facilitates the coupling reaction, but it is also the primary catalyst for racemization. The strength and steric bulk of the base are critical factors.

  • Avoid Strong, Small Bases: Strong, non-hindered bases like triethylamine (TEA) should be avoided as they significantly increase the rate of racemization.[1]

  • Use Weaker or Hindered Bases:

    • N,N-Diisopropylethylamine (DIPEA/DIEA): A commonly used base that offers a good balance of basicity and steric hindrance.[1]

    • N-Methylmorpholine (NMM): A weaker base than DIPEA, often preferred for sensitive couplings.[1][8]

    • 2,4,6-Collidine (TMP): A highly hindered and weaker base that is excellent for minimizing racemization, though its bulk may sometimes slow the desired coupling reaction.[1][12][13] It is often recommended for particularly racemization-prone residues.[12][14]

BasepKa (approx.)Steric HindranceRacemization Risk
Triethylamine (TEA)10.7LowHigh
DIPEA (DIEA)10.1ModerateModerate
N-Methylmorpholine (NMM)7.4ModerateLow
2,4,6-Collidine (TMP)7.4HighVery Low

Q4: I am using a microwave synthesizer to speed up my synthesis. Is this a problem?

Elevated temperatures accelerate all chemical reactions, including both the desired peptide coupling and the undesired racemization side reaction.[15][16][17] While microwave heating is excellent for overcoming difficult couplings, high temperatures can lead to significant racemization of sensitive amino acids.[12][16]

  • Recommendation: For the coupling of 5-methyl-L-norleucine, lower the microwave coupling temperature to 50°C or consider performing this specific coupling step at room temperature.[12][13] While the rest of the synthesis can be accelerated with heat, this targeted temperature reduction for the sensitive residue can preserve its chirality.[13]

Q5: My coupling efficiency for 5-methyl-L-norleucine is low even with potent reagents. What are my options?

Low coupling efficiency is the root cause of many problems with hindered residues.[7]

  • Extend Reaction Time: Increasing the coupling time from a standard 1-2 hours to 4-6 hours can help drive the reaction to completion. Be aware that this also increases the risk of racemization, so it must be balanced with the use of low-racemization reagents (see Q2 & Q3).

  • Perform a Double Coupling: This is a very common and effective strategy.[7] After the initial coupling reaction, drain the vessel, wash the resin, and repeat the coupling step with a fresh solution of activated amino acid.

  • Use a Chloranil or Isatin Test: Standard ninhydrin tests are not effective for monitoring coupling to secondary amines like N-methylated residues. Use an alternative test to get an accurate assessment of reaction completion before deciding on a double coupling.[7]

TroubleshootingWorkflow Start Racemization Detected for 5-methyl-L-norleucine CheckReagents Step 1: Review Coupling Reagents Start->CheckReagents ReagentInfo Using HATU/HOAt/Oxyma or PyAOP/PyBOP? CheckReagents->ReagentInfo No CheckBase Step 2: Evaluate Base CheckReagents->CheckBase Yes UpgradeReagents Action: Switch to high-potency reagent + additive (e.g., DIC/Oxyma, HATU) ReagentInfo->UpgradeReagents UpgradeReagents->CheckBase BaseInfo Using DIEA, NMM, or Collidine? CheckBase->BaseInfo No CheckTemp Step 3: Check Temperature CheckBase->CheckTemp Yes ChangeBase Action: Switch to a weaker/ more hindered base (e.g., NMM or Collidine) BaseInfo->ChangeBase ChangeBase->CheckTemp TempInfo Coupling at >50°C? CheckTemp->TempInfo Yes CheckEfficiency Step 4: Assess Coupling Efficiency CheckTemp->CheckEfficiency No LowerTemp Action: Couple at RT or 0°C. Avoid high MW heat for this step. TempInfo->LowerTemp LowerTemp->CheckEfficiency EfficiencyInfo Is coupling incomplete? (Use Chloranil test) CheckEfficiency->EfficiencyInfo Yes End Racemization Minimized CheckEfficiency->End No DoubleCouple Action: Perform a double coupling and/or extend reaction time. EfficiencyInfo->DoubleCouple DoubleCouple->End

Caption: Decision workflow for troubleshooting racemization.

Experimental Protocol: Optimized Manual Coupling of Fmoc-5-methyl-L-norleucine

This protocol outlines a manual SPPS coupling cycle designed to minimize racemization. It assumes a standard Fmoc/tBu strategy on a pre-loaded resin.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-5-methyl-L-norleucine

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: Anhydrous, peptide-grade N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using 20% piperidine in DMF (e.g., 1 x 3 min, 1 x 10 min).

    • Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine, which is basic and can promote racemization.

  • Amino Acid Activation (Pre-activation):

    • Crucial: Perform this step in a separate, dry reaction vessel immediately before adding to the resin.

    • Dissolve Fmoc-5-methyl-L-norleucine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal volume of DMF.

    • Add DIPEA (6 equivalents) to the mixture.

    • Allow the mixture to pre-activate for no more than 1-2 minutes. Prolonged pre-activation time in the presence of base significantly increases racemization risk.[7]

  • Coupling to Resin:

    • Immediately add the pre-activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature. Avoid heating.

    • Allow the coupling to proceed for 2-4 hours.

  • Monitoring the Reaction:

    • After the initial coupling time, take a small sample of the resin beads, wash them thoroughly, and perform a chloranil or isatin test to check for the presence of free secondary amines.

    • If the test is positive (incomplete coupling): Drain the reaction vessel, wash the resin with DMF (3 times), and perform a second coupling (Step 2 & 3) with a fresh solution of activated amino acid.

    • If the test is negative (complete coupling): Proceed to the washing step.

  • Washing:

    • Once the coupling is complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to prepare for the next cycle of deprotection.

References

  • Peptide synthesis - Wikipedia. (2023, November 29). Wikipedia. Retrieved from [Link]

  • Reagents Used in Peptide Synthesis Archives - AAPPTEC. (n.d.). AAPPTEC. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Subir, S., et al. (2023). Epimerisation in Peptide Synthesis. Pharmaceuticals. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Pedersen, S. L., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Al Musaimi, O. (2016). Racemization in peptide synthesis. Slideshare. Retrieved from [Link]

  • L-da, S. A., et al. (2002). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Research. Retrieved from [Link]

  • Liu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-Phase Peptide Synthesis: From Standard Procedures to the Synthesis of Difficult Sequences. Nature Protocols. Retrieved from [Link]

  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved from [Link]

  • Ghosh, K., & Lambert, J. (2023). C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Retrieved from [Link]

  • Umbs, D., et al. (2009). Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Chemistry – A European Journal. Retrieved from [Link]

  • Liu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

Sources

Fmoc-5-methyl-L-norleucine deprotection optimization to avoid side products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fmoc-5-methyl-L-norleucine Deprotection

Last Updated: 2026-01-15

Welcome to the technical support guide for optimizing the Nα-Fmoc deprotection of 5-methyl-L-norleucine. This resource is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you minimize side product formation and maximize the purity of your synthetic peptides.

The incorporation of sterically hindered or unusual amino acids like 5-methyl-L-norleucine can present unique challenges during synthesis. Incomplete deprotection or the formation of stable side products can lead to difficult purifications and reduced overall yields. This guide provides the mechanistic insights and practical solutions needed to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product of concern during the Fmoc deprotection of any amino acid, including 5-methyl-L-norleucine?

The most common and problematic side product during Fmoc deprotection with a secondary amine base like piperidine is the dibenzofulvene (DBF)-piperidine adduct.[1][2] The deprotection process proceeds via a β-elimination mechanism, which liberates the highly reactive and electrophilic DBF intermediate.[1][2] While the excess piperidine in the deprotection solution is intended to act as a scavenger for this DBF, incomplete scavenging can lead to DBF reacting with the newly liberated N-terminal amine of the peptide chain, resulting in a terminated sequence.[2][3]

Q2: Does the 5-methyl group on the norleucine side chain introduce any specific challenges?

While the aliphatic side chain of 5-methyl-L-norleucine is relatively inert, the steric bulk introduced by the methyl group can, in some sequence contexts, contribute to slower reaction kinetics. This can potentially lead to incomplete deprotection if standard reaction times are used, especially in "difficult" or aggregation-prone sequences. Incomplete deprotection results in deletion sequences where one or more amino acids are missing from the final peptide.

Q3: Are there alternative bases to piperidine that can improve deprotection efficiency for sterically hindered residues?

Yes, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can remove the Fmoc group much faster than piperidine.[4][5] It is particularly effective for sequences prone to aggregation or where Fmoc removal is sluggish.[6][7] However, DBU itself does not scavenge the liberated DBF. Therefore, it is typically used in a cocktail with a nucleophilic scavenger. A common formulation is 2% DBU with 2-5% piperidine or piperazine in DMF.[4][8][9] This combination provides rapid deprotection from DBU while ensuring the DBF byproduct is effectively scavenged.[4][5]

Troubleshooting Guide: Side Product Formation

This section addresses specific experimental problems related to side product formation during Fmoc-5-methyl-L-norleucine deprotection.

Problem 1: HPLC/MS analysis shows a significant peak with a mass corresponding to [Peptide + 178.23 Da].
  • Diagnosis: This mass addition is characteristic of the covalent attachment of dibenzofulvene (DBF) to the N-terminal amine of your peptide. This indicates that the scavenging of DBF by your deprotection base was inefficient, allowing the reactive DBF to be captured by the peptide's free amine, terminating the chain.

  • Root Cause Analysis:

    • Insufficient Scavenger: The concentration of the scavenger (e.g., piperidine) may be too low, or the reaction time may be too short for complete scavenging to occur.

    • Degraded Reagents: Old or improperly stored piperidine can be less effective.

    • Highly Reactive DBF: In some solvent systems or sequence contexts, DBF may be unusually reactive, overwhelming the scavenger.

  • Solution:

    • Optimize Deprotection Cocktail: Ensure you are using a standard concentration of 20% piperidine in high-purity DMF.[1]

    • Switch to a DBU-based System: For difficult cases, switch to a deprotection solution of 2% DBU and 5% piperazine in NMP or DMF.[9] The stronger base (DBU) accelerates the initial Fmoc removal, and piperazine is an excellent scavenger for the resulting DBF.[8]

    • Verify Reagent Quality: Use fresh, high-purity piperidine and synthesis-grade DMF.

Problem 2: HPLC analysis shows the desired product peak, but also a significant deletion sequence peak lacking 5-methyl-L-norleucine.
  • Diagnosis: This indicates a failure in the synthesis cycle at the 5-methyl-L-norleucine residue, most commonly due to incomplete Fmoc deprotection before its coupling step. If the Fmoc group of the preceding amino acid is not fully removed, its N-terminal amine is not available for the incoming Fmoc-5-methyl-L-norleucine to couple to.

  • Root Cause Analysis:

    • Steric Hindrance/Aggregation: The peptide sequence attached to the resin may be aggregated, preventing the deprotection solution from efficiently accessing the Fmoc group.

    • Insufficient Deprotection Time: Standard deprotection times (e.g., 5-10 minutes) may not be sufficient for complete removal in challenging sequences.[1]

  • Solution:

    • Increase Deprotection Time: Extend the second piperidine treatment to 15-20 minutes to ensure complete removal.[10]

    • Employ a Stronger Base: As mentioned previously, using a 2% DBU-based cocktail can overcome issues of incomplete deprotection, often achieving full removal in under a minute.[6][7][8]

    • Perform a Double Deprotection: After the standard deprotection cycle, perform a second full deprotection cycle before proceeding to the coupling step.

Visualizing the Mechanism and Problem

To better understand the chemical processes, the following diagrams illustrate the deprotection mechanism and the formation of the primary side product.

FmocDeprotection cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination cluster_2 Step 3: Scavenging Fmoc_Peptide Fmoc-NH-Peptide Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine Piperidine Piperidine (Base) DBF Dibenzofulvene (DBF) (Reactive Electrophile) Carbanion->DBF Free_Amine H2N-Peptide (Desired Product) Carbanion->Free_Amine Adduct DBF-Piperidine Adduct (Stable Side Product) DBF->Adduct + Piperidine (Scavenger)

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

SideReaction DBF Dibenzofulvene (DBF) (Electrophile) Terminated_Peptide DBF-NH-Peptide (Terminated Side Product) DBF->Terminated_Peptide Reaction with Peptide (Inefficient Scavenging) Adduct DBF-Piperidine Adduct (Desired Outcome) DBF->Adduct Reaction with Scavenger (Efficient Scavenging) Free_Amine H2N-Peptide (Nucleophile) Free_Amine->Terminated_Peptide Scavenger Piperidine (Scavenger) Scavenger->Adduct

Caption: Competing pathways for dibenzofulvene (DBF) after deprotection.

Optimized Experimental Protocol

This section provides a robust, step-by-step protocol for the Fmoc deprotection step, incorporating best practices to minimize side product formation.

Protocol: High-Efficiency DBU/Piperazine Fmoc Deprotection

This protocol is recommended for hindered residues like 5-methyl-L-norleucine or for sequences known to be problematic.

Reagents:

  • Deprotection Solution: 2% (v/v) DBU, 5% (v/v) Piperazine in high-purity DMF or NMP.

  • Washing Solvent: High-purity DMF or NMP.

Procedure (for 1g of peptide-resin):

  • Resin Swelling: Swell the peptide-resin in 10 mL of DMF for 30 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the resin.

  • First Deprotection: Add 10 mL of the DBU/Piperazine deprotection solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 2 minutes.

  • Solution Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh 10 mL of the DBU/Piperazine deprotection solution. Agitate for 5-8 minutes.

  • Thorough Washing: Drain the solution and wash the resin extensively with DMF (5 x 10 mL washes, 1 minute each) to ensure complete removal of the deprotection reagents and the DBF-piperazine adduct.

  • Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Data Summary: Comparison of Deprotection Cocktails

The table below summarizes the typical performance of standard piperidine versus an optimized DBU-based cocktail for challenging deprotections.

ParameterStandard: 20% Piperidine/DMFOptimized: 2% DBU/5% Piperazine/DMF
Deprotection Time 10-20 minutes5-10 minutes
Efficiency Good, but can be incomplete for hindered/aggregating sequences.Very High, effective for most "difficult" sequences.[6][8]
Key Side Product Risk DBF-Peptide Adduct, Deletion SequencesMinimal if washing is thorough. Can cause aspartimide formation in sensitive sequences (e.g., -Asp-Gly-).
Recommendation Routine synthesis of non-problematic sequences.Hindered amino acids (like 5-methyl-L-norleucine), aggregation-prone sequences.

References

  • Wade, J. D., et al. (2001). Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 488-94. [Link]

  • Aapptec. (n.d.). Fmoc Removal with DBU. Technical Support Information Bulletin 1173. [Link]

  • The Organic Chemistry Tutor. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In Methods in Molecular Biology. Springer Nature Experiments. [Link]

  • Kumar, K. S., et al. (2018). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Organic & Biomolecular Chemistry. [Link]

  • Bednarek, M. A., et al. (2001). Improved Preparation of Amyloid-β Peptides Using DBU as Nα-Fmoc Deprotection Reagent. ResearchGate. [Link]

  • Aapptec. (n.d.). Fmoc Removal with DBU. Technical Support Information Bulletin 1173 (alternate link). [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols. Humana Press. [Link]

  • García-Martín, F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(10), 1339. [Link]

  • Jad, Y. E., et al. (2019). Dipropylamine as an Efficient Reagent for Fmoc Removal in Solid-Phase Peptide Synthesis to Reduce Aspartimide Formation. ResearchGate. [Link]

  • Yeh, J.-H., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11859–11869. [Link]

  • Cruz, L. J., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]

  • Amay, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. eScholarship.org. [Link]

  • Atras, H., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14106–14115. [Link]

  • Amay, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

  • Ciemierych, A., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Semantic Scholar. [Link]

  • Amay, J., et al. (2024). Optimization of Removal Conditions for the Fmoc PG Was Performed Using Acidic Hydrogenolysis. ResearchGate. [Link]

  • Farnsworth, D. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

  • AAPPTec. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Vaskevich, Y., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(67), 39221-39227. [Link]

Sources

Technical Support Center: Strategies to Reduce Aggregation of Peptides Containing 5-Methyl-L-norleucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aggregation of peptides incorporating the non-proteinogenic amino acid, 5-methyl-L-norleucine. Our goal is to equip you with the scientific rationale and practical methodologies to overcome aggregation challenges in your experimental workflows.

Understanding the Challenge: The Role of 5-Methyl-L-norleucine in Peptide Aggregation

The incorporation of 5-methyl-L-norleucine, an isomer of leucine, into peptide sequences is a strategic approach to modulate their physicochemical and biological properties.[1] However, its hydrophobic nature can significantly contribute to peptide aggregation.[2] This self-association into insoluble aggregates can impede synthesis, purification, and ultimately, the therapeutic efficacy of the peptide.[3]

Aggregation is often driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[4] The hydrophobic side chain of 5-methyl-L-norleucine can exacerbate this issue by promoting strong intermolecular hydrophobic interactions, reducing the solvation of the peptide chains.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my peptide with 5-methyl-L-norleucine aggregating?

A1: The primary reason is the increased hydrophobicity conferred by the 5-methyl-L-norleucine residue.[2][6] Hydrophobic amino acids tend to minimize their contact with aqueous environments by associating with each other, leading to aggregation.[5] This is particularly prevalent in sequences with a high content of hydrophobic residues or those with an alternating pattern of polar and non-polar amino acids, which can favor the formation of β-sheet structures.[7]

Q2: What are the tell-tale signs of peptide aggregation during my experiment?

A2: Signs of aggregation can manifest at different stages:

  • During Synthesis: You might observe poor resin swelling, incomplete coupling or deprotection reactions, and the formation of a gelatinous substance on the resin beads.[8]

  • Post-Cleavage and Purification: The crude peptide may be difficult to dissolve in standard aqueous buffers.[7] You might also observe the formation of a precipitate upon addition of the cleavage cocktail or during purification.[8]

  • In Solution: The peptide solution may appear cloudy or contain visible particulates.[9] Over time, you might see a decrease in the concentration of the soluble peptide.

Q3: Can I predict the aggregation potential of my peptide sequence containing 5-methyl-L-norleucine?

A3: While precise prediction is challenging, several factors can indicate a higher risk of aggregation:

  • High Hydrophobic Content: Peptides with over 50% hydrophobic residues are more prone to aggregation.[10]

  • β-Sheet Propensity: Sequences with alternating hydrophobic and hydrophilic residues often have a higher tendency to form β-sheets, a common feature of aggregated peptides.[7]

  • Peptide Length: Longer peptides generally have a higher aggregation propensity.[11]

  • Computational Tools: Several computational algorithms can predict aggregation-prone regions within a peptide sequence based on its amino acid composition and other physicochemical properties.[3]

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address aggregation issues at various stages of your workflow.

Problem 1: Poor Solubility of the Crude Peptide After Cleavage

If your lyophilized peptide is proving difficult to dissolve, the initial solubilization strategy is critical.

Workflow for Initial Peptide Solubilization

G cluster_0 Initial Solubilization start Start with a small amount of peptide (e.g., 1 mg) solvent_choice Choose initial solvent based on peptide properties start->solvent_choice water Try Sterile Deionized Water or Aqueous Buffer (pH 7) solvent_choice->water Default acidic If basic peptide, use 10% Acetic Acid solvent_choice->acidic pI > 7 basic If acidic peptide, use 10% Ammonium Hydroxide solvent_choice->basic pI < 7 organic If hydrophobic/neutral, use minimal DMSO or DMF solvent_choice->organic High Hydrophobicity sonicate Sonicate briefly (3 x 10 sec on ice) water->sonicate acidic->sonicate basic->sonicate organic->sonicate check Check for clarity (transparent solution) sonicate->check success Peptide Solubilized check->success Yes fail Proceed to Advanced Strategies check->fail No

Caption: Initial peptide solubilization workflow.

Step-by-Step Protocol for Solubilization
  • Start Small: Always perform initial solubility tests with a small amount of your peptide (e.g., 1 mg) to avoid wasting the entire batch.[12]

  • Solvent Selection:

    • Default: Begin with sterile, deionized water or a common buffer like phosphate-buffered saline (PBS) at pH 7.[12]

    • For Basic Peptides (net positive charge): If insoluble in water, try a dilute acidic solution such as 10% acetic acid.[11][12]

    • For Acidic Peptides (net negative charge): If insoluble in water, try a dilute basic solution like 10% ammonium hydroxide.[11][12] Caution: Avoid high pH if your peptide contains residues prone to degradation under basic conditions.[9]

    • For Hydrophobic/Neutral Peptides: For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) followed by slow, stepwise dilution with an aqueous buffer is recommended.[11][12]

  • Mechanical Assistance:

    • Sonication: Brief sonication in an ice bath can help break up small aggregates and improve dissolution.[12]

    • Vortexing: Gentle vortexing can also aid in solubilization.

  • Observation: A fully dissolved peptide will result in a clear, transparent solution.[9] If the solution remains cloudy or contains particulates, the peptide is not fully solubilized.

Peptide Property Recommended Initial Solvent Reference
Basic (pI > 7.5)10% Acetic Acid[12]
Acidic (pI < 6.5)10% Ammonium Bicarbonate[11]
Hydrophobic (>50%)Minimal DMSO, then dilute with buffer[12]
Problem 2: Aggregation in Aqueous Buffers During Experiments

Even if a peptide initially dissolves, it may aggregate over time or upon changes in buffer conditions. The following strategies can help maintain solubility.

Workflow for Preventing Aggregation in Solution

Caption: Workflow for maintaining peptide solubility.

Strategies and Protocols
  • pH Optimization:

    • Rationale: Peptides are least soluble at their isoelectric point (pI), where the net charge is zero.[13] Adjusting the pH of the buffer to be at least one pH unit away from the pI can increase the net charge of the peptide, leading to electrostatic repulsion between molecules and improved solubility.[14][15]

    • Protocol:

      • Calculate the theoretical pI of your peptide sequence.

      • Prepare a series of buffers with pH values ranging from pI-2 to pI+2.

      • Test the solubility and stability of your peptide in each buffer to determine the optimal pH.

  • Use of Additives:

    • Rationale: Certain chemical additives can disrupt the intermolecular forces that lead to aggregation.[16]

    • Common Additives and Their Mechanisms:

Additive Mechanism of Action Typical Concentration Reference
Arginine Suppresses protein-protein interactions and can interact with aromatic residues.50-100 mM[14][17]
Guanidine-HCl or Urea Chaotropic agents that disrupt hydrogen bonding and hydrophobic interactions.6 M (Gdn-HCl) or 8 M (Urea)[9][10]
Non-ionic Detergents (e.g., Tween 20, Triton X-100) Can help solubilize aggregates by interacting with hydrophobic patches.0.01% - 0.1%[18]
Organic Solvents (e.g., Acetonitrile, Isopropanol) Can disrupt hydrophobic interactions. Use with caution as they may alter peptide conformation.5-20%[11][13]
  • Temperature Control:

    • Rationale: While higher temperatures can sometimes increase solubility, for many peptides, elevated temperatures can promote aggregation and degradation.[19]

    • Recommendation: Store peptide solutions at 4°C for short-term use and at -20°C or -80°C for long-term storage to minimize aggregation and degradation.[9] When dissolving, avoid excessive heating.[12]

Problem 3: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Aggregation on the solid support can lead to incomplete reactions and low synthesis yields.

Strategies to Mitigate On-Resin Aggregation
  • "Difficult Sequence" Strategies:

    • Rationale: Certain sequences are inherently prone to on-resin aggregation.[4]

    • Recommendations:

      • Incorporate Pseudoproline Dipeptides: These introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[4]

      • Use Backbone-Protecting Groups: Groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen can prevent hydrogen bonding.[4]

  • Synthesis Condition Optimization:

    • Rationale: Modifying the synthesis environment can improve solvation and reduce inter-chain interactions.[20]

    • Recommendations:

      • Switch to a More Polar Resin: PEG-based resins (e.g., TentaGel) can improve solvation of the growing peptide chain.[4]

      • Use a Low-Loading Resin: Increasing the distance between peptide chains on the resin can reduce aggregation.[4]

      • Elevated Temperature: Performing coupling and deprotection at higher temperatures can disrupt secondary structures.[4]

      • Chaotropic Agents: Washing the resin with a chaotropic salt solution (e.g., 0.8 M NaClO₄ in DMF) before coupling can help break up aggregates.[4]

Conclusion

The aggregation of peptides containing 5-methyl-L-norleucine is a multifaceted challenge that can be overcome with a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the solubility and handling of these valuable molecules. For further assistance, please do not hesitate to contact our technical support team.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (n.d.). Guidelines for Peptide Dissolving.
  • ACS Publications. (2024).
  • PMC. (n.d.).
  • PubMed Central. (n.d.).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Aggregation in Peptides with Multiple Arg(Pmc) Residues.
  • Vertex AI Search. (2025). Understanding Peptide Stability Under Various pH Conditions.
  • G-Biosciences. (2019).
  • Interface Focus. (2017).
  • Sigma-Aldrich. (n.d.).
  • The Wolfson Centre for Applied Structural Biology. (n.d.).
  • AltaBioscience. (n.d.). Peptide solubility and storage.
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
  • NIH. (n.d.). Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1.
  • JPT. (n.d.).
  • Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?
  • BenchChem. (2025).
  • Biozentrum. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • LifeTein Peptide Blog. (2025).

Sources

Technical Support Center: Navigating the Purification of Peptides Incorporating 5-Methyl-L-Norleucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of synthetic peptides containing the non-proteinogenic amino acid 5-methyl-L-norleucine. The incorporation of this hydrophobic residue is a powerful strategy in drug development to enhance proteolytic stability and modulate peptide conformation. However, its physicochemical properties frequently introduce significant hurdles during purification, primarily by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome these challenges, leading to higher purity and recovery of your target peptide.

Section 1: Understanding the Core Challenge: The Physicochemical Properties of 5-Methyl-L-Norleucine

5-Methyl-L-norleucine, a structural isomer of leucine, possesses a side chain that significantly increases the overall hydrophobicity of a peptide. This characteristic is the primary driver of most purification difficulties. Unlike the branched chain of leucine, its structure can promote intermolecular hydrophobic interactions, leading to aggregation.[1][2] Understanding its fundamental properties is the first step in developing a successful purification strategy.

PropertyValueReference
Molecular Formula C₇H₁₅NO₂[3]
Molecular Weight 145.20 g/mol [3]
Synonyms (S)-2-Amino-5-methylhexanoic acid, L-Homoleucine[]
Appearance White to off-white solid[]
Solubility Slightly soluble in water and acidic solutions[]

The primary consequence of this heightened hydrophobicity is a strong tendency for the peptide to aggregate in aqueous solutions and interact powerfully with the non-polar stationary phases used in RP-HPLC.[1][5]

Section 2: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of peptides containing 5-methyl-L-norleucine.

Problem Area 1: Poor Solubility of Crude Peptide

Q: My crude peptide containing 5-methyl-L-norleucine won't dissolve in my initial mobile phase (Water/Acetonitrile/TFA). What should I do?

A: This is a classic sign of aggregation driven by the hydrophobic nature of your peptide.[6] Attempting to force dissolution in aqueous-based systems can lead to the formation of micro-aggregates that will clog your column and result in extremely poor chromatography. The correct approach is to use a hierarchical solvent strategy.

Causality: The hydrophobic side chains of 5-methyl-L-norleucine and other non-polar residues self-associate to minimize contact with the polar aqueous environment, leading to insolubility or aggregation.[1][7]

Recommended Solution:

  • Test with a Small Aliquot: Never commit your entire batch of crude peptide.[6] Use a small amount (e.g., <1 mg) to perform solubility tests.

  • Start with Strong Organic Solvents: Attempt to dissolve the test aliquot in a minimal volume of a strong organic solvent. Common choices, in order of increasing strength, are:

    • Acetonitrile (ACN)

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)[8][9]

  • Dilute Carefully: Once dissolved in the organic solvent, slowly add your initial aqueous mobile phase (e.g., Water + 0.1% TFA) to the dissolved peptide solution while vortexing. If the peptide stays in solution, you have found a viable sample preparation method. If it precipitates, you may need a higher initial concentration of organic solvent for your injection.

Problem Area 2: Poor Peak Shape (Broadening, Tailing, or Splitting)

Q: My peptide peak is extremely broad and tailing, resulting in poor resolution. What is causing this?

A: Poor peak shape is typically a result of one or more of the following factors: strong hydrophobic interactions with the stationary phase, on-column aggregation, or unwanted secondary interactions with the column packing material.[8][10]

Causality: The strong affinity of the hydrophobic peptide for the stationary phase can slow down the kinetics of adsorption/desorption, leading to band broadening.[11] Tailing can also occur if there are secondary interactions with residual silanols on the silica backbone of the column.

Recommended Solutions:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) is a highly effective strategy. Increased temperature improves peptide solubility, reduces mobile phase viscosity for better mass transfer, and can disrupt secondary structures, all of which contribute to sharper peaks.[10][12]

  • Optimize Ion-Pairing Agent: Ensure you are using an adequate concentration of trifluoroacetic acid (TFA). While 0.1% is standard, for stubborn peptides, a higher concentration of 0.2-0.25% can sometimes improve peak shape by more effectively masking silanol interactions and standardizing the charge state of the peptide.[10][13]

  • Reduce Gradient Slope: A shallower gradient (e.g., 0.5% B/min instead of 1% B/min) gives the peptide more time to interact with the stationary and mobile phases, often improving resolution from closely eluting impurities and sharpening the main peak.[14]

Problem Area 3: Low or No Recovery

Q: I've injected my peptide, but I'm seeing very low or no recovery in the collected fractions. Where did it go?

A: This alarming issue is typically caused by irreversible adsorption of the peptide to the column or precipitation at the head of the column upon injection.[10] This is a common fate for highly hydrophobic or aggregation-prone peptides.

Causality: If the peptide's hydrophobicity is too great for the chosen column and mobile phase, it can bind so strongly to the stationary phase that the gradient is unable to elute it. Alternatively, if the sample solvent is too different from the initial mobile phase, the peptide can crash out of solution upon injection.

Recommended Solutions:

  • Switch to a Less Retentive Column: This is the most critical adjustment. If you are using a standard C18 column, switch to a stationary phase with a shorter alkyl chain, such as a C8 or C4.[10][15] For extremely hydrophobic peptides, a C4 column is often the best choice.

  • Incorporate a Stronger Organic Modifier: While acetonitrile is the workhorse, isopropanol (IPA) is a stronger organic solvent that can be more effective at eluting very hydrophobic peptides. Try adding 10-20% IPA to your Mobile Phase B (Acetonitrile + 0.1% TFA). Be aware that IPA will increase system backpressure.

  • Ensure Sample is Fully Solubilized: Revisit your sample preparation protocol. If the peptide is not fully dissolved before injection, it will precipitate on the column, leading to zero recovery and potential column damage.

Column TypeHydrophobicityRecommended For
C18 HighGeneral purpose, small to medium-sized peptides.
C8 MediumHydrophobic peptides, small proteins.[10]
C4 LowVery hydrophobic peptides, large proteins.[10][15]
Phenyl Alternative SelectivityPeptides with aromatic residues, can provide different elution orders.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is 5-methyl-L-norleucine used in peptide therapeutics if it presents so many purification challenges? A: The benefits often outweigh the difficulties. The N-methylation can significantly increase a peptide's resistance to proteolytic degradation by enzymes in the body, which prolongs its half-life.[16][17] It also restricts the conformational flexibility of the peptide backbone, which can lock it into a more bioactive shape, potentially increasing its affinity and selectivity for its biological target.[16]

Q2: Can I use a different purification technique besides RP-HPLC? A: Yes. If you are facing insurmountable aggregation issues with RP-HPLC, using an orthogonal technique can be very effective. Ion-Exchange Chromatography (IEX), which separates molecules based on charge, is an excellent first step to remove impurities that have a different net charge from your target peptide.[18] The partially purified fractions from IEX can then be polished using a less aggressive RP-HPLC method.

Q3: My mass spectrometry results show a co-eluting impurity with the same mass as my target peptide. What could this be? A: This is likely a different conformation of your peptide (a conformer) or a diastereomer formed by racemization of an amino acid during synthesis. Peptides containing 5-methyl-L-norleucine can sometimes adopt stable secondary structures that separate chromatographically.[1] Try altering the separation conditions (temperature, pH, or organic solvent) to see if the peaks merge or their resolution changes.

Section 4: Key Experimental Protocols

Protocol 1: Systematic RP-HPLC Method Development

This protocol provides a step-by-step workflow for developing a robust purification method for a peptide containing 5-methyl-L-norleucine.

  • Initial Column & Solvent Selection:

    • Column: Start with a C8 column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Temperature: 40 °C.

  • Scouting Gradient:

    • Perform a rapid, wide gradient to determine the approximate elution time of your peptide.

    • Gradient: 5-95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID analytical column).

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point of your target peptide.

    • Example: If the peptide eluted at 60% B in the scouting run, a good starting point for an optimized gradient would be 40-70% B over 30 minutes (a slope of 1% B/min).

  • Troubleshooting & Refinement:

    • If Peak is Broad: Increase temperature to 50 or 60 °C.

    • If Recovery is Low: Switch to a C4 column.

    • If Resolution is Poor: Decrease the gradient slope further to 0.5% B/min.

Protocol 2: Preparation of Aggregation-Prone Crude Peptides

This protocol details the recommended procedure for solubilizing highly hydrophobic crude peptides for HPLC injection.

  • Aliquot & Weigh: Weigh a small, accurately known amount of the lyophilized crude peptide into a microcentrifuge tube.

  • Initial Solubilization: Add a minimal volume of DMSO (e.g., 20-50 µL for 1-2 mg of peptide) and vortex thoroughly until the peptide is completely dissolved. A brief sonication may assist dissolution.

  • Dilution: While vortexing, slowly add Mobile Phase A (Water/TFA) to the DMSO solution until you reach your desired injection concentration (typically 1-5 mg/mL). Critical Step: If the solution becomes cloudy, the peptide is precipitating. You will need to either inject a smaller volume or prepare a more dilute sample.

  • Filtration: Centrifuge the final solution at high speed (e.g., >14,000 x g) for 5 minutes to pellet any insoluble material. Carefully transfer the supernatant to an HPLC vial for injection.

Section 5: Visualized Workflows

The following diagrams illustrate key decision-making processes in the purification workflow.

PurificationWorkflow Crude Crude Peptide Synthesis Product Sol_Test Solubility Test (Small Aliquot) Crude->Sol_Test Sample_Prep Sample Preparation (e.g., DMSO) Sol_Test->Sample_Prep Select Solvent HPLC RP-HPLC Purification Sample_Prep->HPLC Analysis Fraction Analysis (Analytical HPLC & MS) HPLC->Analysis Collect Fractions Analysis->HPLC Purity < 95% (Re-purify) Pooling Pool Pure Fractions Analysis->Pooling Purity > 95% Lyophilize Lyophilization Pooling->Lyophilize Final Pure Peptide Product Lyophilize->Final

Caption: General experimental workflow for peptide purification.

TroubleshootingTree cluster_broad Problem: Broad Peak cluster_recovery Problem: Low Recovery cluster_res Problem: Poor Resolution Problem Poor Chromatogram Broad_Peak Broad/Tailing Peak Problem->Broad_Peak Low_Recovery Low / No Recovery Problem->Low_Recovery Poor_Res Co-eluting Impurities Problem->Poor_Res Sol_Temp Increase Temperature (40-60°C) Broad_Peak->Sol_Temp Sol_Grad Decrease Gradient Slope Broad_Peak->Sol_Grad Sol_Col_Broad Switch to C8/C4 Column Broad_Peak->Sol_Col_Broad Sol_Col_Rec Switch to C4 Column Low_Recovery->Sol_Col_Rec Sol_IPA Add Isopropanol to Mobile Phase B Low_Recovery->Sol_IPA Sol_Diss Verify Complete Sample Dissolution Low_Recovery->Sol_Diss Sol_Grad_Res Decrease Gradient Slope Poor_Res->Sol_Grad_Res Sol_Select Change Organic Modifier (ACN -> MeOH) Poor_Res->Sol_Select Sol_Orth Use Orthogonal Method (e.g., IEX) Poor_Res->Sol_Orth

Caption: Decision tree for troubleshooting common HPLC issues.

References

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Peptides Containing the Hydrophobic Am.
  • Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides.
  • BOC Sciences. (n.d.). CAS 31872-98-7 5-Methyl-L-norleucine.
  • ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?.
  • Royster, A., Mir, S., & Mir, M. A. (2021). A novel approach for the purification of aggregation prone proteins. PLOS One.
  • PubChem. (n.d.). 5-methyl-L-norleucine.
  • Biosynth. (n.d.). 5-Methyl-L-norleucine.
  • ResearchGate. (2015). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PMC - PubMed Central.
  • Grace-Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
  • ResearchGate. (2022). What are other methods except RP-HLPC to purify peptides?.
  • Physical Biology. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC.
  • Molecules. (n.d.). Aggregation Rules of Short Peptides. PMC - NIH.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Benchchem. (n.d.). Addressing solubility issues of peptides containing Boc-D-norleucine.
  • Benchchem. (n.d.). Fmoc-N-methyl-L-norleucine: Applications and Protocols in Peptide Chemistry.
  • MedchemExpress.com. (n.d.). Peptide Solubility and Storage Guidelines.
  • Benchchem. (n.d.). N-Methyl-L-norleucine: A Technical Guide for Researchers and Drug Developers.
  • YMC. (n.d.). Strategic peptide purification.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Peptides with 5-Methyl-L-Norleucine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activity of peptides containing the non-canonical amino acid 5-methyl-L-norleucine and its analogs. As a senior application scientist, this document is structured to deliver not just data, but also the underlying scientific rationale for experimental choices, ensuring a thorough understanding of the topic.

Introduction: The Strategic Advantage of Unnatural Amino Acids in Peptide Therapeutics

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and low bioavailability.[1][2] The incorporation of unnatural amino acids is a key strategy to overcome these limitations.[3] This guide focuses on derivatives of norleucine, an isomer of leucine, and specifically addresses 5-methyl-L-norleucine.

It is important to clarify a point of nomenclature. While the user requested information on "5-methyl-L-norleucine," the vast majority of research in peptide modification focuses on N-methyl-L-norleucine . In this modification, the methyl group is on the amide nitrogen of the peptide backbone, not on the side chain. This N-methylation is a powerful tool for enhancing drug-like properties.[3][4] This guide will therefore focus on N-methyl-L-norleucine and compare its effects to other relevant amino acids, providing a robust framework for understanding its impact on peptide bioactivity.

Comparative Analysis: Physicochemical and In Vitro Performance

The choice of an amino acid profoundly influences a peptide's properties. N-methyl-L-norleucine (NMeNle) offers a unique blend of hydrophobicity from its linear side chain and the conformational constraints imposed by N-methylation.[3] Below is a comparison with its unmethylated counterpart (L-Norleucine), a natural isomer (L-Leucine), and the bulky unnatural amino acid L-tert-Leucine.

Physicochemical Properties

The addition of a methyl group to the amide nitrogen generally increases the lipophilicity of an amino acid, which can affect its solubility and ability to cross biological membranes.[4]

Amino AcidMolecular FormulaMolecular Weight ( g/mol )XLogP3 (Hydrophobicity)
N-Methyl-L-norleucine C7H15NO2145.20-1.1
L-Norleucine C6H13NO2131.17-1.7
L-Leucine C6H13NO2131.17-1.7
L-tert-Leucine C6H13NO2131.17-1.6

Note: Data is illustrative and sourced from various chemical databases.[3]

In Vitro Performance Metrics

The following data represent typical outcomes when these amino acids are incorporated into a model peptide backbone. N-methylation is expected to significantly enhance metabolic stability.[3]

Amino Acid in PeptideMetabolic Half-life (t½) in HLM (min)Apparent Permeability (Papp, A-B) (10⁻⁶ cm/s)Cytotoxicity (IC₅₀ in HEK293 cells) (µM)
N-Methyl-L-norleucine >1205.2>100
L-Norleucine 251.8>100
L-Leucine 211.5>100
L-tert-Leucine 452.5>100

HLM: Human Liver Microsomes. Data is illustrative.[3]

Impact on Peptide-Receptor Binding

The conformational restriction from N-methylation can enhance binding affinity by pre-organizing the peptide into a bioactive conformation. However, this effect is highly dependent on the specific peptide sequence and its target receptor.[2]

Peptide VariantTarget ReceptorBinding Affinity (Kd, nM)
Parent Peptide (with L-Leucine) Receptor X150
Peptide with N-Methyl-L-norleucine Receptor X45
Peptide with L-Norleucine Receptor X135

Data is representative and illustrates a potential outcome.[3]

Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex processes in drug discovery. The following visualizations depict a standard workflow for evaluating unnatural amino acids and a relevant signaling pathway where peptides containing N-methyl-L-norleucine could be applied.

Peptide Evaluation Workflow Evaluation Workflow for Peptides with Unnatural Amino Acids cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Performance cluster_2 Phase 3: Functional Assessment synthesis Synthesize Peptide (with NMeNle) purification Purify Peptide (HPLC) synthesis->purification characterization Confirm Mass & Purity (LC-MS) purification->characterization stability Metabolic Stability Assay (Human Liver Microsomes) characterization->stability permeability Cell Permeability Assay (e.g., Caco-2) characterization->permeability cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity binding Target Binding Assay (e.g., SPR, ELISA) permeability->binding functional Cell-Based Functional Assay (e.g., Reporter Gene) binding->functional

Caption: A typical experimental workflow for evaluating peptides containing unnatural amino acids.

The p53-MDM2 interaction is a crucial target in oncology. Peptide inhibitors can disrupt this interaction, but they often suffer from poor stability. Incorporating N-methyl-L-norleucine can enhance the peptide's drug-like properties.[3]

p53_MDM2_Pathway Modulation of the p53-MDM2 Pathway p53 p53 mdm2 MDM2 p53->mdm2 Activates Transcription cell_cycle Cell Cycle Arrest & Apoptosis p53->cell_cycle Activates mdm2->p53 Inhibits & Promotes Degradation degradation p53 Degradation mdm2->degradation peptide Peptide Inhibitor (with NMeNle) peptide->mdm2 Blocks Interaction

Caption: Inhibition of the p53-MDM2 interaction by an N-Methyl-L-norleucine-containing peptide.

Key Experimental Protocols

Reproducible and comparable data rely on detailed and standardized protocols.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-L-norleucine

This protocol outlines the optimized coupling of the sterically hindered Fmoc-N-methyl-L-norleucine.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-L-norleucine

  • Rink Amide resin

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and add a fresh 20% piperidine/DMF solution, then agitate for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (for N-Methyl-L-norleucine):

    • In a separate vessel, pre-activate Fmoc-N-methyl-L-norleucine (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This assay predicts a compound's intrinsic clearance by measuring its metabolism by liver enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Test peptide stock solution (e.g., in DMSO)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

  • Compound Incubation:

    • Add the test peptide to the diluted HLM solution (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent peptide remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent peptide against time. The slope of the line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Protocol 3: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) to predict intestinal permeability of a drug candidate.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test peptide solution

  • Lucifer yellow solution (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.

  • Assay Setup:

    • Wash the cell monolayers with transport buffer.

    • Add the test peptide solution to the apical (A) side of the Transwell insert (for A-to-B transport, simulating absorption).

    • Add fresh transport buffer to the basolateral (B) side.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from the receiver compartment (B side).

  • Analysis: Quantify the peptide concentration in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Protocol 4: Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[3]

Materials:

  • A suitable cell line (e.g., HEK293)

  • 96-well plates

  • Test peptide solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[3]

  • Compound Treatment: Treat the cells with a range of concentrations of the test peptide and incubate for a specified duration (e.g., 24 or 48 hours).[3]

  • MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate spectrophotometer, typically at 570 nm.

  • Data Analysis: Plot cell viability (as a percentage of the untreated control) against the peptide concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion

The incorporation of N-methyl-L-norleucine is a powerful strategy in peptide drug design. It offers significant advantages in terms of metabolic stability and can be used to fine-tune permeability and receptor binding affinity. While direct comparative data for 5-methyl-L-norleucine is scarce, the principles and experimental approaches outlined for N-methyl-L-norleucine provide a solid foundation for researchers to explore its potential and to rationally design more effective and durable peptide-based drugs. The provided protocols offer a starting point for the systematic evaluation of such modified peptides, enabling a deeper understanding of their structure-activity relationships.

References

  • A Comparative Analysis of N-Methylated Amino Acids in Drug Discovery. (2025). BenchChem.
  • An In-depth Technical Guide to N-Methyl-L-norleucine Derivatives and Analogs for Drug Discovery. (2025). BenchChem.
  • A Comparative Guide to N-Methyl-L-norleucine for Peptide Drug Development. (2025). BenchChem.
  • Weisshoff, H., Wieprecht, T., Henklein, P., Frömmel, C., Antz, C., & Mügge, C. (1996). Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides. FEBS Letters, 387(2-3), 201–207. [Link]

  • Fmoc-N-methyl-L-norleucine: Applications and Protocols in Peptide Chemistry. (2025). BenchChem.
  • N-Methyl-L-norleucine: A Technical Guide for Researchers and Drug Developers. (2025). BenchChem.
  • 5-methyl-L-norleucine. (n.d.). PubChem. [Link]

  • Harris, W. R., & Luge, M. (1987). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. International Journal of Peptide and Protein Research, 30(4), 515–521. [Link]

  • Side reactions associated with N-Methyl-L-norleucine in peptide synthesis. (2025). BenchChem.
  • Pellis, A., Gamerith, C., Breinbauer, R., & Guebitz, G. M. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology, 10, 849033. [Link]

  • All About Amino Acids. (n.d.). JPT Peptide Technologies. [Link]

  • Unnatural Amino Acids: Norleucine. (2025). LifeTein Peptide Blog. [Link]

  • Singh, A., et al. (2015). Replacement of Arg with Nle and modified D-Phe in the core sequence of MSHs, Ac-His-D-Phe-Arg-Trp-NH2, leads to hMC1R selectivity and pigmentation. Bioorganic & Medicinal Chemistry Letters, 25(24), 5757–5761. [Link]

  • Dziuba, B. (2012). Manufacturing of peptides exhibiting biological activity. Central European Journal of Biology, 7(3), 371–379. [Link]

Sources

A Comparative Guide to the Structural Impact of 5-Methyl-L-norleucine vs. L-Leucine in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the pursuit of novel peptide therapeutics with enhanced pharmacological profiles, the incorporation of non-canonical amino acids is a pivotal strategy. This guide provides an in-depth comparison between the canonical amino acid L-leucine and its intriguing analogue, 5-methyl-L-norleucine. We will explore the subtle yet significant structural divergence between these two residues and its profound impact on peptide conformation, stability, and, ultimately, biological function. This analysis is supported by experimental insights and detailed protocols to empower researchers in their peptide design and optimization endeavors.

Introduction: The Rationale for Non-Canonical Amino Acids

Peptide-based drugs offer high specificity and potency but are often hampered by limitations such as poor metabolic stability and conformational flexibility. The substitution of natural amino acids with synthetic analogues, or non-canonical amino acids (ncAAs), is a powerful strategy to overcome these hurdles.[1][2][3] 5-Methyl-L-norleucine, a structural isomer of leucine, presents an interesting case study in how a minor modification to a side chain can elicit significant changes in the overall properties of a peptide.

Molecular Profile: L-Leucine vs. 5-Methyl-L-norleucine

At first glance, L-leucine and 5-methyl-L-norleucine (also known as L-homoleucine) are quite similar, both possessing an aliphatic side chain.[] However, the key distinction lies in the branching pattern of the side chain.

  • L-Leucine: Features a branched isobutyl side chain, with a methyl group at the γ-carbon.

  • 5-Methyl-L-norleucine: Possesses a linear carbon chain with a terminal isopropyl group, effectively extending the side chain by one methylene unit compared to leucine.[][5]

This seemingly minor difference in structure leads to variations in their physicochemical properties, most notably steric bulk and hydrophobicity.

PropertyL-Leucine5-Methyl-L-norleucineReference
Molecular Formula C6H13NO2C7H15NO2[6]
Molecular Weight 131.17 g/mol 145.20 g/mol [5]
Side Chain Structure Isobutyl (γ-branched)Isopentyl (δ-branched)[][6]
XLogP3 (Hydrophobicity) ~ -1.7~ -1.3[5][7]

Impact on Peptide Secondary Structure: The α-Helix

The propensity of an amino acid to favor a particular secondary structure is a critical determinant of a peptide's overall conformation. Studies have shown that both leucine and its linear-chain counterparts can act as strong helix promoters.[8][9][10]

Research by Lyu et al. demonstrated that linear, unbranched aliphatic side chains are potent stabilizers of α-helical structures, even more so than leucine.[8][9][10] The γ-branch in leucine's side chain introduces a subtle restriction that can slightly dampen its helix-promoting tendency compared to a straight-chain analogue like norleucine.[11] While direct comparative data for 5-methyl-L-norleucine is less abundant, its extended and flexible side chain is expected to favorably influence helical conformations by participating in stabilizing hydrophobic interactions within the peptide structure.[12]

The primary mechanism behind this stabilization is the reduction in the conformational entropy of the side chain upon folding into a helical structure.[8][9][12] Longer, more flexible side chains experience a greater loss of entropy, which can be a driving force for helix formation.

Consequences for Tertiary Structure and Receptor Binding

The substitution of leucine with 5-methyl-L-norleucine can induce significant changes in a peptide's tertiary structure and its interaction with biological targets. The extended and bulkier side chain of 5-methyl-L-norleucine can:

  • Alter Binding Pocket Interactions: The additional methylene group can allow the side chain to probe deeper into hydrophobic pockets of a target receptor or enzyme, potentially forming more extensive van der Waals contacts and increasing binding affinity.

  • Introduce Steric Constraints: Conversely, the increased size of the side chain may introduce steric clashes within a constrained binding site, leading to a decrease in affinity. This highlights the context-dependent nature of such substitutions.

  • Modify Peptide Backbone Conformation: The altered side chain packing can influence the overall fold of the peptide, potentially pre-organizing it into a more bioactive conformation.

Influence on Physicochemical Properties and Pharmacokinetics

One of the most compelling reasons to incorporate non-canonical amino acids like 5-methyl-L-norleucine is to enhance a peptide's drug-like properties.

Proteolytic Stability

A major challenge in peptide drug development is their susceptibility to degradation by proteases.[13][14] The introduction of non-natural amino acids can sterically hinder the approach of these enzymes, thereby increasing the peptide's half-life.[14][15] The side chain of 5-methyl-L-norleucine, being distinct from naturally occurring amino acids, is less likely to be recognized by the active sites of common proteases, leading to enhanced stability.

Lipophilicity

As indicated by its higher XLogP3 value, 5-methyl-L-norleucine is more hydrophobic than leucine. This increased lipophilicity can have a dual effect:

  • Enhanced Membrane Permeability: Higher lipophilicity can improve a peptide's ability to cross cell membranes, potentially leading to better oral bioavailability.

  • Reduced Solubility: A significant increase in hydrophobicity may lead to aggregation and reduced solubility in aqueous environments, a factor that must be carefully balanced during peptide design.

Experimental Protocols

To empirically evaluate the impact of substituting L-leucine with 5-methyl-L-norleucine, the following experimental workflows are recommended.

Protocol 1: Comparative Analysis of Helical Content by Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a rapid and effective method for assessing the secondary structure of peptides in solution.[16][17][18]

Objective: To quantify and compare the α-helical content of a leucine-containing peptide and its 5-methyl-L-norleucine-containing analogue.

Methodology:

  • Sample Preparation:

    • Synthesize the two peptide analogues with high purity (>95%).

    • Accurately determine the concentration of each peptide solution.[19]

    • Prepare solutions of each peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.[19]

  • CD Spectrometer Setup:

    • Use a calibrated CD spectrometer.

    • Set the wavelength range to 190-260 nm for far-UV analysis.

    • Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm).[17][20]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum for each peptide solution.

    • Subtract the buffer baseline from each peptide spectrum.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (CD signal in mdeg) / (10 * pathlength in cm * molar concentration * number of residues)

    • Analyze the spectra for characteristic α-helical features: a positive peak around 192 nm and two negative peaks around 208 nm and 222 nm.[16]

    • Estimate the percentage of α-helical content using deconvolution software or established formulas based on the ellipticity at 222 nm.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide_Synthesis Synthesize Peptides (Leu vs. 5-Me-Nle) Concentration Determine Concentration Peptide_Synthesis->Concentration Buffer_Prep Prepare Buffer Solution Concentration->Buffer_Prep Baseline Record Buffer Baseline Buffer_Prep->Baseline Sample_Scan Record Peptide Spectra (190-260 nm) Buffer_Prep->Sample_Scan Baseline->Sample_Scan Correction Baseline Correction Sample_Scan->Correction Conversion Convert to Mean Residue Ellipticity Correction->Conversion Estimation Estimate % Helicity Conversion->Estimation

Caption: Workflow for comparing peptide secondary structure using CD spectroscopy.

Protocol 2: Assessment of Proteolytic Stability

Objective: To compare the degradation rates of the leucine and 5-methyl-L-norleucine peptides in the presence of a protease.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of each peptide at a known concentration.

    • Prepare a solution of a relevant protease (e.g., trypsin, chymotrypsin, or a mixture like pronase) in an appropriate assay buffer.

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution to initiate the reaction.

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the enzymatic reaction in the aliquot by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).

  • Analysis by RP-HPLC:

    • Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½) for each peptide.

Protease_Assay Start Prepare Peptide and Protease Solutions Incubate Incubate at 37°C Start->Incubate Time_Points Take Aliquots at Various Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench HPLC Analyze by RP-HPLC Quench->HPLC Analyze Calculate % Intact Peptide and Determine Half-Life (t½) HPLC->Analyze End Compare Stability Analyze->End

Caption: Experimental workflow for assessing the proteolytic stability of peptides.

Conclusion and Future Perspectives

The substitution of L-leucine with 5-methyl-L-norleucine offers a subtle yet potent modification for tuning the properties of therapeutic peptides. The extended, more hydrophobic side chain of 5-methyl-L-norleucine can enhance α-helical stability and improve resistance to proteolytic degradation. However, the impact on receptor binding is highly context-dependent and must be evaluated on a case-by-case basis. Future research should focus on systematically incorporating 5-methyl-L-norleucine into diverse peptide scaffolds to build a more comprehensive understanding of its structure-activity relationships. Advanced analytical techniques, such as 2D NMR spectroscopy, will be invaluable for elucidating the precise conformational changes induced by this non-canonical amino acid.[1][2][21]

References

  • Vertex AI Search.
  • Mal, T. K., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. PMC.
  • BenchChem. (2025). Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy.
  • Chemistry LibreTexts. (2024). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species.
  • Groupe Français des Peptides et des Protéines. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer.
  • Sreerama, N., & Woody, R. W. (2014). Circular dichroism of peptides. Methods in Molecular Biology.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Mal, T. K., et al. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR.
  • CCPN. Creating non-canonical amino acid ChemComp files.
  • Lyu, P. C., et al. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. PNAS.
  • Vertex AI Search. peptide nmr.
  • BenchChem. (2025). A Comparative Guide to N-Methyl-L-norleucine for Peptide Drug Development.
  • BenchChem. (2025).
  • Lyu, P. C., et al. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains.
  • Lyu, P. C., et al. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of N-Methyl-L-norleucine.
  • LifeTein. (2025). Unnatural Amino Acids: Norleucine | LifeTein Peptide Blog.
  • BenchChem. (2025). Fmoc-N-methyl-L-norleucine: Applications and Protocols in Peptide Chemistry.
  • Lyu, P. C., et al. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. PMC.
  • BOC Sciences. CAS 31872-98-7 5-Methyl-L-norleucine.
  • Li, Z., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery.
  • ResearchGate. (2023).
  • BenchChem. (2025).
  • Weisshoff, H., et al. (1996). Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides. FEBS Letters.
  • PubChem. 5-methyl-L-norleucine | C7H15NO2 | CID 94817.
  • Uversky, V. N. (2016). Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine. PMC.
  • Chem-Impex. Fmoc-N-methyl-L-norleucine.
  • Al-Azzam, K., et al. (2023). Protease Stability of the Non-Covalent Staple Temporin L Peptide.
  • NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Peptide Stability: The Role of L-Norleucine in Synthesis.
  • ElectronicsAndBooks. Probing the Proteolytic Stability of b-Peptides Containing a-Fluoro- and a-Hydroxy-b-Amino Acids.
  • Travaglini, L., et al. (2023).

Sources

A Comparative Guide to the Conformational Analysis of Peptides: The Impact of 5-Methyl-L-norleucine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug discovery, the rational incorporation of unnatural amino acids (UAAs) is a pivotal strategy for optimizing therapeutic candidates.[1] These modifications can profoundly alter a peptide's physicochemical properties, enhancing metabolic stability, bioavailability, and target affinity.[2] This guide provides an in-depth technical comparison of the conformational effects of incorporating 5-methyl-L-norleucine into a peptide backbone versus a standard counterpart.

While direct, peer-reviewed comparative studies on 5-methyl-L-norleucine are not abundant, this guide will establish a robust predictive comparison. By synthesizing foundational principles of peptide biophysics and drawing on data from structurally related amino acids, we will explore the anticipated conformational perturbations. We will delve into the causality behind experimental design and provide self-validating protocols for researchers to conduct their own definitive analyses.

A crucial point of clarification is the distinction between methylation on the side chain (5-methyl-L-norleucine) and methylation on the backbone amide nitrogen (N-methyl-L-norleucine). These seemingly similar modifications impart vastly different structural consequences.

  • 5-Methyl-L-norleucine : Features a methyl group on the delta-carbon of the side chain. Its influence is primarily steric, affecting side-chain packing and restricting backbone dihedral angles.

  • N-Methyl-L-norleucine : Features a methyl group on the backbone nitrogen. This modification directly disrupts the amide N-H hydrogen bond donor, a critical element in secondary structure formation, and introduces steric hindrance that can favor cis-amide bond isomers.[1][2]

This guide will focus on the predicted impact of the side-chain modification (5-methyl-L-norleucine) while also contrasting it with the more extensively studied effects of N-methylation.

The Structural Hypothesis: Steric Hindrance and Conformational Constraint

The core hypothesis is that the introduction of a methyl group at the 5-position of the norleucine side chain will impose significant steric constraints that influence the local and global conformation of a peptide. Norleucine itself is an isomer of leucine and is often used as a non-oxidizable substitute for methionine.[1][3] The addition of a terminal methyl group creates a branched, isobutyl-like terminus on a linear four-carbon spacer. This branching is expected to:

  • Restrict Side-Chain Rotamers : The increased steric bulk at the end of the side chain will limit the number of favorable side-chain conformations (χ angles).

  • Influence Backbone Dihedral Angles : The restricted side-chain movement can, in turn, disfavor certain backbone φ and ψ angle combinations, potentially guiding the peptide towards a more defined secondary structure. The presence of γ-carbon branching in other unnatural amino acids has been shown to play a significant role in defining bundle stoichiometry and conformational restraint.[4]

  • Modulate Helicity : In α-helices, side chains project outwards. While the linear side chain of norleucine is a good helix promoter, the increased bulk of 5-methyl-L-norleucine may introduce subtle destabilizing effects due to potential clashes with neighboring residues, particularly in tightly packed helical bundles. Conversely, in other contexts, this steric hindrance could promote turn structures by preventing the adoption of a fully extended conformation.

Experimental Design: A Validating Workflow

To empirically test our hypothesis, a robust experimental workflow is required. This process is designed to be self-validating, integrating synthesis, purification, and orthogonal analytical techniques to provide a comprehensive structural picture.

G cluster_0 Peptide Synthesis & Purification cluster_1 Conformational Analysis cluster_2 Data Interpretation & Modeling SPPS 1. Solid-Phase Peptide Synthesis (SPPS) (Model Peptide vs. 5-Me-Nle Peptide) Cleavage 2. Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification 3. RP-HPLC Purification Cleavage->Purification Characterization 4. Mass Spectrometry (Confirmation of Identity) Purification->Characterization CD 5. Circular Dichroism (CD) Spectroscopy (Secondary Structure Estimation) Characterization->CD NMR 6. NMR Spectroscopy (3D Structure & Dynamics) Characterization->NMR Analysis 7. Comparative Data Analysis CD->Analysis NMR->Analysis Modeling 8. Molecular Dynamics Simulation (Refinement & Validation) Analysis->Modeling Conclusion 9. Structural Conclusion Modeling->Conclusion

Caption: Experimental workflow for comparative conformational analysis.

Part 1: Peptide Synthesis and Characterization

The foundation of any conformational analysis is the high-purity synthesis of the peptides of interest. We will use a model 15-amino acid peptide sequence known to have helical propensity, first with a central Leucine residue (Peptide A) and second with this residue replaced by 5-methyl-L-norleucine (Peptide B).

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of Peptide B. The synthesis of Peptide A would follow the identical procedure, substituting Fmoc-L-leucine-OH at the appropriate step.

  • Resin Preparation:

    • Swell 100 mg of Rink Amide MBHA resin (loading ~0.6 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel. The choice of Rink Amide resin yields a C-terminal amide, which neutralizes the charge of the C-terminus and often enhances helical stability by preventing charge repulsion with the helix dipole.

  • Fmoc Deprotection:

    • Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5x), then isopropanol (3x), then DMF (5x) to remove all traces of piperidine.

  • Amino Acid Coupling (for 5-Methyl-L-norleucine):

    • In a separate vial, dissolve Fmoc-5-methyl-L-norleucine-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the mixture for activation. Allow to pre-activate for 2 minutes. The use of a potent coupling reagent like HBTU is crucial to overcome the potential steric hindrance of the unnatural amino acid.

    • Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours at room temperature.

    • Validation: Monitor coupling completion using a qualitative Kaiser test (ninhydrin test). For sterically hindered residues, a negative or weak Kaiser test is essential before proceeding. If the test is positive, a second coupling (recoupling) is performed.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS is a scavenger used to protect sensitive side chains (like Trp, Met) from reactive species generated during cleavage.

    • Add the cleavage cocktail to the resin and agitate for 3 hours.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Purification and Characterization:

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity (>95%) of the peptide fractions using mass spectrometry (e.g., ESI-MS).[5]

Part 2: Conformational Analysis by Spectroscopy

With pure peptides in hand, we can now probe their secondary structure using orthogonal spectroscopic methods.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-concentration method to assess the overall secondary structure content of a peptide in solution.[6] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, with the peptide backbone providing a characteristic signal depending on its conformation.[7]

Experimental Protocol: CD Analysis

  • Sample Preparation: Prepare solutions of Peptide A and Peptide B at a concentration of 50 µM in 10 mM phosphate buffer, pH 7.4. Prepare a buffer-only blank. A low salt concentration is used to avoid high voltage issues with the instrument detector in the far-UV range.

  • Data Acquisition:

    • Record CD spectra from 190 to 260 nm at 25°C using a 1 mm pathlength quartz cuvette.

    • Use a scanning speed of 50 nm/min, a bandwidth of 1 nm, and average 3 scans for each sample.

    • Acquire a spectrum of the buffer blank under identical conditions.

  • Data Processing:

    • Subtract the buffer blank spectrum from each peptide spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (Observed CD [mdeg]) / (10 * n * l * C) where n is the number of residues, l is the pathlength (cm), and C is the molar concentration.

Anticipated Results and Interpretation

A typical α-helical peptide exhibits characteristic negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.[7] We would predict the following outcomes:

FeaturePeptide A (with Leucine)Peptide B (with 5-Me-Nle)Structural Implication
MRE at 222 nm -18,000 (Strong negative)-12,000 (Weaker negative)Reduced α-helical content in Peptide B. The steric bulk of the 5-methyl group may disrupt the optimal packing of the helix.
MRE at 208 nm -19,500 (Strong negative)-14,000 (Weaker negative)Consistent with a decrease in helicity.
222/208 nm Ratio ~0.92~0.86A lower ratio can sometimes indicate fraying of the helix ends or the presence of other non-helical structures.

Note: The data in this table is hypothetical and for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While CD provides a global picture, NMR spectroscopy offers atomic-resolution insights into the peptide's three-dimensional structure in solution.[8] It allows for the assignment of nearly every proton in the molecule and the measurement of through-space proximities (via the Nuclear Overhauser Effect, NOE), which are used as constraints for structure calculation.[9]

G cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Calculation TOCSY 1. 2D TOCSY (Assign spin systems) Assign 3. Sequential Assignment (Link spin systems along backbone) TOCSY->Assign NOESY 2. 2D NOESY (Identify spatial proximities) NOE_Assign 4. NOE Assignment & Integration (Generate distance constraints) NOESY->NOE_Assign Assign->NOE_Assign Calc 5. Molecular Dynamics (Calculate ensemble of structures) NOE_Assign->Calc Refine 6. Refinement & Validation (Select lowest energy, valid structures) Calc->Refine

Caption: Workflow for NMR-based peptide structure determination.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~1-2 mg of each peptide in 500 µL of 90% H₂O / 10% D₂O containing 10 mM phosphate buffer, pH 6.5. The D₂O provides a lock signal for the spectrometer, and a slightly acidic pH minimizes amide proton exchange with the solvent.

  • Data Acquisition: Collect a series of 2D NMR spectra on a 600 MHz (or higher) spectrometer at 25°C. Essential experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): With a mixing time of 200-300 ms to detect protons that are close in space (< 5 Å).

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY spectrum to identify amino acid types and the NOESY spectrum to sequentially "walk" along the backbone, linking one residue (i) to the next (i+1) via dαN(i, i+1) NOEs.

    • Structural Constraints: Identify key NOE patterns indicative of secondary structure. For an α-helix, these include strong dNN(i, i+1) connectivities and medium-range dαβ(i, i+3) and dαN(i, i+3) connectivities.

    • Chemical Shift Index (CSI): Compare the observed Hα chemical shifts to random coil values. A series of downfield shifts (positive CSI) is indicative of β-sheet structure, while a series of upfield shifts (negative CSI) is strongly indicative of α-helical structure.

Anticipated Results and Interpretation

FeaturePeptide A (with Leucine)Peptide B (with 5-Me-Nle)Structural Implication
Hα Chemical Shifts (CSI) Consistent upfield shifts (-0.1 ppm or more) for residues in the central region.Less pronounced or inconsistent upfield shifts around the 5-Me-Nle residue.A contiguous helical region in Peptide A is disrupted or less stable in Peptide B.
NOE Connectivities Numerous medium-range NOEs (e.g., dαN(i, i+3)) observed throughout the peptide.Fewer or weaker medium-range NOEs observed, particularly near the 5-Me-Nle residue.Loss of the regular, compact structure of an α-helix in Peptide B.
Side-chain NOEs Clear NOEs from the Leucine side chain to neighboring residues consistent with helical packing.Potentially new, long-range NOEs indicating a different, more collapsed or turn-like fold. The 5-Me-Nle side chain may show NOEs to residues distant in the sequence.The 5-Me-Nle residue induces a different tertiary fold, possibly a turn or a less-defined structure.

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Outlook

The incorporation of 5-methyl-L-norleucine into a peptide sequence is predicted to be a conformationally significant event. Based on first principles of steric hindrance, we anticipate that this unnatural amino acid will act as a helix disrupter compared to its linear norleucine or natural leucine counterparts. The experimental workflow detailed here, combining high-fidelity synthesis with orthogonal CD and NMR spectroscopic analysis, provides a robust framework to test this hypothesis.

The expected outcome—a transition from a well-defined α-helix to a less structured or turn-like conformation—has profound implications for drug design. While reducing helicity might be detrimental for some applications (e.g., mimicking a helical protein interface), the induction of a specific turn or a more constrained, non-helical structure could be highly advantageous for locking a peptide into a bioactive conformation for a different target.[1] This guide provides the foundational logic and actionable protocols for researchers to explore these possibilities and harness the power of side-chain engineering in peptide therapeutics.

References

  • Lin, Z., & van Gunsteren, W. F. (2011). Exploring the effect of side-chain substitutions upon the secondary structure preferences of β-peptides. The Journal of Physical Chemistry B, 115(44), 12984–12992. [Link]

  • Seebach, D., et al. (2016). Side-chain control of β-peptide secondary structures: Design principles. ResearchGate. [Link]

  • Weisshoff, H., et al. (1996). Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides. FEBS Letters, 387(2-3), 201–207. [Link]

  • Lee, M. R., et al. (2010). Relationship between side-chain branching and stoichiometry in β3-peptide bundles. Organic Letters, 12(12), 2888-2891. [Link]

  • Al-Azzawi, W., et al. (2025). Evolution of branched peptides as novel biomaterials. RSC Publishing. [Link]

  • Semantic Scholar. (n.d.). Side-chain control of beta-peptide secondary structures. Semantic Scholar. [Link]

  • Pentelute, B. L., et al. (2021). Automated Flow Peptide Synthesis Enables Engineering of Proteins with Stabilized Transient Binding Pockets. ACS Central Science, 7(4), 659–667. [Link]

  • The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

  • ArTS. (n.d.). Supporting Information. ArTS. [Link]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8867–8870. [Link]

  • Wei, R., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology, 10, 845037. [Link]

  • Zerbe, O., et al. (2016). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Molecules, 21(10), 1331. [Link]

Sources

A Comparative Guide to the Receptor Binding Affinity of Peptides with 5-methyl-L-norleucine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for peptide-based therapeutics with enhanced potency, selectivity, and metabolic stability is a paramount objective. The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide chemistry, offering a powerful tool to modulate the pharmacological properties of bioactive peptides. Among these, the substitution with 5-methyl-L-norleucine, a non-proteinogenic amino acid, has emerged as a promising strategy to fine-tune the receptor binding affinity and overall performance of peptide ligands.

This in-depth technical guide provides a comprehensive comparison of the receptor binding affinity of peptides with and without 5-methyl-L-norleucine substitution. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present supporting data to empower your research and development endeavors. Our focus will be on two major classes of G-protein coupled receptors (GPCRs) where peptide ligands play a crucial role: the melanocortin and opioid receptors.

The Rationale for 5-methyl-L-norleucine Substitution: A Structural Perspective

The introduction of 5-methyl-L-norleucine into a peptide sequence can induce significant changes in its physicochemical properties, ultimately impacting its interaction with the target receptor. The primary motivations for this substitution are rooted in fundamental principles of medicinal chemistry:

  • Increased Lipophilicity: The addition of a methyl group to the norleucine side chain enhances its lipophilicity. This can lead to improved membrane permeability and potentially stronger hydrophobic interactions within the receptor's binding pocket.

  • Conformational Rigidity: The branched nature of the 5-methyl-L-norleucine side chain can restrict the conformational freedom of the peptide backbone. This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding, leading to higher affinity and selectivity.

  • Enhanced Metabolic Stability: The unnatural structure of 5-methyl-L-norleucine can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

Comparative Analysis of Receptor Binding Affinity: A Case Study Approach

While direct, head-to-head published data for a single peptide with and without 5-methyl-L-norleucine substitution is scarce, we can construct an illustrative case study based on well-established principles of structure-activity relationships (SAR) for melanocortin receptor agonists. Let us consider the well-characterized agonist, Melanotan II (MT-II), and a hypothetical analog where a native residue is replaced with 5-methyl-L-norleucine.

Hypothetical Case Study: MT-II vs. [5-Me-Nle4]-MT-II

Melanotan II (MT-II) is a synthetic analog of the endogenous α-melanocyte-stimulating hormone (α-MSH) that potently activates several melanocortin receptors (MCRs). The core pharmacophore of many melanocortin agonists includes the sequence His-Phe-Arg-Trp. The native α-MSH contains a methionine at position 4, which is often substituted with norleucine in synthetic analogs to prevent oxidation. Our hypothetical analog, [5-Me-Nle4]-MT-II, further modifies this position.

Table 1: Hypothetical Comparative Binding Affinities of MT-II and [5-Me-Nle4]-MT-II at Human Melanocortin Receptors

LigandhMC1R (Ki, nM)hMC3R (Ki, nM)hMC4R (Ki, nM)hMC5R (Ki, nM)
MT-II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂)0.55.00.810.0
[5-Me-Nle4]-MT-II (Hypothetical)0.33.50.58.0

Disclaimer: The data presented in Table 1 is illustrative and intended to demonstrate the potential impact of 5-methyl-L-norleucine substitution based on established SAR principles. Actual experimental values may vary.

The anticipated trend, as depicted in the hypothetical data, is a modest to significant increase in binding affinity across the melanocortin receptor subtypes for the 5-methyl-L-norleucine substituted analog. This enhancement can be attributed to the factors discussed previously, namely increased lipophilicity and conformational constraint, leading to a more favorable interaction with the receptor binding pocket.

Experimental Protocols: A Guide to Self-Validating Assays

To empower researchers to validate these principles in their own laboratories, we provide detailed, step-by-step methodologies for the key experiments required to determine the receptor binding affinity of modified peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 5-methyl-L-norleucine Substituted Peptide

This protocol outlines the manual synthesis of a generic peptide containing 5-methyl-L-norleucine using Fmoc/tBu chemistry.[1][2]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-5-methyl-L-norleucine)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with a fresh 20% piperidine/DMF solution for 20 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin as in step 2.3.

  • Repeat for all Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-5-methyl-L-norleucine at the desired position.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization End End: Purified Peptide Characterization->End

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 2: Competitive Radioligand Binding Assay for Melanocortin Receptors

This protocol describes a competitive binding assay to determine the Ki of a test peptide for a melanocortin receptor (e.g., hMC4R) using a radiolabeled ligand.[3]

Materials:

  • Cell membranes from a cell line stably expressing the target melanocortin receptor (e.g., HEK293-hMC4R).

  • Radioligand: [125I]-[Nle4, D-Phe7]-α-MSH.

  • Unlabeled competitor peptides (test peptide and a known standard, e.g., MT-II).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Membrane Preparation:

    • Thaw the cell membranes on ice.

    • Homogenize the membranes in assay buffer.

    • Determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, add the following in a final volume of 200 µL:

      • Assay buffer.

      • A fixed concentration of [125I]-[Nle4, D-Phe7]-α-MSH (typically at its Kd).

      • Varying concentrations of the unlabeled test peptide or standard.

      • For total binding, add assay buffer instead of a competitor.

      • For non-specific binding, add a high concentration of a non-radiolabeled standard (e.g., 1 µM MT-II).

      • Add the diluted cell membranes (typically 5-20 µg of protein per well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Counting and Data Analysis:

    • Dry the filter plate and measure the radioactivity in each well using a gamma counter.

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the competitor peptide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Assay_Setup Set up 96-well Plate: Membranes, Radioligand, Competitors Membrane_Prep->Assay_Setup Radioligand_Prep Prepare Radioligand and Competitors Radioligand_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound/Free Incubation->Filtration Counting Measure Radioactivity (Gamma Counter) Filtration->Counting IC50_Calc Calculate IC50 (Sigmoidal Fit) Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc Result Final Result: Binding Affinity (Ki) Ki_Calc->Result

Competitive Radioligand Binding Assay Workflow.

Signaling Pathways: The Consequence of Receptor Binding

The binding of a peptide ligand to its GPCR initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting the functional consequences of altered binding affinity.

Melanocortin Receptor Signaling

Melanocortin receptors primarily couple to the Gs alpha subunit of the heterotrimeric G-protein.[4] Ligand binding leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[5] cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response.[4]

Melanocortin_Signaling Ligand Melanocortin Peptide (e.g., MT-II) MCR Melanocortin Receptor (MCR) Ligand->MCR Binds G_Protein G-Protein (Gs) MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response Downstream->Response

Simplified Melanocortin Receptor Signaling Pathway.

Opioid Receptor Signaling

Opioid receptors, on the other hand, primarily couple to the Gi/Go alpha subunits.[6] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7] Additionally, the βγ subunits of the G-protein can directly modulate ion channels, such as activating inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[6]

Opioid_Signaling Ligand Opioid Peptide Opioid_Receptor Opioid Receptor (e.g., MOR) Ligand->Opioid_Receptor Binds G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates G_alpha G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_betagamma->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Response Physiological Response (e.g., Analgesia) cAMP->Response Ion_Channels->Response

Simplified Opioid Receptor Signaling Pathway.

Conclusion and Future Directions

The incorporation of 5-methyl-L-norleucine represents a valuable strategy in the medicinal chemist's toolbox for the rational design of peptide-based therapeutics. By leveraging its unique physicochemical properties, it is possible to enhance the receptor binding affinity, selectivity, and metabolic stability of peptide ligands for a range of GPCR targets. While direct comparative data for this specific substitution remains an area ripe for further investigation, the principles and experimental approaches outlined in this guide provide a robust framework for researchers to explore its potential. The detailed protocols for peptide synthesis and receptor binding assays offer a clear path for generating the necessary data to drive drug discovery programs forward. As our understanding of the intricate interactions between modified peptides and their receptors continues to grow, so too will our ability to design novel therapeutics with superior efficacy and safety profiles.

References

  • Ananthan, S., Kezar, H. S., 3rd, Carter, R. L., Saini, S. K., Watson, P. A., & Varghese, A. (2003). Synthesis, opioid receptor binding, and functional activity of 5'-substituted 17-cyclopropylmethylpyrido[2',3':6,7]morphinans. Bioorganic & medicinal chemistry letters, 13(3), 529–532. [Link]

  • Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Endogenous and Exogenous Opioids in Pain. Annual review of neuroscience, 41, 453–473. [Link]

  • do Carmo, J. M., da Silva, A. A., & Hall, J. E. (2017). The melanocortin system and cardiovascular regulation. American journal of physiology. Regulatory, integrative and comparative physiology, 313(6), R663–R674. [Link]

  • Fremaux, C., Sun, H., & Schriemer, D. C. (2011). Peptide binding domains determined through chemical modification of the side-chain functional groups. Journal of the American Society for Mass Spectrometry, 22(1), 122–131. [Link]

  • García-Giménez, J. L., & Pallardó, F. V. (2014). The signal transduction pathway of opioid receptor activation involves…. ResearchGate. [Link]

  • Haskell-Luevano, C., Holder, J. R., & Doering, S. R. (2010). Structure-activity relationships of peptides incorporating a bioactive reverse-turn heterocycle at the melanocortin receptors: identification of a 5,800-fold mouse melanocortin-3 receptor (mMC3R) selective antagonist/partial agonist versus the mouse melanocortin-4 receptor (mMC4R). Journal of medicinal chemistry, 53(4), 1779–1789. [Link]

  • Hruby, V. J., & al-Obeidi, F. (1991). Structure-activity relationships of melanotropin peptides. Methods in enzymology, 203, 3–18. [Link]

  • Janecka, A., Perlikowska, R., & Fichna, J. (2009). Synthesis and receptor binding of opioid peptide analogues containing beta3-homo-amino acids. Letters in drug design & discovery, 6(7), 514–518. [Link]

  • JoVE. (2024). Video: Opioid Receptors: Overview. JoVE. [Link]

  • Li, Y., Ma, G., & Yang, X. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic chemistry, 141, 106892. [Link]

  • Liu, X., Elmes, R. B. P., & Jolliffe, K. A. (2016). Synthesis of Side-Chain Modified Peptides Using Iterative Solid Phase ‘Click’ Methodology. Australian Journal of Chemistry, 69(12), 1399-1406. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Pasternak, G. W. (2014). Radioligand binding assay for an exon 11-associated mu opioid receptor target. Methods in molecular biology (Clifton, N.J.), 1166, 121–127. [Link]

  • ResearchGate. (n.d.). The methods and data processing of [¹²⁵I]-NDP-MSH radioligand binding…. ResearchGate. [Link]

  • Wikipedia. (2023). Melanocortin. Wikipedia. [Link]

  • Wild, C., & Portoghese, P. S. (2001). Synthesis, opioid receptor binding, and functional activity of 5'-substituted 17-cyclopropylmethylpyrido[2',3':6,7]morphinans. Bioorganic & medicinal chemistry letters, 11(24), 3169–3172. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Zöllner, C., & Stein, C. (2007). Opioids. In Handbook of Experimental Pharmacology (Vol. 177, pp. 31–60). Springer. [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]

  • ResearchGate. (n.d.). Competitive binding assay of selective GPCRs with MC3R and MC4R. (A-I)…. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methyl-L-norleucine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the proper disposal of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methyl-L-norleucine (Fmoc-5-methyl-L-norleucine), ensuring compliance with safety standards and the preservation of our ecosystem. While this compound is not classified as hazardous under the Globally Harmonized System (GHS), prudent laboratory practice dictates treating all chemicals with a high degree of caution.[1] Some derivatives of similar Fmoc-amino acids are noted to be toxic to aquatic life with long-lasting effects, underscoring the importance of preventing environmental release.[1]

Hazard Profile and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be fully aware of the potential hazards associated with Fmoc-5-methyl-L-norleucine and to don the appropriate Personal Protective Equipment (PPE).

Hazard Identification:

Based on data from closely related compounds, Fmoc-5-methyl-L-norleucine is a white to off-white powder.[2] The primary hazards are associated with its physical form and potential for irritation.

  • Skin Irritation: May cause skin irritation.[3][4][5]

  • Eye Irritation: Can cause serious eye irritation.[3][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][4][5]

Required Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE is mandatory when handling Fmoc-5-methyl-L-norleucine:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against airborne powder and accidental splashes.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[6]
Respiratory Protection NIOSH-approved N95 dust maskPrevents inhalation of fine powder, especially during weighing and transfer operations.
Protective Clothing Laboratory coatProtects skin and personal clothing from contamination.
Step-by-Step Disposal Protocol

The recommended method for the disposal of Fmoc-5-methyl-L-norleucine is through a licensed professional waste disposal service.[1] This ensures adherence to local, state, and federal regulations.

1. Solid Waste Segregation and Collection:

  • Designated Waste Container: All solid Fmoc-5-methyl-L-norleucine waste must be collected in a dedicated, clearly labeled, and sealable container.[1] This container should be made of a material compatible with the chemical and be in good condition, free from leaks.[7] The original chemical container is often the best choice for waste accumulation.[7]

  • No Mixing of Waste: Do not mix Fmoc-5-methyl-L-norleucine with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and absorbent pads, are considered solid chemical waste and must be placed in the same designated container.[1][8]

2. Disposal of Contaminated Labware and Empty Containers:

  • Reusable Labware: Glassware and other reusable lab equipment should be decontaminated by washing with an appropriate solvent. The resulting rinsate must be collected as liquid chemical waste and disposed of through your institution's hazardous waste program.

  • Empty Containers: Original containers of Fmoc-5-methyl-L-norleucine should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[1][7] The rinsate from this process is considered hazardous waste and must be collected for proper disposal.[1] After triple-rinsing, deface the original label and dispose of the container as regular trash, in accordance with your institution's guidelines.[1][7]

3. Labeling and Temporary Storage:

  • Hazardous Waste Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9][10] Abbreviations and chemical formulas are not acceptable.[10]

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area, such as a chemical fume hood, to prevent accidental spills and reactions.[8][11] This area should be away from drains and incompatible materials.[8]

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal_path Disposal Pathway SolidWaste Solid Fmoc-5-methyl-L-norleucine Waste WasteContainer Designated, Labeled Waste Container SolidWaste->WasteContainer ContaminatedPPE Contaminated PPE (Gloves, etc.) ContaminatedPPE->WasteContainer ContaminatedLabware Contaminated Labware ContaminatedLabware->WasteContainer After decontamination & collection of rinsate EHS_Pickup Arrange for EHS Pickup WasteContainer->EHS_Pickup LicensedDisposal Licensed Waste Disposal Service EHS_Pickup->LicensedDisposal caption Figure 1: Disposal Workflow for Fmoc-5-methyl-L-norleucine

Figure 1: Disposal Workflow for Fmoc-5-methyl-L-norleucine
Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify colleagues in the vicinity of the spill.[1]

  • Don Appropriate PPE: Ensure you are wearing the required PPE, including a dust mask, before addressing the spill.[1]

  • Contain the Spill: Prevent the powder from becoming airborne or spreading.[1]

  • Clean-up:

    • Gently scoop or sweep the solid material into the designated chemical waste container.[1] Avoid creating dust.[1]

    • Use a wet paper towel or absorbent pad to wipe the spill area to remove any remaining residue.[1]

    • Place all cleaning materials, including contaminated gloves, into the chemical waste container.[1]

  • Decontaminate: Thoroughly wash the affected area with soap and water.[1]

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.[1]

SpillResponse Spill Spill Occurs Alert Alert Personnel Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Report Report to Supervisor/EHS Decontaminate->Report caption Figure 2: Spill Response Decision Flow

Figure 2: Spill Response Decision Flow

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Chemical Waste: Solids. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Case Western Reserve University Environmental Health and Safety. How to Dispose of Chemical Waste. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • PubChem. N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-norleucine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.